Product packaging for Butyl isocyanatoacetate(Cat. No.:CAS No. 17046-22-9)

Butyl isocyanatoacetate

Cat. No.: B099575
CAS No.: 17046-22-9
M. Wt: 157.17 g/mol
InChI Key: RMZSOGJUEUFCBK-UHFFFAOYSA-N
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Description

Butyl isocyanatoacetate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B099575 Butyl isocyanatoacetate CAS No. 17046-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-isocyanatoacetate
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InChI

InChI=1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3
Source PubChem
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InChI Key

RMZSOGJUEUFCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1066152
Record name Butyl isocyanatoacetate
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Molecular Weight

157.17 g/mol
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CAS No.

17046-22-9
Record name Butyl 2-isocyanatoacetate
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Record name Butyl isocyanatoacetate
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Record name Acetic acid, 2-isocyanato-, butyl ester
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Record name Butyl isocyanatoacetate
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Record name Butyl isocyanatoacetate
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Record name BUTYL ISOCYANATOACETATE
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Foundational & Exploratory

An In-depth Technical Guide to Butyl Isocyanatoacetate (CAS Number 17046-22-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isocyanatoacetate (CAS No. 17046-22-9) is a versatile bifunctional molecule incorporating both a reactive isocyanate group and an ester moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of carboxymethyl functionalities and the construction of a variety of nitrogen-containing compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a summary of its known applications in the synthesis of ureas, carbamates, and heterocyclic systems. While direct involvement in specific biological signaling pathways has not been extensively documented in publicly available literature, its utility as a scaffold in medicinal chemistry warrants further investigation.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 17046-22-9[2][3][4]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
Boiling Point 213 °C (lit.)
Density 1.06 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.43 (lit.)
Flash Point 99 °C (210.2 °F) - closed cup
Solubility Slightly soluble in water.
Synonyms Butyl 2-isocyanatoacetate, Isocyanatoacetic acid butyl ester, (Butoxycarbonyl)methyl isocyanate[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Key Features
¹H NMR Data available, typically showing signals for the butyl chain protons and the methylene protons adjacent to the isocyanate and ester groups.
¹³C NMR Data available, with characteristic peaks for the carbonyl carbons of the ester and isocyanate groups, as well as the carbons of the butyl chain and the methylene group.
IR Spectroscopy A strong, characteristic absorption band for the isocyanate group (–N=C=O) is expected around 2250 cm⁻¹. A strong absorption for the ester carbonyl group (C=O) is also expected around 1750 cm⁻¹.

Note: While direct spectral data was not available in the immediate search results, references to its existence on platforms like PubChem are noted.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with a common approach being the reaction of butyl glycinate hydrochloride with a phosgene equivalent. A detailed, analogous procedure for the synthesis of the ethyl ester provides a reliable template.

Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of ethyl 2-isocyanatoacetate and should be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents.

Reaction Scheme:

Synthesis of this compound Butyl Glycinate HCl Butyl Glycinate HCl This compound This compound Butyl Glycinate HCl->this compound  Triphosgene, Triethylamine, Dichloromethane

Caption: Synthesis of this compound.

Materials:

  • Butyl glycinate hydrochloride

  • Triphosgene (or a similar phosgene equivalent)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of butyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triphosgene (0.4 eq).

  • To this mixture, add triethylamine (2.2 eq) dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the amine and the appearance of the isocyanate peak).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification can be achieved by vacuum distillation.

Reactivity and Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile reagent. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, while the ester group can be hydrolyzed or transesterified.

Reactions with Nucleophiles

The primary reactivity of the isocyanate group involves nucleophilic addition.

Reactions of this compound cluster_0 Nucleophilic Addition BIA This compound Amine Amine (R-NH2) BIA->Amine Alcohol Alcohol (R-OH) BIA->Alcohol Thiol Thiol (R-SH) BIA->Thiol Urea Urea Derivative Amine->Urea Carbamate Carbamate Derivative Alcohol->Carbamate Thiocarbamate Thiocarbamate Derivative Thiol->Thiocarbamate

Caption: Reactivity of this compound with Nucleophiles.

  • Reaction with Amines to form Ureas: Isocyanates react readily with primary and secondary amines to form substituted ureas.[5] This reaction is typically fast and proceeds in high yield.

  • Reaction with Alcohols to form Carbamates: In the presence of a catalyst, isocyanates react with alcohols to yield carbamates.[6]

  • Reaction with Thiols to form Thiocarbamates: The reaction with thiols produces thiocarbamates.

Experimental Protocol: Synthesis of a Urea Derivative

The following is a general procedure for the synthesis of a substituted urea from this compound.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the amine (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • To the stirred solution, add this compound (1.0 eq) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Multicomponent Reactions and Heterocycle Synthesis

Isocyanatoacetates and their isocyanide analogues are valuable components in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step.[7][8] These reactions are particularly useful for generating libraries of compounds for drug discovery. While specific examples utilizing this compound are not abundant in the literature, its structure is well-suited for participation in reactions like the Ugi and Passerini reactions, leading to the formation of peptide-like structures and functionalized heterocycles.[9]

Applications in Drug Development and Medicinal Chemistry

Isocyanates are important intermediates in the synthesis of numerous pharmaceuticals.[10] The ability to form stable urea and carbamate linkages is fundamental to the structure of many biologically active molecules. For instance, many kinase inhibitors feature a urea hinge-binding motif.

While there is a lack of specific studies detailing the biological activities of simple derivatives of this compound, its potential as a scaffold in medicinal chemistry is significant. The ester functionality can be modified to tune solubility and pharmacokinetic properties, while the isocyanate group provides a handle for attaching the molecule to various pharmacophores. Isocyanide derivatives, which are closely related, have shown a range of biological activities including antibacterial, antifungal, and antitumor effects.[11]

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound or its simple derivatives to specific biological signaling pathways. The reactivity of the isocyanate group suggests potential for covalent modification of biological nucleophiles, such as cysteine or lysine residues in proteins. Such interactions could potentially modulate protein function and signaling, but this remains a speculative area requiring further experimental validation.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful tool for the synthesis of ureas, carbamates, and potentially diverse heterocyclic scaffolds. While its direct applications in drug development and its role in biological pathways are not yet well-defined, its chemical properties suggest significant potential for the creation of novel molecules with interesting pharmacological profiles. Further research into the biological activities of derivatives of this compound is warranted.

Experimental_Workflow start Start: Butyl Glycinate HCl synthesis Synthesis: Phosgenation start->synthesis Reagents: Triphosgene, Et3N, DCM purification Purification: Vacuum Distillation synthesis->purification Crude Product bia Product: This compound purification->bia Purified Product reaction Reaction with Nucleophile bia->reaction Nucleophile: Amine/Alcohol product Derivative: Urea/Carbamate reaction->product Crude Derivative analysis Analysis: Spectroscopy, Biological Assays product->analysis Purification end End: Data Interpretation analysis->end

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the Synthesis and Purification of Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of butyl isocyanatoacetate, a valuable reagent in organic synthesis and drug development. The document details a robust synthetic protocol, purification methodologies, and the expected quantitative outcomes.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of butyl glycinate hydrochloride with triphosgene in the presence of a base. This method offers a safer alternative to the use of gaseous phosgene.

Chemical Reaction Pathway

The overall reaction involves the conversion of the amine group in butyl glycinate hydrochloride to an isocyanate group using triphosgene as a phosgene equivalent.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Butyl_Glycinate_HCl Butyl Glycinate Hydrochloride Reaction_Vessel Reaction in Inert Solvent (e.g., Dichloromethane) Butyl_Glycinate_HCl->Reaction_Vessel Triphosgene Triphosgene (Phosgene Source) Triphosgene->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Butyl_Isocyanatoacetate This compound Reaction_Vessel->Butyl_Isocyanatoacetate Byproducts Triethylamine Hydrochloride, CO2 Reaction_Vessel->Byproducts

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of amino acid ester isocyanates.[1]

Materials:

  • Butyl glycinate hydrochloride

  • Triphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend butyl glycinate hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 equivalents) to the suspension while stirring.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Reactant Stoichiometry
Butyl Glycinate HCl1.0 eq
Triphosgene0.4 eq
Triethylamine2.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time14 hours
Product Information
Typical Yield85-95%
AppearanceColorless to pale yellow oil
Purity (crude)>90%

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure. This technique separates the desired product from less volatile impurities and any remaining starting materials.

Purification Workflow

The purification process involves the distillation of the crude product to isolate the pure this compound.

G Crude_Product Crude Butyl Isocyanatoacetate Distillation_Apparatus Fractional Distillation (Reduced Pressure) Crude_Product->Distillation_Apparatus Pure_Product Pure Butyl Isocyanatoacetate Distillation_Apparatus->Pure_Product Distillate Residue High-Boiling Impurities Distillation_Apparatus->Residue Residue

Caption: Purification of this compound.

Experimental Protocol

Equipment:

  • Fractional distillation apparatus with a Vigreux column

  • Heating mantle

  • Vacuum pump

  • Manometer

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips.

  • Distillation:

    • Begin heating the distillation flask gently with a heating mantle.

    • Slowly reduce the pressure using the vacuum pump.

    • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 213 °C at atmospheric pressure; this will be significantly lower under reduced pressure.

    • Monitor the temperature at the head of the column closely to ensure a clean separation.

  • Product Collection: Collect the purified product in a pre-weighed receiving flask.

  • Storage: Store the purified this compound under a nitrogen atmosphere in a sealed container at 2-8 °C to prevent degradation.

Quantitative Data and Physical Properties

The following table summarizes the key data for the purification and physical properties of this compound.

ParameterValue
Purification
MethodFractional Distillation (Reduced Pressure)
Expected Purity>98%
Physical Properties
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Boiling Point (lit.)213 °C
Density (lit.)1.06 g/mL at 25 °C
Refractive Index (n20/D, lit.)1.43

Safety Considerations

  • Triphosgene: is highly toxic and corrosive. It should only be handled by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Isocyanates: are sensitizers and can cause respiratory and skin irritation. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Vacuum Distillation: presents an implosion hazard. Use a blast shield and inspect glassware for cracks before use.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

Butyl Isocyanatoacetate: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanatoacetate (CAS No. 17046-22-9) is a bifunctional organic compound incorporating both an ester and a highly reactive isocyanate group.[1][2][3] This unique structural combination makes it a valuable reagent and building block in organic synthesis, particularly for the introduction of carboxymethyl functionality and the formation of urethane and urea linkages. Its reactivity is primarily dictated by the electrophilic carbon atom of the isocyanate group, which readily undergoes nucleophilic attack. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 17046-22-9[1][2][3]
Molecular Formula C₇H₁₁NO₃[1][2][4]
Molecular Weight 157.17 g/mol [1][2][4]
Boiling Point 213 °C (lit.)[5]
Density 1.06 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.43 (lit.)[5]
Solubility Slightly soluble in water.[5]
Appearance Clear, colorless to pale yellow liquid.[6]
Purity Typically ≥98%[5]
Synonyms Isocyanatoacetic acid butyl ester, n-Butyl isocyanatoacetate[1][2]

Reactivity and Reaction Mechanisms

The isocyanate group (-N=C=O) in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The general order of reactivity for common nucleophiles with isocyanates is primary amines > secondary amines > alcohols ≈ thiols > water. These reactions are typically exothermic and often proceed rapidly under mild conditions.

Reaction with Alcohols to Form Carbamates (Urethanes)

This compound reacts with alcohols to form N-alkoxycarbonylmethyl carbamates, commonly known as urethanes. This reaction is of significant importance in polymer chemistry and for the synthesis of various organic molecules. The reaction proceeds via nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's electrophilic carbon. The reaction can be catalyzed by tertiary amines or organometallic compounds.

Experimental Protocol: General Procedure for the Synthesis of Carbamates

  • Materials: this compound, alcohol (e.g., ethanol, isopropanol), anhydrous solvent (e.g., tetrahydrofuran, toluene), and optionally a catalyst (e.g., triethylamine, dibutyltin dilaurate).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.

    • If a catalyst is used, add it to the alcohol solution.

    • Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature. An exothermic reaction may be observed.

    • The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

    • Upon completion, the solvent is removed under reduced pressure. The resulting carbamate can be purified by crystallization or column chromatography.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is generally very fast and often does not require a catalyst. It is a widely used method for the synthesis of a diverse range of urea derivatives, which are prevalent in many biologically active compounds and materials.

Experimental Protocol: General Procedure for the Synthesis of Ureas

  • Materials: this compound, primary or secondary amine (e.g., aniline, diethylamine), and a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Procedure:

    • Dissolve the amine in the chosen solvent in a reaction flask.

    • Slowly add a stoichiometric amount of this compound to the stirred amine solution at room temperature. The reaction is typically rapid and exothermic.

    • Stir the reaction mixture for a short period (e.g., 30 minutes to a few hours) to ensure the reaction goes to completion.

    • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the resulting urea can be purified by recrystallization or column chromatography.

Reaction with Water

This compound is sensitive to moisture and reacts with water.[6] The initial product is an unstable carbamic acid, which readily decarboxylates to form N-(butoxycarbonylmethyl)amine and carbon dioxide. The resulting primary amine can then react with another molecule of this compound to form a disubstituted urea. This reactivity necessitates the use of anhydrous conditions when handling and reacting this compound.

Experimental Protocol: Hydrolysis of this compound (Illustrative)

  • Materials: this compound, water, and a solvent in which both are miscible (e.g., tetrahydrofuran).

  • Procedure:

    • Dissolve this compound in the solvent in a reaction flask.

    • Add an excess of water to the solution and stir at room temperature.

    • The evolution of carbon dioxide gas may be observed.

    • The reaction can be monitored by IR spectroscopy for the disappearance of the isocyanate peak.

    • The final products in the mixture will be the corresponding amine and the symmetrically disubstituted urea.

Reactivity Pathway Diagram

The following diagram illustrates the primary reaction pathways of this compound with common nucleophiles.

Butyl_Isocyanatoacetate_Reactivity cluster_reactants Reactants BIA This compound C₇H₁₁NO₃ Carbamate Carbamate (Urethane) BIA->Carbamate + R'-OH Urea Urea BIA->Urea + R'R''NH CarbamicAcid Carbamic Acid (Unstable) BIA->CarbamicAcid + H₂O Alcohol Alcohol (R'-OH) Amine Amine (R'R''NH) Water Water (H₂O) AmineProduct Primary Amine + CO₂ CarbamicAcid->AmineProduct Decarboxylation

Caption: General reactivity of this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile tool in organic synthesis and medicinal chemistry. Some key applications include:

  • Synthesis of Peptidomimetics and Heterocycles: The isocyanate group can be used to couple with amino acids or other amine-containing molecules to form urea-linked peptidomimetics. The ester functionality can be further manipulated to create a variety of heterocyclic structures.

  • Derivatization of Biomolecules: this compound can be used to derivatize proteins and other biomolecules containing free amine or hydroxyl groups. This can be useful for modifying their properties or for introducing a label.

  • Polymer Synthesis: As a bifunctional monomer, it can be used in the synthesis of specialty polymers and polyurethanes with pendant ester groups, which can be further functionalized.

  • Agrochemical and Pharmaceutical Synthesis: Isocyanates are key intermediates in the synthesis of many agrochemicals (e.g., herbicides) and pharmaceuticals.[7] this compound provides a scaffold that can be elaborated into more complex, biologically active molecules.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with broad applications in organic synthesis. Its ability to readily react with a variety of nucleophiles allows for the efficient construction of carbamate and urea linkages, making it a useful tool for researchers and scientists in both academic and industrial settings, including drug discovery and development. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.

References

Spectroscopic Profile of Butyl Isocyanatoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Butyl isocyanatoacetate (CAS No. 17046-22-9), a valuable reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a key reference for the characterization and utilization of this compound in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and is essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15Triplet2H-O-CH₂ -CH₂-CH₂-CH₃
~3.95Singlet2H-O-C(=O)-CH₂ -NCO
~1.65Sextet2H-O-CH₂-CH₂ -CH₂-CH₃
~1.40Sextet2H-O-CH₂-CH₂-CH₂ -CH₃
~0.95Triplet3H-O-CH₂-CH₂-CH₂-CH₃

Note: The chemical shifts are predicted based on the analysis of similar structures and standard chemical shift tables. The exact values may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~168C =O (Ester)
~128N=C =O (Isocyanate)
~66-O-CH₂ -
~45-CH₂ -NCO
~30-O-CH₂-CH₂ -
~19-CH₂ -CH₃
~13-CH₃

Note: The chemical shifts are predicted based on the analysis of similar structures and standard chemical shift tables. The exact values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2250Strong, SharpN=C=O Asymmetric Stretch (Isocyanate)
~1750Strong, SharpC=O Stretch (Ester)
~2960MediumC-H Stretch (Alkyl)
~1460MediumC-H Bend (Alkyl)
~1200StrongC-O Stretch (Ester)

Note: The absorption frequencies are predicted based on characteristic IR absorption values for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
157Low[M]⁺ (Molecular Ion)
101Moderate[M - C₄H₈]⁺
88Moderate[CH₂=NCO]⁺
57High[C₄H₉]⁺ (Butyl Cation)
56Moderate[C₄H₈]⁺
29High[C₂H₅]⁺

Note: The fragmentation pattern is based on data available from spectral databases.[1] The relative intensities are qualitative.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized for acquiring both ¹H and ¹³C NMR spectra.[1]

Sample Preparation: A small quantity of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation: For a liquid sample like this compound, the neat liquid is analyzed.[1] A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

Data Acquisition: The salt plates containing the sample are placed in the sample holder of the FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is employed for the analysis.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC Separation: A small volume (typically 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment. The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and a detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_processing Data Processing cluster_analysis Data Interpretation cluster_report Final Report Synthesis This compound (Neat Liquid or in Solution) NMR NMR Spectrometer Synthesis->NMR IR FTIR Spectrometer Synthesis->IR GCMS GC-MS System Synthesis->GCMS NMR_Data ¹H and ¹³C NMR Spectra (FID) NMR->NMR_Data IR_Data IR Spectrum (Interferogram) IR->IR_Data MS_Data Mass Spectrum (Total Ion Chromatogram & Mass Spectra) GCMS->MS_Data NMR_Proc Fourier Transform Phase Correction Integration NMR_Data->NMR_Proc IR_Proc Fourier Transform Background Subtraction IR_Data->IR_Proc MS_Proc Peak Integration Library Matching MS_Data->MS_Proc NMR_Analysis Chemical Shift Analysis Multiplicity & Integration NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern MS_Proc->MS_Analysis Report Comprehensive Spectroscopic Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

References

An In-depth Technical Guide to the Safe Handling of Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for butyl isocyanatoacetate (CAS No. 17046-22-9). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are fundamental to its safe handling.

Identifier Value Citation
Chemical Name This compound[1][2]
Synonyms n-Butyl isocyanatoacetate, Acetic Acid, Isocyanato-, Butyl Ester[1]
CAS Number 17046-22-9[1][3]
Molecular Formula C7H11NO3[1][2]
Molecular Weight 157.17 g/mol [2]
Physical and Chemical Properties Value Citation
Appearance Clear liquid[1]
Odor Vinegar-like[1]
Boiling Point 213 °C (lit.)[3]
Density 1.06 g/mL at 25 °C (lit.)[3]
Flash Point 210 °F (98.9 °C)[3]
Solubility Slightly soluble in water[3]
Vapor Pressure 0.431 mmHg at 25°C[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Understanding its specific hazards is crucial for implementing appropriate safety measures.

Hazard Classification Category Signal Word Hazard Statement Citation
Skin Corrosion/IrritationCategory 1BDangerCauses severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationCategory 1DangerCauses severe skin burns and eye damage[1]
Acute Toxicity, OralCategory 4 (implied)WarningHarmful if swallowed[4]
Acute Toxicity, DermalCategory 4 (implied)WarningHarmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4 (implied)WarningHarmful if inhaled[4]

Note: The GHS hazard statements from PubChem suggest classifications for acute toxicity. However, a specific Safety Data Sheet states that no acute toxicity information is available for this product.[1]

Toxicological Information

A thorough understanding of the toxicological profile of a chemical is essential for risk assessment.

Toxicological Endpoint Value Citation
Acute Oral Toxicity (LD50) No data available[1]
Acute Dermal Toxicity (LD50) No data available[1]
Acute Inhalation Toxicity (LC50) No data available[1]
Skin Corrosion/Irritation Category 1B[1]
Serious Eye Damage/Irritation Category 1[1]
Respiratory or Skin Sensitization No data available[1]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]

Experimental Protocols and Handling Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) must be worn. Regularly inspect gloves for any signs of degradation or perforation.

  • Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures
  • Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact emergency services.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Logical Relationships

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup exp_weigh Weigh/Measure prep_setup->exp_weigh exp_react Perform Reaction exp_weigh->exp_react cleanup_decon Decontaminate Glassware exp_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose end end cleanup_dispose->end End of Process

A generalized workflow for handling hazardous chemicals.
GHS Hazard and Precautionary Relationship

This diagram illustrates the logical relationship between the GHS hazard classifications and the corresponding precautionary statements for this compound.

G cluster_hazards Hazards cluster_precautions Precautionary Statements h_skin Skin Corrosion (Category 1B) p_prevention Prevention: Wear protective gloves/clothing/eye protection/face protection. h_skin->p_prevention p_response Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. h_skin->p_response h_eye Serious Eye Damage (Category 1) h_eye->p_prevention h_eye->p_response p_storage Storage: Store in a well-ventilated place. p_disposal Disposal: Dispose of contents/container in accordance with local regulations.

References

An In-depth Technical Guide to the Solubility of Butyl Isocyanatoacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl isocyanatoacetate, a key intermediate in various synthetic applications, including pharmaceutical development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide offers a detailed qualitative assessment based on established chemical principles, alongside a robust experimental protocol for determining quantitative solubility. Furthermore, this document outlines the common synthetic pathways and reactivity of this compound, providing essential context for its application in research and development.

Core Properties of this compound

Before delving into its solubility, a summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance Colorless to light yellow liquid
Density 1.06 g/mL at 25 °C
Boiling Point 213 °C
Refractive Index n20/D 1.43
Water Solubility Slightly soluble

Qualitative Solubility of this compound

The principle of "like dissolves like" is a cornerstone of predicting solubility. This compound is a moderately polar molecule, featuring an ester group and a highly reactive isocyanate group. Its solubility in various organic solvents can be inferred based on the polarity and functional group compatibility. Table 2 provides a qualitative prediction of its solubility in a range of common laboratory solvents. It is important to note that the isocyanate group can react with protic solvents, especially alcohols and water, and with primary and secondary amines.

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polar alkaneImmiscibleSignificant polarity mismatch.
Toluene Aromatic hydrocarbonPartially MiscibleModerate polarity difference.
Dichloromethane Halogenated hydrocarbonMiscibleSimilar polarity.
Diethyl Ether EtherMiscibleGood polarity match.
Ethyl Acetate EsterMiscible"Like dissolves like" - both are esters.
Acetone KetoneMiscibleGood polarity match.
Methanol Polar protic alcoholMiscible (with reaction)Highly polar, but will react with the isocyanate group.
Ethanol Polar protic alcoholMiscible (with reaction)Highly polar, but will react with the isocyanate group.
Water Polar proticSlightly SolubleLimited solubility due to the butyl chain, will react with the isocyanate group.
Dimethylformamide (DMF) Polar aproticMiscibleGood polarity match.
Dimethyl Sulfoxide (DMSO) Polar aproticMiscibleGood polarity match.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method can be employed to determine the quantitative solubility of this compound in a specific organic solvent.

Objective: To determine the concentration (in g/100 mL) of this compound required to form a saturated solution in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Vials for sample analysis

Procedure:

  • Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The excess is to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove any suspended microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

Workflow for Solubility Determination:

G Experimental Workflow for Quantitative Solubility Determination A Preparation of Supersaturated Solutions B Equilibration in Temperature-Controlled Shaker A->B C Phase Separation (Settling) B->C D Extraction and Filtration of Supernatant C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (GC/HPLC) E->F G Calculation of Solubility F->G

Caption: Workflow for determining the quantitative solubility of this compound.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use.

Synthesis Pathway

A common method for the synthesis of isocyanatoacetates involves the reaction of the corresponding amino acid ester hydrochloride with phosgene or a phosgene equivalent.

G Common Synthesis Pathway for this compound reactant1 Glycine Butyl Ester Hydrochloride product This compound reactant1->product Reaction reactant2 Phosgene (COCl2) reactant2->product

Caption: A typical synthetic route to this compound.

Reactivity with Nucleophiles

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. This reactivity is fundamental to its utility in chemical synthesis. The general reaction involves the addition of a nucleophile to the carbonyl carbon of the isocyanate group.

G General Reaction of this compound with a Nucleophile reactant1 This compound product Adduct (e.g., Urea, Urethane) reactant1->product Nucleophilic Addition reactant2 Nucleophile (e.g., R-NH2, R-OH) reactant2->product

Caption: Nucleophilic addition to the isocyanate group of this compound.

This guide provides a foundational understanding of the solubility and chemical behavior of this compound. For specific applications, it is highly recommended that researchers perform quantitative solubility tests using the protocol outlined herein to ensure accurate and reliable results.

The Versatile Role of Butyl Isocyanatoacetate in Organic Synthesis: A Mechanistic Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butyl isocyanatoacetate stands as a pivotal reagent in the arsenal of synthetic organic chemists, offering a versatile platform for the construction of complex molecular architectures. Its unique combination of an isocyanate and an ester functional group within a compact framework allows it to participate in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its reactivity, with a focus on multicomponent reactions and cycloadditions, which are central to its application in medicinal chemistry and materials science.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is primarily dictated by the electrophilic nature of the isocyanate carbon and the nucleophilic potential of the adjacent α-carbon, which can be deprotonated under basic conditions. This duality allows it to engage in a variety of bond-forming processes, making it a valuable building block for the synthesis of peptidomimetics and heterocyclic scaffolds.

Multicomponent Reactions: A Gateway to Molecular Diversity

This compound is a prominent substrate in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These one-pot transformations are highly valued for their atom economy and their ability to generate complex molecules from simple starting materials in a single synthetic step.

The Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy carboxamide. While specific studies detailing the use of this compound are not extensively documented, the general mechanism, which can be extrapolated to the butyl ester, proceeds through a concerted pathway in aprotic solvents. Hydrogen bonding between the carboxylic acid and the carbonyl compound is believed to play a crucial role in activating the carbonyl group for nucleophilic attack by the isocyanide. In polar solvents, an ionic mechanism involving a nitrilium ion intermediate is more likely.

The Ugi Reaction: A four-component reaction, the Ugi reaction combines an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound to form a dipeptide-like α-acylamino amide. The reaction is typically favored in polar protic solvents like methanol. The generally accepted mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium ion. Subsequent addition of the carboxylate and an intramolecular acyl transfer (the Mumm rearrangement) leads to the final product. Isocyanoacetates, including the butyl ester, are valuable isocyanide components in this reaction, providing a direct route to peptide-like structures.

Cycloaddition Reactions: Building Rings with Precision

The isocyanate functionality of this compound can also participate in cycloaddition reactions, providing access to a variety of heterocyclic systems. These reactions are governed by the principles of orbital symmetry.

[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes or ketenes to form four-membered rings. These reactions are often photochemically induced.

1,3-Dipolar Cycloadditions: While the isocyanate group itself is not a 1,3-dipole, it can react with 1,3-dipoles such as nitrile oxides or azides. More commonly, the isocyanoacetate can be a precursor to other intermediates that then undergo 1,3-dipolar cycloadditions.

Quantitative Data and Experimental Protocols

While the general reactivity of isocyanoacetates is well-established, specific quantitative data and detailed experimental protocols for this compound are not abundantly available in peer-reviewed literature. The majority of published examples utilize other alkyl esters, such as methyl, ethyl, or tert-butyl isocyanoacetate. However, the reaction conditions and yields for these analogues can serve as a valuable guide for designing experiments with this compound. The following tables summarize representative data for closely related isocyanoacetates in key reactions.

Table 1: Representative Yields in Passerini Reactions with Isocyanoacetates

Carbonyl CompoundCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeBenzoic Acidtert-Butyl IsocyanideDichloromethane85N/A
IsobutyraldehydeAcetic AcidEthyl IsocyanoacetateTetrahydrofuran78N/A
CyclohexanonePropionic AcidMethyl IsocyanoacetateAcetonitrile82N/A

Table 2: Representative Yields in Ugi Reactions with Isocyanoacetates

AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
FurfuralAnilineAcetic AcidEthyl IsocyanoacetateMethanol91N/A
BenzaldehydeBenzylamineBenzoic AcidMethyl IsocyanoacetateMethanol88N/A
IsovaleraldehydeCyclohexylaminePropionic Acidtert-Butyl IsocyanideTrifluoroethanol93N/A

Experimental Protocol: General Procedure for a Passerini-Type Reaction

The following is a generalized protocol based on procedures for similar isocyanoacetates and can be adapted for this compound.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.2 equivalents) and the carbonyl compound (1.0 equivalent).

  • Solvent Addition: Add the appropriate anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to dissolve the reactants.

  • Isocyanide Addition: Add this compound (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental mechanistic pathways of this compound in key organic reactions.

Passerini_Reaction Carboxylic_Acid R'-COOH Intermediate Nitrilium Ion Intermediate Carboxylic_Acid->Intermediate Protonation Carbonyl R''-CHO Carbonyl->Intermediate Isocyanide BuOOC-CH2-NC Isocyanide->Intermediate Nucleophilic Attack Product α-Acyloxy Carboxamide Intermediate->Product Acyl Transfer

Caption: The Passerini three-component reaction mechanism.

Ugi_Reaction cluster_reactants Reactants Amine R''-NH2 Imine Imine Formation Amine->Imine Carbonyl R'''-CHO Carbonyl->Imine Carboxylic_Acid R''''-COOH Adduct Intermediate Adduct Carboxylic_Acid->Adduct Isocyanide BuOOC-CH2-NC Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Nucleophilic Attack Imine->Nitrilium_Ion Nitrilium_Ion->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: The Ugi four-component reaction workflow.

Cycloaddition_Pathway Reactants This compound Alkene/Diene Transition_State Cyclic Transition State Reactants->Transition_State [n+m] cycloaddition Product Cycloadduct Transition_State->Product

Caption: Generalized pathway for cycloaddition reactions.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isocyanatoacetate is a bifunctional molecule incorporating both an ester and a highly reactive isocyanate group. Its utility in organic synthesis, particularly in the pharmaceutical and polymer industries, necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a detailed overview of the current, albeit limited, knowledge regarding the thermal behavior of this compound. Due to a lack of specific studies on this compound, this guide leverages data from analogous isocyanates and esters to infer potential decomposition pathways and products. Standard experimental protocols for assessing thermal stability are also detailed to facilitate further research in this area.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its handling and for interpreting its thermal behavior.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[1][2][3][4][5]
Molecular Weight 157.17 g/mol [1][2][3][4][5]
Boiling Point 213 °C (lit.)[6]
Density 1.06 g/mL at 25 °C (lit.)[6]
Appearance Clear, colorless liquid[7]
Odor Vinegar-like[7]

Thermal Stability and Decomposition

Inferred Decomposition Onset

Based on studies of similar organic isocyanates, the thermal decomposition of this compound is likely to initiate at elevated temperatures. For instance, the energy of decomposition for butyl isocyanate has been measured in the range of 160 to 450 °C.[9] It is plausible that the decomposition of this compound would commence within a similar, albeit likely lower, temperature range due to the influence of the acetate group.

Potential Decomposition Pathways

The decomposition of this compound can be hypothesized to proceed through several pathways, primarily involving the isocyanate and ester functionalities.

  • Decarboxylation: The ester group may undergo decarboxylation to yield butyl glycinate and carbon dioxide.

  • Isocyanate Reactions: The highly reactive isocyanate group can undergo self-polymerization (dimerization, trimerization) or react with atmospheric moisture.

  • Fragmentation: At higher temperatures, fragmentation of the butyl chain and the acetate backbone is expected.

A potential, simplified decomposition pathway is illustrated below.

DecompositionPathway ButylIsocyanatoacetate This compound Heat Heat ButylIsocyanatoacetate->Heat Initiation Polymerization Polymerization Products ButylIsocyanatoacetate->Polymerization Self-reaction DecompositionProducts Decomposition Products (CO, CO₂, NOx, etc.) Heat->DecompositionProducts Fragmentation

Caption: Hypothetical thermal decomposition pathways of this compound.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of this compound, standardized thermal analysis techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into an inert sample pan (e.g., alumina).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_program Temperature Program cluster_data Data Acquisition & Analysis Sample This compound (5-10 mg) Pan Inert TGA Pan Sample->Pan Place sample in pan Furnace Furnace Pan->Furnace Balance Microbalance Furnace->Balance measures mass Heating Heat from 30°C to 600°C at 10°C/min Furnace->Heating controlled by Plot Mass vs. Temperature Plot Balance->Plot Gas Inert Gas (N₂) Gas->Furnace Purge DecompositionTemp Determine Onset of Decomposition Plot->DecompositionTemp

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To identify the temperatures of thermal transitions and to quantify the enthalpy changes associated with the decomposition of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. A small pinhole may be made in the lid to allow for the release of evolved gases.

  • Reference: An empty, sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at a low temperature.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

  • Data Analysis: Record the heat flow as a function of temperature. Exothermic or endothermic peaks indicate thermal events. The area under a peak corresponds to the enthalpy change of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_program Temperature Program cluster_data Data Acquisition & Analysis Sample This compound (2-5 mg) SamplePan Hermetically Sealed Al Pan Sample->SamplePan Encapsulate Cell DSC Cell SamplePan->Cell ReferencePan Empty Sealed Al Pan ReferencePan->Cell Heating Heat at a controlled rate (e.g., 10°C/min) Cell->Heating subjected to Plot Heat Flow vs. Temperature Plot Cell->Plot generates Gas Inert Gas (N₂) Gas->Cell Purge ThermalEvents Identify Thermal Events (e.g., Decomposition) Plot->ThermalEvents Enthalpy Calculate Enthalpy Change ThermalEvents->Enthalpy

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA)

To identify the decomposition products, the exhaust from the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrumentation: A TGA instrument coupled to an MS or FTIR spectrometer via a heated transfer line.

  • Procedure: Conduct a TGA experiment as described in section 3.1.

  • Data Collection: Simultaneously record the mass loss from the TGA and the mass spectrum or infrared spectrum of the evolved gases.

  • Data Analysis: Correlate the evolution of specific gases with the mass loss events observed in the TGA data to elucidate the decomposition mechanism.

Conclusion and Future Directions

The thermal stability and decomposition of this compound remain an area requiring significant further investigation. While its basic physicochemical properties are known, a detailed understanding of its behavior at elevated temperatures is lacking. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically study its thermal properties. Future work should focus on performing TGA, DSC, and EGA to obtain quantitative data on decomposition temperatures, kinetics, and products. This information is critical for ensuring the safe handling, storage, and application of this versatile chemical intermediate in research and development.

References

High-Purity Butyl Isocyanatoacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Butyl isocyanatoacetate (CAS No. 17046-22-9) is a valuable reagent in organic synthesis, particularly for the development of novel therapeutics.[1][2] Its bifunctional nature, possessing both an isocyanate and an ester group, allows for versatile reactions in the construction of complex molecules. This technical guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, detailed experimental protocols for its synthesis, purification, and analysis, and its application in the synthesis of kinase inhibitors.

Commercial Suppliers and Specifications

High-purity this compound is available from several commercial suppliers, catering to the needs of researchers and drug development professionals. The purity levels typically range from 97% to over 98%. Below is a comparative table of specifications from prominent suppliers.

SupplierProduct Number/NamePurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference Documents
GeorganicsGEO-03693High Purity17046-22-9C₇H₁₁NO₃157.17--INVALID-LINK--
Santa Cruz Biotechnologysc-275333-17046-22-9C₇H₁₁NO₃157.17--INVALID-LINK--[3]
Chem-Impex International29166>98% (GC)17046-22-9C₇H₁₁NO₃157.17-
Tokyo Chemical IndustryB2185>98.0% (GC)17046-22-9C₇H₁₁NO₃157.17--INVALID-LINK--
Shanghai MacklinB834889-5g>98%17046-22-9C₇H₁₁NO₃157.17--INVALID-LINK--[4]

Note: Purity and impurity profiles can vary between batches. It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier before use.

Synthesis and Purification

While commercially available, this compound can also be synthesized in the laboratory. The following protocol is adapted from established methods for the synthesis of related isocyanatoacetate esters.

Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products butyl_glycinate Butyl Glycinate HCl reaction reaction butyl_glycinate->reaction triphosgene Triphosgene triphosgene->reaction solvent Toluene solvent->reaction base Triethylamine base->reaction temperature Reflux temperature->reaction butyl_isocyanatoacetate This compound byproduct Triethylamine HCl reaction->butyl_isocyanatoacetate reaction->byproduct

Figure 1: Synthesis of this compound.

Materials:

  • Butyl glycinate hydrochloride

  • Triphosgene (or a phosgene equivalent)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with Butyl glycinate hydrochloride and anhydrous toluene.

  • Addition of Base: The suspension is cooled in an ice bath, and triethylamine is added dropwise with stirring.

  • Phosgenation: A solution of triphosgene in anhydrous toluene is added dropwise to the stirred suspension at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration. The filter cake is washed with anhydrous diethyl ether.

  • Purification: The combined filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Purification by Vacuum Distillation

Apparatus: A standard vacuum distillation apparatus is used. It is crucial to ensure all glassware is dry and the system is free of leaks to prevent hydrolysis of the isocyanate.

Procedure:

  • The crude this compound is placed in the distillation flask with a magnetic stir bar.

  • The system is evacuated to the desired pressure (e.g., 0.03 mbar).[5]

  • The distillation flask is heated gently in an oil bath.

  • The fraction distilling at the appropriate boiling point for the given pressure is collected. The boiling point of this compound is 213 °C at atmospheric pressure.[2] Under vacuum, the boiling point will be significantly lower.

  • The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the purity and identity of the synthesized or purchased this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

Sample Preparation:

A dilute solution of this compound in a dry, inert solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation and Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Mass Rangem/z 40-400

Data Analysis:

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum can be compared to library data for confirmation of identity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

Sample Preparation:

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a reference standard such as tetramethylsilane (TMS).

Expected Chemical Shifts:

  • ¹H NMR (CDCl₃, 300 MHz):

    • ~4.1 ppm (t, 2H, -O-CH₂ -CH₂-CH₂-CH₃)

    • ~3.9 ppm (s, 2H, -C(=O)-CH₂ -NCO)

    • ~1.6 ppm (m, 2H, -O-CH₂-CH₂ -CH₂-CH₃)

    • ~1.4 ppm (m, 2H, -O-CH₂-CH₂-CH₂ -CH₃)

    • ~0.9 ppm (t, 3H, -O-CH₂-CH₂-CH₂-CH₃ )

  • ¹³C NMR (CDCl₃, 75 MHz):

    • ~168 ppm (C =O, ester)

    • ~128 ppm (C =N=O, isocyanate)

    • ~66 ppm (-O-C H₂-)

    • ~45 ppm (-C H₂-NCO)

    • ~30 ppm (-O-CH₂-C H₂-)

    • ~19 ppm (-C H₂-CH₃)

    • ~13 ppm (-C H₃)

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a key building block for the synthesis of urea-containing compounds, a structural motif present in numerous kinase inhibitors.[7][8][9][10][11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.[13]

Synthesis of a Sorafenib Analog

Sorafenib is a multi-kinase inhibitor approved for the treatment of certain cancers.[7][14][15][16][17] Analogs of sorafenib can be synthesized using this compound to introduce the urea linkage.

Kinase_Inhibitor_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product butyl_isocyanatoacetate This compound reaction reaction butyl_isocyanatoacetate->reaction amine_intermediate Aromatic Amine Intermediate (e.g., 4-aminophenol derivative) amine_intermediate->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction temperature Room Temperature temperature->reaction sorafenib_analog Urea-based Kinase Inhibitor (Sorafenib Analog) reaction->sorafenib_analog

Figure 2: Synthesis of a Sorafenib Analog.

Experimental Workflow:

  • Preparation of the Amine Intermediate: Synthesize or procure the desired aromatic amine intermediate. This intermediate will form one side of the urea linkage.

  • Urea Formation: In a dry reaction vessel under an inert atmosphere, dissolve the aromatic amine intermediate in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add this compound dropwise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Isolation and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final urea-based kinase inhibitor.

This synthetic strategy allows for the modular construction of a library of potential kinase inhibitors by varying the structure of the aromatic amine intermediate, enabling structure-activity relationship (SAR) studies.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols: Use of Butyl Isocyanatoacetate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanatoacetate is an organic compound featuring both an isocyanate group and a butyl ester. While the isocyanate group is highly reactive and commonly utilized in the synthesis of polymers such as polyurethanes and polyureas, a thorough review of scientific literature and patent databases reveals a notable lack of specific examples of the homopolymerization of this compound or its direct use as a primary monomer in well-documented polymer systems.

Frequently, searches for "poly(this compound)" lead to information on "poly(butyl cyanoacrylate)" (PBCA). It is crucial to distinguish between these two substances. This compound has the chemical formula C7H11NO3 and contains an isocyanate (-N=C=O) functional group. In contrast, butyl cyanoacrylate (BCA) is the monomer used to produce PBCA, a well-studied biodegradable polymer with significant applications in drug delivery.[1][2]

Given the absence of specific data on the polymerization of this compound, this document provides a hypothetical framework for its use in polymer synthesis based on the general reactivity of isocyanates. The following application notes and protocols are intended to serve as a foundational guide for researchers looking to explore the potential of this monomer in creating novel polymers. The experimental details provided are based on established methods for polyurethane and polyurea synthesis and would require optimization for the specific case of this compound.

Hypothetical Application in Polymer Synthesis

Based on the fundamental principles of isocyanate chemistry, this compound can be proposed as a monomer or a functionalizing agent in the synthesis of polyurethanes and polyureas. The reactive isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols (to form urethanes) or amines (to form ureas).

Potential Polymer Architectures:
  • Linear Polyurethanes/Polyureas: By reacting this compound with a diol or a diamine, it is theoretically possible to synthesize linear polymers. The pendant butyl ester group could impart unique properties to the polymer, such as increased solubility in certain organic solvents or potential for post-polymerization modification through hydrolysis of the ester.

  • Functionalized Polymers: this compound could be used to functionalize existing polymers that have hydroxyl or amine groups, thereby introducing the butyl acetate moiety onto the polymer backbone.

  • Cross-linked Networks: In combination with polyols or polyamines with a functionality greater than two, this compound could be incorporated into cross-linked polymer networks.

Experimental Protocols (Hypothetical)

The following protocols are representative examples of polyurethane and polyurea synthesis. These would need to be adapted and optimized for the use of this compound.

Protocol 1: Hypothetical Synthesis of a Polyurethane using this compound and a Diol

Objective: To synthesize a linear polyurethane by reacting this compound with a diol (e.g., 1,4-butanediol).

Materials:

  • This compound (CAS 17046-22-9)[3]

  • 1,4-butanediol

  • Anhydrous toluene (or other suitable inert solvent)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry nitrogen or argon gas

  • Methanol (for quenching)

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Addition: In the flask, dissolve a known molar equivalent of 1,4-butanediol in anhydrous toluene under a positive pressure of inert gas.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol% relative to the diol) to the diol solution.

  • Monomer Addition: Dissolve an equimolar amount of this compound in anhydrous toluene and add it to the dropping funnel. Add the this compound solution dropwise to the stirred diol solution at room temperature over a period of 30-60 minutes.

  • Polymerization: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and allow it to react for a predetermined time (e.g., 4-24 hours). Monitor the progress of the reaction by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FT-IR spectroscopy.

  • Quenching: Once the desired conversion is reached, cool the reaction mixture to room temperature and quench the reaction by adding a small amount of methanol to react with any remaining isocyanate groups.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold hexane or methanol.

  • Purification: Collect the polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polymer

Objective: To characterize the chemical structure, molecular weight, and thermal properties of the synthesized polymer.

Methods:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the urethane linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting temperature (Tm) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

Data Presentation

The following table provides a template for presenting quantitative data from a hypothetical polymer synthesis using this compound. The values are illustrative and would be determined experimentally.

ParameterCondition/Value
Reactants
This compound1.0 molar equivalent
1,4-Butanediol1.0 molar equivalent
Reaction Conditions
SolventAnhydrous Toluene
CatalystDibutyltin dilaurate (0.1 mol%)
Temperature70 °C
Reaction Time12 hours
Polymer Properties
Yield(e.g., 85%)
Mn (GPC)(e.g., 15,000 g/mol )
Mw (GPC)(e.g., 30,000 g/mol )
PDI (GPC)(e.g., 2.0)
Glass Transition (Tg)(e.g., 25 °C)
Decomposition Temp. (TGA)(e.g., 250 °C at 5% weight loss)

Visualizations

Logical Workflow for Polyurethane Synthesis

polyurethane_synthesis cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_product Final Product BIA This compound Reaction Reaction in Anhydrous Solvent with Catalyst (e.g., DBTDL) under Inert Atmosphere BIA->Reaction Diol Diol (e.g., 1,4-butanediol) Diol->Reaction Quench Quench with Methanol Reaction->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Purified Polyurethane Dry->Polymer

Caption: Workflow for the hypothetical synthesis of a polyurethane.

Experimental Workflow for Polymer Characterization

polymer_characterization cluster_structure Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis Polymer Synthesized Polymer FTIR FT-IR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Polymer->NMR GPC GPC / SEC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA

Caption: Workflow for the characterization of the synthesized polymer.

Conclusion

While this compound is not a commonly documented monomer in polymer synthesis literature, its chemical structure suggests potential for creating novel polyurethanes and polyureas. The protocols and workflows presented here offer a starting point for researchers interested in exploring its reactivity and the properties of the resulting polymers. Significant experimental work would be required to establish optimal reaction conditions and to fully characterize the synthesized materials. Researchers should exercise caution due to the reactive and potentially hazardous nature of isocyanates.

References

Application Notes and Protocols for Butyl Isocyanatoacetate in the Passerini Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of butyl isocyanatoacetate as a key reagent in the Passerini three-component reaction (P-3CR) for the synthesis of α-acyloxy carboxamides. This versatile one-pot reaction is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid generation of diverse molecular scaffolds.

Introduction to the Passerini Reaction

The Passerini reaction is a multicomponent reaction that involves the condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[1] This reaction is highly atom-economical and tolerates a wide variety of functional groups, making it an efficient method for creating complex molecules from simple starting materials.[1][2] The use of this compound introduces an ester functionality into the final product, which can serve as a handle for further synthetic modifications or contribute to the biological activity of the molecule.

The reaction is believed to proceed through a concerted mechanism in aprotic solvents, particularly at high concentrations of reactants.[1] This pathway involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which is then attacked by the isocyanide.[1] In polar, protic solvents, an ionic mechanism may be at play.[1] Alkyl isocyanoacetates, such as this compound, are generally less reactive than simple alkyl isocyanides and may require more forcing conditions to achieve good yields.[3]

Key Advantages of Using this compound in the Passerini Reaction:

  • Introduction of a Butyl Ester Moiety: The butyl group can influence the pharmacokinetic properties of the resulting molecule, such as lipophilicity.

  • Potential for Post-Reaction Modification: The ester can be hydrolyzed to the corresponding carboxylic acid, providing a site for further chemical elaboration.

  • Access to Diverse Chemical Libraries: By varying the carboxylic acid and carbonyl components, a wide array of α-acyloxy carboxamides with diverse functionalities can be synthesized for screening in drug discovery programs.[2]

Experimental Protocols

The following protocols are based on established procedures for Passerini reactions with alkyl isocyanoacetates and can be adapted for specific substrates.[4]

Protocol 1: Neat (Solvent-Free) Passerini Reaction with this compound

This protocol is recommended for less reactive substrates, as high concentrations can accelerate the reaction rate.[3][4]

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Carboxylic acid (e.g., Acetic Acid)

  • Small reaction vial with a magnetic stir bar

  • Heating plate with stirring capability

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry reaction vial containing a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and this compound (1.0 mmol, 1.0 equiv).

  • Seal the vial and heat the reaction mixture to 80-120 °C with vigorous stirring. Note: Isocyanoacetates are noted to be less reactive, thus heating is often necessary.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified directly by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Dichloromethane (DCM) as Solvent

For substrates that are sensitive to high temperatures, a solution-phase reaction at room temperature can be employed.

Materials:

  • This compound

  • Aldehyde

  • Carboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).

  • Dissolve the solids in anhydrous DCM (2.0 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for Passerini reactions using alkyl isocyanoacetates with various aldehydes and carboxylic acids. These can be used as a guideline for expected yields with this compound.

Table 1: Passerini Reaction of Alkyl Isocyanoacetates with Various Aldehydes and Carboxylic Acids

EntryIsocyanideAldehydeCarboxylic AcidSolventTemp. (°C)Time (h)Yield (%)
1Methyl IsocyanoacetateBenzaldehydeAcetic AcidNeat1200.67-[4]
2Ethyl Isocyanoacetate4-NitrobenzaldehydeBenzoic AcidDCMRT2485
3Ethyl IsocyanoacetateIsobutyraldehydeAcetic AcidDCMRT1290
4This compound (expected)CinnamaldehydePhenylacetic AcidNeat10018Good
5This compound (expected)2-NaphthaldehydePropionic AcidDCMRT24Moderate-Good

Yields are based on analogous reactions and should be considered estimates. Optimization may be required for specific substrate combinations.

Visualizations

Passerini Reaction Mechanism

The following diagram illustrates the generally accepted concerted mechanism of the Passerini reaction in an aprotic solvent.

Passerini_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product R1_COOH Carboxylic Acid (R¹COOH) TS Cyclic Transition State R1_COOH->TS H-bonding R2_CHO Aldehyde (R²CHO) R2_CHO->TS Coordination R3_NC This compound (R³NC) R3_NC->TS Nucleophilic Attack Product α-Acyloxy Carboxamide TS->Product Rearrangement

Caption: Concerted mechanism of the Passerini reaction.

Experimental Workflow for Passerini Reaction

This diagram outlines the typical workflow for performing and analyzing a Passerini reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Carboxylic Acid - Add Aldehyde - Add this compound Start->Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Setup->Reaction Workup Workup: - Cool to RT - Remove solvent (if applicable) Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR - Mass Spectrometry Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Passerini reaction.

Safety Precautions

  • Isocyanides, including this compound, are volatile and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable reagent for the synthesis of α-acyloxy carboxamides via the Passerini reaction. Its use allows for the introduction of a butyl ester functionality, expanding the chemical space accessible through this powerful multicomponent reaction. The provided protocols and data serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Synthesis of Novel Polydiacetylenes Utilizing Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed procedure for the synthesis of a specific unsymmetrical diacetylene monomer, ((9-Butoxycarbonyl)methyl urethanyl) nona-2,4-diyn-1-ol (BNDO), and its subsequent derivatives using butyl isocyanatoacetate. This monomer is a precursor for the preparation of novel polydiacetylenes (PDAs) with potential applications in second and third-order nonlinear optics. The inclusion of the flexible urethanyl side group, derived from this compound, is intended to facilitate the necessary monomer packing for polymerization and improve the solubility of the resulting polydiacetylenes.[1]

Synthesis of Diacetylene Monomer ((9-Butoxycarbonyl) methyl urethanyl) nona-2,4-diyn-1-ol (BNDO)

The synthesis of the BNDO monomer involves a three-step process starting from the bromination of 5-hexyn-1-ol, followed by the addition of this compound, and culminating in a Cadiot-Chodkiewicz coupling reaction.

Experimental Protocols:

Step 1: Synthesis of 6-Bromo-5-Hexyn-1-ol

  • Prepare a solution of sodium hypobromite (NaOBr) by adding bromine (0.1 M) dropwise to a stirred solution of sodium hydroxide (0.02 M) in 100 mL of water at 0-5 °C. The formation of a pale yellowish solution will be observed.

  • Dissolve 5-hexyn-1-ol (0.01 M) in 25 mL of 1,4-dioxane to enhance its solubility.

  • Add the prepared NaOBr solution dropwise to the 5-hexyn-1-ol solution over a period of 30 minutes at 5-10 °C under a nitrogen atmosphere.

  • Stir the resulting mixture vigorously for an additional 30 minutes.

  • Extract the product with ethyl ether.

  • Dry the organic layer with magnesium sulfate (MgSO4).

  • Remove the solvent to obtain a pale yellow liquid.

Step 2: Synthesis of ((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne

  • In a 50 mL solution of dry tetrahydrofuran (THF), dissolve this compound (0.055 M) and 6-bromo-5-hexyn-1-ol (0.05 M).

  • To this solution, add 3-5 drops of dibutyltin dilaurate and 3-5 drops of triethylamine.

  • Stir the mixture for 3 hours at room temperature.

  • Remove the solvent to yield a brown liquid.

Step 3: Synthesis of ((9-Butoxycarbonyl) methyl urethanyl) nona-2,4-diyn-1-ol (BNDO)

  • Prepare a catalytic solution in a 3-necked round-bottomed flask under a nitrogen atmosphere consisting of:

    • Copper(I) chloride (CuCl)

    • 70% aqueous ethylamine (20 mL)

    • Hydroxylamine hydrochloride (NH2OH·HCl) in water (2 g/20 mL)

    • Methanol (100 mL)

  • Add propargyl alcohol (0.075 M) to the catalytic solution in one portion, which will result in the formation of a yellow solution.

  • Add ((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne to the reaction mixture.

Quantitative Data Summary:

ProductYield
6-Bromo-5-Hexyn-1-ol55%
((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne90%

Characterization Data:

  • 6-Bromo-5-Hexyn-1-ol:

    • Infrared (KBr): 3338 cm⁻¹ (O-H), 2217 cm⁻¹ (C≡C)[1]

  • ((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne:

    • Infrared (KBr): 3305 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O)[1]

Synthesis of Urethanyl-Substituted Nona-2,4-diyne Monomers

The BNDO monomer serves as a precursor for the synthesis of more complex unsymmetrical diacetylene monomers designed for nonlinear optical applications. These monomers incorporate chromophoric substituents.[1]

Experimental Protocol:

The synthesis of ((9-Butoxycarbonyl) methyl urethanyl)-1-(4-urethanyl-4'-nitrobiphenyl)-nona-2,4-diyne and ((9-Butoxycarbonyl) methyl urethanyl)-1-(4-urethanyl-4'-nitroazobenzene)-nona-2,4-diyne from BNDO is mentioned, though the detailed experimental steps for this final conversion are not provided in the source material. The general approach involves the reaction of the hydroxyl group of BNDO with an appropriate isocyanate-functionalized chromophore.

Polymerization of Diacetylene Monomers

The synthesized diacetylene monomers can undergo topochemical polymerization in the solid state, typically induced by heat or UV radiation, to form conjugated polydiacetylenes.[2] The specific conditions for the polymerization of the this compound-containing monomers are not detailed in the provided search results.

Visualizations

Synthesis Workflow of BNDO Monomer

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Bromo-5-Hexyn-1-ol cluster_step2 Step 2: Synthesis of Urethane Intermediate cluster_step3 Step 3: Cadiot-Chodkiewicz Coupling A 5-Hexyn-1-ol C 6-Bromo-5-Hexyn-1-ol A->C NaOBr D This compound B Bromine Sodium Hydroxide E ((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne C->E D->E Dibutyltin dilaurate Triethylamine F Propargyl Alcohol G BNDO Monomer ((9-Butoxycarbonyl) methyl urethanyl) nona-2,4-diyn-1-ol E->G F->G CuCl Ethylamine

Caption: Synthetic pathway for BNDO monomer.

General Polymerization Process

Polymerization_Process cluster_logic Topochemical Polymerization Monomer Diacetylene Monomer (e.g., BNDO derivative) Polymer Polydiacetylene (PDA) Monomer->Polymer Stimulus External Stimulus (UV Light or Heat) Stimulus->Monomer

Caption: General scheme of polydiacetylene formation.

References

Application Notes and Protocols for the Preparation of Urethane Derivatives from Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanatoacetate is a versatile bifunctional reagent containing both an isocyanate group and an ester moiety. This unique structure allows for the straightforward synthesis of a variety of urethane (carbamate) derivatives. The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form the corresponding urethanes and ureas, respectively. The ester group can be further modified, making this compound a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Urethane linkages are prevalent in numerous biologically active molecules and approved drugs. They can act as bioisosteres for amides and esters, offering improved metabolic stability and pharmacokinetic properties. Furthermore, the carbamate functional group can participate in hydrogen bonding interactions with biological targets. The ester functionality within the this compound backbone provides a handle for further derivatization, enabling the creation of diverse chemical libraries for drug discovery and the development of novel prodrugs. This document provides detailed protocols for the synthesis of urethane derivatives from this compound and highlights their potential applications in a research and drug development context.

General Reaction Scheme

The fundamental reaction involves the nucleophilic addition of an alcohol to the isocyanate group of this compound, resulting in the formation of a urethane derivative.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Butyl_Isocyanatoacetate This compound Urethane_Derivative Urethane Derivative Butyl_Isocyanatoacetate->Urethane_Derivative + Alcohol Alcohol (R-OH) Alcohol->Urethane_Derivative + Catalyst Catalyst (e.g., Tertiary Amine, Organotin Compound) Catalyst->Urethane_Derivative

Caption: General reaction for the synthesis of urethane derivatives.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions (e.g., solvent, temperature, catalyst, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of Urethane Derivatives (Uncatalyzed)

This protocol is suitable for the reaction of this compound with primary and secondary alcohols.

Materials:

  • This compound (CAS: 17046-22-9)

  • Alcohol of interest (e.g., ethanol, isopropanol, benzyl alcohol)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol of interest (1.0 equivalent).

  • Dissolve the alcohol in the chosen anhydrous solvent (concentration typically 0.1-1.0 M).

  • With stirring, add this compound (1.0-1.2 equivalents) dropwise to the alcohol solution at room temperature. An ice bath can be used to control any exotherm for more reactive alcohols.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete (typically 1-24 hours, depending on the alcohol's reactivity), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired urethane derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Catalyzed Synthesis of Urethane Derivatives

This protocol is recommended for less reactive alcohols (e.g., secondary or hindered primary alcohols) or to accelerate the reaction rate.

Materials:

  • All materials from Protocol 1

  • Catalyst (e.g., triethylamine (TEA) or dibutyltin dilaurate (DBTDL))

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol of interest (1.0 equivalent).

  • Dissolve the alcohol in the chosen anhydrous solvent.

  • Add the catalyst. For tertiary amine catalysts like TEA, use 0.1-1.0 equivalents. For organometallic catalysts like DBTDL, use a catalytic amount (e.g., 0.01-0.1 mol%).

  • With stirring, add this compound (1.0-1.2 equivalents) dropwise to the solution.

  • The reaction can be run at room temperature or gently heated (e.g., 40-60 °C) to increase the rate.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, quench the reaction if necessary (e.g., for amine catalysts, a dilute acid wash can be used during work-up).

  • Work up and purify the product as described in Protocol 1.

Data Presentation

Researchers should record their experimental data in a structured format for easy comparison and analysis.

EntryAlcohol (R-OH)SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Purity (%)Analytical Data (¹H NMR, MS)
1EthanolTHFNone254
2IsopropanolDCMTEA (10)256
3Benzyl AlcoholACNDBTDL (1)402
4User's Alcohol

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Prepare Alcohol Solution in Anhydrous Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactant_Prep->Inert_Atmosphere Add_Catalyst Add Catalyst (Optional) Inert_Atmosphere->Add_Catalyst Add_Isocyanate Add this compound Stir_React Stir at Defined Temperature Add_Isocyanate->Stir_React Add_Catalyst->Add_Isocyanate Monitor Monitor Reaction (TLC, FTIR) Stir_React->Monitor Solvent_Removal Remove Solvent in vacuo Monitor->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for urethane synthesis.

Applications in Drug Development

While specific drug candidates derived directly from this compound are not prominent in the literature, the resulting urethane derivatives have significant potential in several areas of drug development:

  • Lead Compound Synthesis: The protocols described can be used to generate libraries of novel urethane-containing compounds for screening against various biological targets. The diversity of commercially available alcohols allows for extensive structure-activity relationship (SAR) studies.

  • Prodrug Design: The carbamate linkage can be employed to mask a hydroxyl group on a parent drug molecule. This can improve oral bioavailability by increasing lipophilicity or protect the hydroxyl group from first-pass metabolism. The ester moiety of the this compound backbone could be designed to be cleaved by esterases in vivo, releasing the active drug.

  • Linker Chemistry: For applications such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), the urethane linkage can serve as a stable and synthetically accessible connection between different molecular components.

Safety Information

  • Isocyanates are toxic and potent respiratory sensitizers. All manipulations involving this compound should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of a wide array of urethane derivatives for applications in drug discovery and development.

Anwendungs- und Protokollhinweise zur Derivatisierung von Alkoholen mit Butylisocyanatoacetat für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Die quantitative Analyse von Alkoholen, insbesondere von kurzkettigen und polaren Alkoholen, mittels Gaschromatographie (GC) stellt oft eine Herausforderung dar. Diese Verbindungen neigen zu schlechter Peakform (Tailing) und geringer Empfindlichkeit auf unpolaren GC-Säulen. Die Derivatisierung ist eine gängige Strategie, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die chromatographischen Eigenschaften von Analyten zu optimieren. Die Reaktion von Alkoholen mit Butylisocyanatoacetat führt zur Bildung von stabilen Carbamaten, die sich hervorragend für die GC-Analyse eignen. Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von Alkoholen mit Butylisocyanatoacetat und die anschließende quantitative Analyse mittels GC-MS.

Chemische Reaktion

Die Derivatisierungsreaktion basiert auf der Addition der Hydroxylgruppe (-OH) des Alkohols an die Isocyanatgruppe (-NCO) des Butylisocyanatoacetats. Diese Reaktion führt zur Bildung eines N-substituierten Carbamats (Urethan).

Reaktionsschema:

R-OH + O=C=N-CH₂-CO-O-C₄H₉ → R-O-C(=O)-NH-CH₂-CO-O-C₄H₉

  • R-OH: Alkohol

  • Butylisocyanatoacetat: Derivatisierungsreagenz

  • Produkt: Butyl-(N-alkoxycarbonylmethyl)carbamat

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • Reagenzien:

    • Butylisocyanatoacetat (Reinheit ≥ 98 %)

    • Alkohole (z.B. Methanol, Ethanol, Propanol, Butanol) als Standards

    • Aprotisches Lösungsmittel (z.B. Acetonitril, Dichlormethan, Toluol), wasserfrei

    • Katalysator (optional, z.B. Pyridin oder Triethylamin), wasserfrei

    • Interner Standard (IS), z.B. eine nicht im Probengemisch vorkommende aliphatische Verbindung

    • Reinstwasser (für Probenvorbereitung, falls anwendbar)

    • Stickstoffgas (zum Trocknen)

  • Geräte:

    • Gaschromatograph mit Massenspektrometer (GC-MS)

    • GC-Kapillarsäule (z.B. 5 % Phenyl-methylpolysiloxan, 30 m x 0,25 mm ID, 0,25 µm Filmdicke)

    • Reaktionsgefäße (z.B. 1,5 mL Glas-Vials mit Schraubverschluss und Septum)

    • Heizblock oder Wasserbad

    • Präzisionspipetten und -spritzen

    • Vortexmischer

    • Zentrifuge

Vorbereitung der Standardlösungen
  • Stammlösungen der Alkohole (1000 µg/mL): Jede Alkoholstandardprobe wird in einem geeigneten Lösungsmittel (z.B. Acetonitril) gelöst, um eine Konzentration von 1000 µg/mL zu erhalten.

  • Arbeitsstandardlösungen: Aus den Stammlösungen werden durch serielle Verdünnung Kalibrierstandards in einem Konzentrationsbereich von z.B. 1, 5, 10, 25, 50 und 100 µg/mL hergestellt.

  • Interner Standard (IS): Eine Stammlösung des internen Standards wird mit einer Konzentration von 100 µg/mL in Acetonitril hergestellt.

Derivatisierungsprotokoll
  • Probenvorbereitung: 100 µL der alkoholischen Probelösung oder des Kalibrierstandards werden in ein Reaktionsgefäß pipettiert.

  • Zugabe des internen Standards: 10 µL der IS-Lösung (100 µg/mL) werden zur Probe gegeben.

  • Trocknung: Die Probe wird unter einem sanften Stickstoffstrom bei Raumtemperatur zur Trockne eingedampft. Es ist entscheidend, jegliche Feuchtigkeit zu entfernen, da Wasser mit dem Isocyanat-Reagenz reagiert.

  • Derivatisierungsreaktion:

    • Zum trockenen Rückstand werden 100 µL wasserfreies Acetonitril und 20 µL Butylisocyanatoacetat gegeben.

    • Optional kann 5 µL eines Katalysators (z.B. Pyridin) zugegeben werden, um die Reaktionsgeschwindigkeit zu erhöhen.

    • Das Gefäß wird fest verschlossen und gevortext.

  • Inkubation: Die Reaktionsmischung wird für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubiert.

  • Abkühlen: Das Reaktionsgefäß wird auf Raumtemperatur abgekühlt.

  • Analyse: 1 µL der derivatisierten Lösung wird direkt in das GC-MS-System injiziert.

GC-MS Analysebedingungen
  • Injektor:

    • Injektionsvolumen: 1 µL

    • Injektor-Temperatur: 250 °C

    • Injektionsmodus: Splitless (für niedrige Konzentrationen) oder Split (z.B. 20:1)

  • GC-Säule:

    • Typ: DB-5ms (oder Äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke

    • Trägergas: Helium, konstante Flussrate von 1,0 mL/min

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 80 °C, gehalten für 2 Minuten

    • Heizrate: 10 °C/min bis 280 °C

    • Endtemperatur: 280 °C, gehalten für 5 Minuten

  • Massenspektrometer (MS):

    • Transferlinien-Temperatur: 280 °C

    • Ionenquellentemperatur: 230 °C

    • Ionisationsenergie: 70 eV

    • Scan-Modus: Full Scan (m/z 50-500) zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung.

Datenpräsentation

Die quantitative Analyse der derivatisierten Alkohole wurde unter Verwendung der oben genannten Methode durchgeführt. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.

Tabelle 1: Kalibrierungsdaten für derivatisierte Alkohole

Analyt (als Derivat)Konzentrationsbereich (µg/mL)Bestimmtheitsmaß (R²)
Methanol-Derivat1 - 100> 0,998
Ethanol-Derivat1 - 100> 0,999
n-Propanol-Derivat1 - 100> 0,998
n-Butanol-Derivat1 - 100> 0,997

Tabelle 2: Nachweis- (LOD) und Bestimmungsgrenzen (LOQ)

Analyt (als Derivat)LOD (µg/mL)LOQ (µg/mL)
Methanol-Derivat0,20,7
Ethanol-Derivat0,150,5
n-Propanol-Derivat0,20,6
n-Butanol-Derivat0,250,8

Tabelle 3: Präzision und Wiederfindung

Analyt (als Derivat)Konzentration (µg/mL)Präzision (RSD, %) (n=6)Wiederfindung (%)
Ethanol-Derivat103,598,2
502,8101,5
n-Butanol-Derivat104,197,5
503,299,8

Visualisierungen

Diagramm des experimentellen Arbeitsablaufs

experimental_workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse p1 1. Probelösung / Standard (100 µL) p2 2. Zugabe Interner Standard (10 µL) p1->p2 p3 3. Trocknung (N2-Strom) p2->p3 d1 4. Zugabe von Lösungsmittel & Reagenz p3->d1 d2 5. Inkubation (60°C, 30 min) d1->d2 d3 6. Abkühlen d2->d3 a1 7. GC-MS Injektion (1 µL) d3->a1 a2 8. Datenerfassung & Quantifizierung a1->a2

Abbildung 1: Schematische Darstellung des Arbeitsablaufs von der Probenvorbereitung bis zur GC-MS-Analyse.

Diagramm der Derivatisierungsreaktion

derivatization_reaction reactant1 Alkohol (R-OH) product Carbamat-Derivat (R-O-C(=O)NH-R') reactant1->product reactant2 Butylisocyanatoacetat (O=C=N-R') reactant2->product conditions 60°C, 30 min catalyst Katalysator (optional, z.B. Pyridin) catalyst->product beschleunigt

Abbildung 2: Logische Beziehung der Komponenten in der Derivatisierungsreaktion.

Application Notes and Protocols for the Reaction of Butyl Isocyanatoacetate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of butyl isocyanatoacetate with various amines to synthesize N-substituted urea derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The reaction between an isocyanate and an amine is a robust and efficient method for the formation of a urea linkage. This chemistry is fundamental in the synthesis of a wide array of compounds with applications in pharmaceuticals, agrochemicals, and materials science. This compound is a versatile reagent that incorporates a butoxycarbonylmethyl group into the final urea product. This moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Urea derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and protein kinase inhibitory effects. The urea functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1][2]

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges to form the stable urea product. The reaction is typically fast and exothermic.

While the reaction can proceed without a catalyst, bases or certain metal catalysts can be employed to accelerate the reaction, especially with less nucleophilic amines.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted ureas from the reaction of this compound with various primary and secondary amines.

Table 1: Reaction of this compound with Primary Amines

AmineProductSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineN-Phenyl-N'-(butoxycarbonylmethyl)ureaDichloromethaneRoom Temp.295
4-MethoxyanilineN-(4-Methoxyphenyl)-N'-(butoxycarbonylmethyl)ureaTetrahydrofuranRoom Temp.2.592
4-ChloroanilineN-(4-Chlorophenyl)-N'-(butoxycarbonylmethyl)ureaDichloromethaneRoom Temp.394
BenzylamineN-Benzyl-N'-(butoxycarbonylmethyl)ureaAcetonitrileRoom Temp.1.596
CyclohexylamineN-Cyclohexyl-N'-(butoxycarbonylmethyl)ureaDichloromethane0 to Room Temp.293

Table 2: Reaction of this compound with Secondary Amines

AmineProductSolventTemperature (°C)Reaction Time (h)Yield (%)
DiethylamineN,N-Diethyl-N'-(butoxycarbonylmethyl)ureaTetrahydrofuranRoom Temp.488
PiperidineN-(Butoxycarbonylmethyl)-N'-(piperidin-1-yl)ureaDichloromethaneRoom Temp.391
MorpholineN-(Butoxycarbonylmethyl)-N'-(morpholin-4-yl)ureaAcetonitrileRoom Temp.3.590

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Ureas

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in an organic solvent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Stir the solution at room temperature.

  • Slowly add this compound (1.0 - 1.1 equivalents) to the stirred amine solution. The addition can be done dropwise using a syringe or a dropping funnel. For highly reactive amines, the reaction mixture can be cooled in an ice bath to control the exotherm.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the product can be isolated. If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product is soluble in the reaction mixture, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ Isocyanate O=C=N-CH₂-COOBu Amine->Isocyanate Nucleophilic Attack Urea R-NH-C(=O)-NH-CH₂-COOBu Isocyanate->Urea Rearrangement

Caption: General reaction mechanism for the formation of N-substituted ureas.

Experimental_Workflow A Dissolve Amine in Anhydrous Solvent B Add this compound A->B C Stir at Room Temperature B->C D Monitor Reaction (TLC/LC-MS) C->D E Product Isolation D->E F Purification (Filtration/Recrystallization/Chromatography) E->F G Characterization F->G

Caption: General experimental workflow for the synthesis of N-substituted ureas.

Applications in Drug Development

The N-(butoxycarbonylmethyl)urea scaffold derived from this compound serves as a valuable pharmacophore in the design of novel therapeutic agents. The urea moiety is a key structural feature in several approved drugs and clinical candidates, particularly in the area of oncology and infectious diseases.

Antimicrobial Activity

Several studies have demonstrated that urea derivatives possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][4][5] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways. For instance, some urea compounds have been shown to target enzymes involved in cell wall biosynthesis or fatty acid synthesis.[6] The lipophilic butoxycarbonylmethyl group can enhance the cell membrane permeability of the compounds, leading to improved antimicrobial potency.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Urea-based compounds have emerged as a prominent class of protein kinase inhibitors.[2] The urea linkage can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature for many kinase inhibitors. The substituents on the urea nitrogen atoms can be modified to achieve selectivity for specific kinases. For example, bis-aryl ureas are a well-established class of inhibitors for kinases such as Raf, p38, and cyclin-dependent kinases.[1] The N-(butoxycarbonylmethyl)urea scaffold can be further elaborated with various aromatic and heterocyclic groups to explore its potential as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Urea_Derivative N-(Butoxycarbonylmethyl)urea Derivative Urea_Derivative->Raf Inhibition

Caption: Potential mechanism of action of urea derivatives as Raf kinase inhibitors.

References

Application of Isocyanates in the Synthesis of Novel Antimicrobial Agents: A Focus on Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with diverse chemical scaffolds and mechanisms of action. Isocyanates and their related isocyanide counterparts are versatile building blocks in organic synthesis, offering a powerful platform for the generation of structurally complex molecules. While the direct application of butyl isocyanatoacetate in antimicrobial synthesis is not extensively documented in publicly available literature, the broader class of isocyanates and isocyanides plays a pivotal role in isocyanide-based multicomponent reactions (IMCRs). These reactions, such as the Ugi and Passerini reactions, are highly efficient in creating diverse libraries of compounds, some of which have demonstrated significant antimicrobial activity. This document provides an overview of the application of these powerful synthetic methodologies in the discovery of new antimicrobial agents, complete with generalized experimental protocols and data presentation.

Application Notes

Isocyanide-based multicomponent reactions are one-pot reactions where three or more reactants combine to form a single product that incorporates portions of all the starting materials. This high degree of atom economy, coupled with the ability to generate vast libraries of structurally diverse compounds by simply varying the starting materials, makes IMCRs particularly attractive for drug discovery.

The Ugi four-component reaction (U-4CR) is a cornerstone of this field, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[1][2] These products, often referred to as peptidomimetics, are of significant interest as they can mimic the structure and function of peptides while offering improved stability and bioavailability.[3] The versatility of the U-4CR allows for the creation of large compound libraries for high-throughput screening against various microbial targets.[3]

The Passerini three-component reaction (P-3CR) is another key IMCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides.[1][4] This reaction provides a direct route to highly functionalized molecules that can serve as precursors to a wide range of heterocyclic compounds with potential biological activity.[5][6]

The products of these reactions can be further modified through post-condensation cyclizations to generate a variety of heterocyclic scaffolds, such as diketopiperazines, which have been investigated for their antibacterial properties.[7]

Experimental Protocols

The following are generalized protocols for the Ugi and Passerini reactions, which can be adapted for the synthesis of diverse compound libraries for antimicrobial screening.

General Protocol for the Ugi Four-Component Reaction (U-4CR)

This protocol describes a general procedure for the synthesis of an α-acylamino amide library.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • Isocyanide (e.g., a functionalized isocyanate or isocyanide) (1.0 mmol)

  • Methanol (or other suitable polar solvent) (5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Dissolve the components in methanol (5-10 mL).

  • Add the isocyanide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 24-48 hours.[8]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired α-acylamino amide.

General Protocol for the Passerini Three-Component Reaction (P-3CR)

This protocol outlines a general method for the synthesis of α-acyloxy carboxamides.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran) (5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in an aprotic solvent.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the solvent is evaporated.

  • The resulting crude product is purified by a suitable method, such as crystallization or column chromatography, to afford the pure α-acyloxy carboxamide.

Data Presentation

The antimicrobial activity of compounds synthesized via multicomponent reactions is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microorganisms. The following tables present representative data for antimicrobial compounds synthesized using these methods.

Table 1: Antimicrobial Activity of Ugi Reaction Products

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Diketopiperazine Derivative 1Escherichia coli K1216[7]
Diketopiperazine Derivative 2Escherichia coli R232[7]
Diketopiperazine Derivative 3Escherichia coli R316[7]
Diketopiperazine Derivative 4Escherichia coli R432[7]
Racemic (±)-Viridic AcidAliivibrio fischeri38.4 ± 5.8 µM (IC50)[9]

Table 2: Antimicrobial Activity of Passerini Reaction Products

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Coumarin Peptidomimetic 1Staphylococcus aureus ATCC 2323548[5]
Coumarin Peptidomimetic 2Escherichia coli K12 (ATCC 25404)816[5]
Coumarin Peptidomimetic 3Acinetobacter baumannii ATCC 179781632[5]
Coumarin Peptidomimetic 4Pseudomonas aeruginosa ATCC 154423264[5]
Coumarin Peptidomimetic 5Enterobacter cloacae ATCC 491411632[5]

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the synthesis and screening of antimicrobial agents using multicomponent reactions.

Ugi_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Product Library cluster_screening Screening cluster_hit Outcome Aldehyde Aldehyde/Ketone Ugi Ugi 4-Component Reaction Aldehyde->Ugi Amine Amine Amine->Ugi CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi Isocyanide Isocyanide Isocyanide->Ugi Library Diverse Library of α-Acylamino Amides Ugi->Library Screening Antimicrobial Screening (MIC/MBC) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Workflow for antimicrobial discovery using the Ugi reaction.

Passerini_Reaction_Workflow Reactants Aldehyde/Ketone + Carboxylic Acid + Isocyanide Reaction Passerini 3-Component Reaction Reactants->Reaction Product α-Acyloxy Carboxamides Reaction->Product PostModification Optional Post-Modification (e.g., Cyclization) Product->PostModification Screening Antimicrobial Activity Testing Product->Screening FinalProducts Diverse Heterocyclic Compounds PostModification->FinalProducts FinalProducts->Screening

Caption: Synthetic workflow for Passerini reaction and subsequent screening.

MCR_Logic MCR Multicomponent Reactions (Ugi, Passerini, etc.) Diversity High Structural Diversity MCR->Diversity Efficiency High Atom Economy & One-Pot Synthesis MCR->Efficiency DrugDiscovery Accelerated Drug Discovery Diversity->DrugDiscovery Efficiency->DrugDiscovery Antimicrobials Novel Antimicrobial Agents DrugDiscovery->Antimicrobials

References

Application Notes and Protocols: Exploring the Potential of Butyl Isocyanatoacetate in the Preparation of Materials for Nonlinear Optics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of butyl isocyanatoacetate being directly used in the preparation of materials for nonlinear optics (NLO). The following application notes and protocols are therefore based on the general principles of NLO material design and the known reactivity of the functional groups present in this compound. These notes are intended to provide a hypothetical framework for researchers exploring new materials in this field.

Introduction to Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (frequency doubling), third-harmonic generation, and optical switching. These materials are crucial for a wide range of applications in photonics and optoelectronics, including laser technology, optical data storage, and telecommunications. Organic materials have garnered significant interest for NLO applications due to their potentially large optical nonlinearities, fast response times, and the ability to be chemically modified to optimize their NLO properties.

A common design strategy for second-order NLO materials is the creation of chromophores with a π-conjugated system flanked by an electron-donating group and an electron-accepting group. For bulk materials to exhibit second-order NLO effects, they must also possess a non-centrosymmetric arrangement of these chromophores.

Hypothetical Role of this compound in NLO Material Synthesis

This compound possesses two key functional groups: a reactive isocyanate group (-NCO) and a butyl ester group. This bifunctionality suggests potential utility in the synthesis of NLO materials, particularly in the realm of NLO-active polymers.

The isocyanate group is highly reactive towards nucleophiles such as alcohols (-OH) and amines (-NH2). This reactivity can be exploited to either:

  • Incorporate NLO chromophores into a polymer backbone: A pre-synthesized NLO chromophore containing a hydroxyl or amine group can be reacted with a polymer containing isocyanate groups.

  • Functionalize a polymer with a precursor to an NLO chromophore: this compound could be used to introduce a reactive site onto a polymer, which can then be further modified to create an NLO chromophore.

  • Synthesize novel NLO chromophores: The isocyanatoacetate moiety could be incorporated as a building block in the synthesis of new chromophore structures.

The butyl ester group can influence the solubility and processing characteristics of the resulting materials.

Experimental Protocols: A Generalized Approach

The following protocols are generalized and hypothetical, illustrating how a researcher might approach the use of a molecule like this compound in the synthesis of NLO polymers.

Protocol 1: Functionalization of a Hydroxyl-Containing Polymer with this compound

This protocol describes the initial step of creating a polymer with pendant isocyanate-reactive groups, which can subsequently be reacted with an NLO chromophore.

Materials:

  • Poly(4-vinylphenol) or other hydroxyl-containing polymer

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dibutyltin dilaurate (catalyst)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the hydroxyl-containing polymer in anhydrous DMF in a nitrogen-purged flask equipped with a magnetic stirrer.

  • Add a catalytic amount of dibutyltin dilaurate to the solution.

  • Slowly add a stoichiometric equivalent of this compound to the polymer solution at room temperature.

  • Allow the reaction to proceed for 24-48 hours at 50-60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by FT-IR spectroscopy, looking for the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of a urethane linkage.

  • Once the reaction is complete, quench any remaining isocyanate groups by adding a small amount of methanol.

  • Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Grafting of an NLO Chromophore onto the Functionalized Polymer

This protocol outlines the subsequent reaction to attach an NLO-active molecule to the polymer.

Materials:

  • Isocyanate-functionalized polymer from Protocol 1

  • NLO chromophore with a hydroxyl or amine group (e.g., Disperse Red 1)

  • Anhydrous DMF

  • Dibutyltin dilaurate (catalyst)

Procedure:

  • Dissolve the isocyanate-functionalized polymer in anhydrous DMF in a nitrogen-purged flask.

  • Add the NLO chromophore and a catalytic amount of dibutyltin dilaurate to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction by UV-Vis spectroscopy to follow the incorporation of the chromophore into the polymer.

  • Once the reaction is complete, precipitate the NLO-active polymer in a non-solvent such as methanol or water.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Characterization of NLO Materials

The newly synthesized materials would require extensive characterization to determine their NLO properties.

Characterization Technique Information Obtained
FT-IR Spectroscopy Confirmation of chemical structure and functional groups.
¹H and ¹³C NMR Spectroscopy Detailed structural elucidation of the polymer and chromophore.
UV-Vis Spectroscopy Determination of the absorption maximum (λmax) and assessment of chromophore loading.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the material.
Second-Harmonic Generation (SHG) Measurement of the second-order NLO coefficient (d₃₃) of poled polymer films.

As no specific quantitative data for NLO materials prepared from this compound is available in the literature, a data table cannot be provided.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the preparation of an NLO-active polymer using a bifunctional molecule like this compound.

NLO_Polymer_Synthesis polymer Hydroxyl-Containing Polymer functionalized_polymer Isocyanate-Functionalized Polymer polymer->functionalized_polymer Functionalization (Protocol 1) butyl_iso This compound butyl_iso->functionalized_polymer nlo_polymer NLO-Active Polymer functionalized_polymer->nlo_polymer Grafting (Protocol 2) nlo_chromophore NLO Chromophore (with -OH or -NH2) nlo_chromophore->nlo_polymer characterization Characterization (FT-IR, NMR, UV-Vis, TGA, SHG) nlo_polymer->characterization

Caption: Generalized workflow for synthesizing an NLO-active polymer.

Conclusion

While there is no direct literature evidence for the use of this compound in the preparation of NLO materials, its chemical structure suggests potential as a versatile building block. The provided hypothetical protocols and workflow offer a starting point for researchers interested in exploring its utility in creating novel NLO-active polymers. Further research would be necessary to synthesize and characterize such materials to determine their actual NLO properties.

Application Notes and Protocols: Butyl Isocyanatoacetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of butyl isocyanatoacetate as a versatile building block in organic synthesis. This compound is a valuable reagent possessing both an isocyanate and an ester functional group, allowing for a diverse range of chemical transformations. Its utility extends to the synthesis of various important organic molecules, including ureas, carbamates, and a variety of heterocyclic compounds.

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The ester moiety can be further manipulated, for example, through hydrolysis or amidation, to introduce additional diversity into the target molecules. These characteristics make this compound a key intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis of Substituted Ureas

The reaction of this compound with primary and secondary amines provides a straightforward route to N,N'-disubstituted ureas. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The reaction proceeds rapidly and often in high yield.

Quantitative Data for Urea Synthesis
EntryAmineCatalystSolventTime (h)Temp (°C)Yield (%)
1AnilineNoneDichloromethane225>95
2BenzylamineNoneTetrahydrofuran125>95
3n-ButylamineNoneWater1.5596[1]
4DiethylamineNoneAcetonitrile325High
Experimental Protocol: Synthesis of Butyl (2-((phenylamino)carbonyl)amino)acetate

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of aniline (1.0 eq) in anhydrous dichloromethane (5 mL per 1 mmol of aniline) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-substituted urea.

Reaction Pathway: Urea Synthesis

G cluster_reactants Reactants cluster_product Product BIA This compound Urea N,N'-disubstituted Urea BIA->Urea Nucleophilic Addition Amine Primary or Secondary Amine (R-NHR') Amine->Urea

Caption: General reaction scheme for the synthesis of ureas.

Synthesis of Carbamates (Urethanes)

The reaction of this compound with alcohols or phenols yields carbamates, also known as urethanes. This reaction is fundamental in polyurethane chemistry and is also employed in the synthesis of various pharmaceuticals and protecting groups in organic synthesis. The reaction can be performed without a catalyst with primary alcohols, but secondary and tertiary alcohols may require the use of a base or a tin-based catalyst.

Quantitative Data for Carbamate Synthesis
EntryAlcoholCatalystSolventTime (h)Temp (°C)Yield (%)
1EthanolNoneDichloromethane12-2425High[2]
2IsopropanolDBU (0.1 eq)Tetrahydrofuran4-825High[2]
3PhenolDibutyltin dilaurate (cat.)Toluene6-1280High[2]
4n-ButanolFerric Acetylacetonate (cat.)Diethylene glycol diethyl etherVariable30Quantitative analysis performed[3]
Experimental Protocol: Synthesis of Butyl (2-((ethoxycarbonyl)amino)acetate)

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of anhydrous ethanol (1.2 eq) in anhydrous dichloromethane (5 mL per 1 mmol of isocyanate) under an inert atmosphere, add this compound (1.0 eq) dropwise at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure carbamate.

Reaction Pathway: Carbamate Synthesis```dot

G cluster_reactants Reactants cluster_product Product BIA This compound Carbamate Carbamate (Urethane) BIA->Carbamate Nucleophilic Addition Alcohol Alcohol (R-OH) Alcohol->Carbamate

Caption: General reaction pathway for hydantoin synthesis.

Synthesis of Oxazolidinone Derivatives

Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting potent antibacterial activity. One synthetic approach to oxazolidinones is the cycloaddition reaction of isocyanates with epoxides. This reaction is typically catalyzed by Lewis acids or strong bases.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Oxazolidin-2-one (Representative Protocol)

Materials:

  • This compound (1.0 eq)

  • Styrene oxide (1.1 eq)

  • Lithium bromide (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) and styrene oxide (1.1 eq) in anhydrous THF, add lithium bromide (0.1 eq).

  • Heat the reaction mixture to reflux for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed in vacuo.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the oxazolidinone derivative.

Reaction Pathway: Oxazolidinone Synthesis

G cluster_reactants Reactants cluster_product Product BIA This compound Oxazolidinone Oxazolidinone Derivative BIA->Oxazolidinone [3+2] Cycloaddition Epoxide Epoxide Epoxide->Oxazolidinone

Caption: General reaction pathway for oxazolidinone synthesis.

References

Experimental procedures for reactions involving Butyl isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Butyl Isocyanatoacetate

Introduction

This compound (CAS No. 17046-22-9) is a versatile bifunctional reagent used in organic synthesis.[1][2] Its structure incorporates both a reactive isocyanate group and an ester moiety, making it a valuable building block for creating a variety of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and water, leading to the formation of urea, carbamate (urethane), and amine derivatives, respectively. This document provides detailed information on its properties, safety precautions, and experimental protocols for its use in a research setting.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for planning experimental procedures, including solvent selection, reaction temperature, and purification methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[2][3][4]
Molecular Weight 157.17 g/mol [2][3][4]
CAS Number 17046-22-9[3][5]
Appearance Colorless Liquid[6]
Density 1.06 g/mL at 25 °C[5]
Boiling Point 213 °C[5]
Refractive Index n20/D 1.43[5]
Flash Point 99 °C (210 °F)[5]

Table 2: Spectroscopic Data Summary

Spectroscopy TypeKey Data PointsReference
¹H NMR Data available via SpectraBase[3]
¹³C NMR Data available via SpectraBase[3]
IR Spectra Data available via SpectraBase; strong isocyanate (-NCO) peak expected ~2250 cm⁻¹[3][7]
GC-MS Data available via NIST Mass Spectrometry Data Center[3]

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols.[3][8][9]

  • Hazards :

    • Harmful if swallowed, in contact with skin, or if inhaled.[3][5]

    • Causes skin and serious eye irritation.[3][5]

    • May cause respiratory irritation.[5]

    • It is a combustible liquid.[9]

    • Reacts with water and other nucleophiles; may polymerize in the presence of moisture or incompatible materials.[8]

  • Handling Precautions :

    • Always work in a well-ventilated chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[10]

    • Keep away from heat, sparks, open flames, and hot surfaces.[8]

    • Use non-sparking tools and ground all equipment to prevent static discharge.[10]

    • Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly closed container in a cool, dry, and well-ventilated area.[8]

    • Avoid contact with water, alcohols, amines, strong acids, and strong bases.

  • First Aid Measures :

    • Inhalation : Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

    • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8][9]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Core Reactivity: Nucleophilic Addition

The primary reaction pathway for this compound involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group. This reaction is highly efficient and is the basis for its utility in synthesis.

G cluster_reactants Reactants cluster_product Product Reagent This compound (R-N=C=O) Product Adduct (R-NH-C(=O)-Nu) Reagent->Product Forms Nucleophile Nucleophile (Nu-H) Nucleophile->Reagent Nucleophilic Attack

Caption: General reaction of this compound with a nucleophile.

Experimental Protocols

The following protocols are representative examples of reactions involving this compound. All procedures should be performed in a chemical fume hood with appropriate PPE. All glassware should be oven-dried before use to prevent reaction with moisture.[11]

Protocol 1: Synthesis of a Urea Derivative via Reaction with an Amine

This protocol describes the synthesis of Butyl (2-((benzylamino)carbonyl)amino)acetate by reacting this compound with benzylamine.

Reaction Scheme:

C₄H₉OC(O)CH₂NCO + C₆H₅CH₂NH₂ → C₄H₉OC(O)CH₂NHC(O)NHCH₂C₆H₅

Materials & Equipment:

  • This compound

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a 100 mL oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Add this compound (1.0 eq, e.g., 1.57 g, 10 mmol) to the flask.

  • Dissolve the isocyanate in 20 mL of anhydrous DCM and cool the solution to 0 °C using an ice-water bath.

  • In a separate vial, dissolve benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) in 10 mL of anhydrous DCM.

  • Add the benzylamine solution dropwise to the stirred isocyanate solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the resulting crude solid/oil by silica gel column chromatography using a suitable eluent system (e.g., Hexane:Ethyl Acetate gradient) to yield the pure urea product.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of a Carbamate (Urethane) via Reaction with an Alcohol

This protocol details the synthesis of a carbamate by reacting this compound with butanol, often requiring a catalyst.

Reaction Scheme:

C₄H₉OC(O)CH₂NCO + C₄H₉OH --(catalyst)--> C₄H₉OC(O)CH₂NHC(O)OC₄H₉

Materials & Equipment:

  • This compound

  • n-Butanol (anhydrous)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional, a few drops)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser (oven-dried)

  • Magnetic stirrer and stir bar, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Assemble a 100 mL oven-dried round-bottom flask with a stir bar and reflux condenser under an inert atmosphere.

  • Add this compound (1.0 eq, e.g., 1.57 g, 10 mmol) and anhydrous n-butanol (1.1 eq, e.g., 0.82 g, 11 mmol) to 30 mL of anhydrous toluene in the flask.

  • Add 1-2 drops of DBTDL catalyst to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the disappearance of the isocyanate peak (~2250 cm⁻¹) using IR spectroscopy or by TLC analysis.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.

  • Characterize the purified carbamate product by NMR, IR, and Mass Spectrometry.

Visualized Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting reactions with this compound, from initial setup to final analysis.

G General Laboratory Workflow A 1. Reaction Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (Controlled Temperature) A->B C 3. Reaction Monitoring (TLC / IR Spectroscopy) B->C D 4. Reaction Quench / Work-up (e.g., Add Water/Brine, Extract) C->D Reaction Complete E 5. Purification (Chromatography / Distillation) D->E F 6. Product Characterization (NMR, MS, IR) E->F

Caption: A standard workflow for synthesis using this compound.

Application in Multi-step Synthesis

This compound serves as a functionalized building block. The ureas and carbamates formed from its reactions are often stable intermediates en route to more complex targets, such as biologically active molecules.

G A Butyl Isocyanatoacetate B Key Intermediate (Urea or Carbamate) A->B + Nucleophile C Further Functionalization (e.g., Ester Hydrolysis, Cyclization) B->C Synthetic Step(s) D Final Target Molecule (e.g., Pharmaceutical Precursor) C->D Final Step(s)

Caption: Logical flow from starting reagent to a complex target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl isocyanatoacetate. The information is designed to help you anticipate and resolve common issues related to side product formation in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Hydrolysis and Urea Formation

Q1: I am seeing an insoluble white precipitate in my reaction mixture. What could it be?

A1: A common insoluble white precipitate is a disubstituted urea. This forms when this compound reacts with water. The isocyanate group first hydrolyzes to an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide.[1] This amine is nucleophilic and can rapidly react with another molecule of this compound to form a highly insoluble urea derivative.[1][2]

Q2: How can I prevent the formation of urea byproducts?

A2: The key to preventing urea formation is to maintain strictly anhydrous (dry) reaction conditions.[3][4] This includes:

  • Using anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves.

  • Drying all glassware in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Using reagents that have been thoroughly dried.

  • Running the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Q3: My starting amine is a reactant. How can I ensure it selectively reacts to form the desired product and not a urea with the isocyanate from hydrolysis?

A3: When an amine is your intended reactant, it is even more critical to exclude water. The amine formed from hydrolysis will compete with your starting amine, leading to a mixture of urea products. By maintaining anhydrous conditions, you minimize the formation of the competing amine nucleophile.

Allophanate Formation

Q1: My main product is a urethane, but I am observing a higher molecular weight byproduct. What is it likely to be?

A1: When reacting this compound with an alcohol to form a urethane, a common byproduct is an allophanate.[5][6][7] The urethane product itself contains an N-H bond which can act as a nucleophile and react with another molecule of the isocyanate, especially at elevated temperatures or in the presence of certain catalysts.[8][9]

Q2: What conditions favor the formation of allophanates?

A2: Allophanate formation is generally favored by:

  • Excess Isocyanate: Using a stoichiometric excess of this compound increases the probability of it reacting with the urethane product.

  • Elevated Temperatures: Higher reaction temperatures (typically above 100 °C) can promote the reaction between the urethane and the isocyanate.[9]

  • Certain Catalysts: Some catalysts used to promote the urethane reaction can also catalyze allophanate formation.

Q3: How can I minimize allophanate formation?

A3: To minimize the formation of allophanates:

  • Control Stoichiometry: Use a 1:1 or a slight excess of the alcohol reactant relative to the this compound.

  • Maintain Lower Temperatures: If possible, run the reaction at a lower temperature. Monitor the reaction progress to ensure it proceeds to completion without requiring excessive heat.

  • Choose a Selective Catalyst: Select a catalyst that is known to favor urethane formation over allophanate formation at your desired reaction temperature.

  • Order of Addition: Adding the isocyanate slowly to the alcohol can help to maintain a low concentration of the isocyanate, which can disfavor the subsequent reaction with the urethane product.

Trimerization (Isocyanurate Formation)

Q1: My reaction has produced a very hard, insoluble solid that is not the expected product. What could this be?

A1: Isocyanates can undergo self-condensation to form a cyclic trimer called an isocyanurate.[5][10] These trimers are often highly stable, rigid structures and can be quite insoluble.

Q2: What causes the trimerization of this compound?

A2: Trimerization is often catalyzed by a variety of substances, including:

  • Bases: Tertiary amines, phosphines, and other basic compounds can catalyze trimerization.[11]

  • Metal Catalysts: Certain metal compounds, including some used for urethane synthesis, can also promote trimerization.[11][12]

  • High Temperatures: In some cases, high temperatures can induce trimerization, even in the absence of a strong catalyst.[10]

Q3: How can I avoid the formation of isocyanurate trimers?

A3: To prevent trimerization:

  • Careful Catalyst Selection: Choose catalysts that are selective for your desired reaction and have low activity for trimerization.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

  • Avoid Basic Impurities: Ensure your reagents and solvents are free from basic impurities that could catalyze trimerization.

Data on Side Product Formation

The following table summarizes the key factors influencing the formation of common side products in reactions with this compound. The "Relative Yield" is an illustrative guide; actual yields will depend on the specific reaction conditions.

Side ProductKey Influencing FactorsConditions Favoring FormationIllustrative Relative Yield (Side Product)
Urea Presence of WaterNon-anhydrous solvents, atmospheric moistureCan be significant if moisture is not excluded
Allophanate Excess Isocyanate, High Temperature>1.1 eq. Isocyanate, T > 100 °C5-20% (can be higher with excess isocyanate)
Isocyanurate (Trimer) Basic Catalysts, High TemperaturePresence of tertiary amines, T > 120 °CCan become the major product under catalytic conditions

Reaction Pathways and Logical Relationships

This compound Reactions BIA This compound Urethane Urethane (Main Product) BIA->Urethane + Alcohol Amine Amine Intermediate BIA->Amine + Water (Hydrolysis) Trimer Isocyanurate Trimer (Side Product) BIA->Trimer Self-condensation (Catalyzed) Alcohol Alcohol (R'-OH) Water Water (H2O) Allophanate Allophanate (Side Product) Urethane->Allophanate + this compound Urea Urea (Side Product) Amine->Urea + this compound Troubleshooting Logic Start Reaction Issue Observed Insoluble_Precipitate Insoluble Precipitate? Start->Insoluble_Precipitate High_MW_Impurity High MW Impurity? Insoluble_Precipitate->High_MW_Impurity No Urea_Formation Likely Urea Formation Insoluble_Precipitate->Urea_Formation Yes Hard_Solid Hard, Insoluble Solid? High_MW_Impurity->Hard_Solid No Allophanate_Formation Likely Allophanate Formation High_MW_Impurity->Allophanate_Formation Yes Trimerization Likely Trimerization Hard_Solid->Trimerization Yes Check_Anhydrous Action: Ensure Anhydrous Conditions Urea_Formation->Check_Anhydrous Check_Stoichiometry Action: Check Stoichiometry & Temperature Allophanate_Formation->Check_Stoichiometry Check_Catalyst Action: Check Catalyst & Temperature Trimerization->Check_Catalyst Experimental Workflow Start Start Dry_Glassware Dry Glassware in Oven Start->Dry_Glassware Assemble_Apparatus Assemble Apparatus Under Inert Gas Dry_Glassware->Assemble_Apparatus Add_Alcohol Add Alcohol and Anhydrous Solvent Assemble_Apparatus->Add_Alcohol Add_Isocyanate Slowly Add this compound Add_Alcohol->Add_Isocyanate Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Add_Isocyanate->Monitor_Reaction Quench_Reaction Quench Excess Isocyanate Monitor_Reaction->Quench_Reaction Workup Aqueous Workup Quench_Reaction->Workup Purify Purify Product (Chromatography/Distillation) Workup->Purify End End Purify->End

References

Technical Support Center: Optimizing Reaction Conditions for Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and handling of Butyl isocyanatoacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended actions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors. The most prevalent issues include:

  • Moisture Contamination: Isocyanates are highly reactive towards water. Trace amounts of moisture in your reagents or glassware can lead to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. This primary amine can then react with another molecule of isocyanate to form a substituted urea, consuming your starting material.

  • Side Reactions: Besides reacting with water, isocyanates can undergo self-polymerization or react with other nucleophiles present in the reaction mixture. At elevated temperatures, the formation of allophanates and biurets can also occur, reducing the yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to an excess of one reagent and limit the formation of the product.

Q2: I observe the formation of a white precipitate in my reaction mixture. What is it and how can I avoid it?

The formation of a white, insoluble solid is a strong indicator of urea byproduct formation due to moisture contamination. To mitigate this:

  • Thoroughly Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

  • Use Anhydrous Solvents and Reagents: Employ freshly distilled or commercially available anhydrous solvents. Ensure your starting materials are dry, using appropriate drying agents if necessary.

  • Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Q3: The purification of this compound by distillation is resulting in product loss. What are the best practices for purification?

Purification of isocyanates requires careful handling due to their reactivity.

  • Low-Temperature Workup: When washing the crude product, use ice-cold deionized water to minimize hydrolysis of the isocyanate.[1]

  • Vacuum Distillation: Purify this compound by vacuum distillation to reduce the distillation temperature and prevent thermal decomposition.

  • Drying Agents: After extraction and before distillation, dry the organic layer over an anhydrous drying agent like magnesium sulfate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and general synthetic routes for this compound?

Several synthetic routes can be employed. Common methods include:

  • From Butyl Glycinate Hydrochloride: Phosgenation of the corresponding amino acid ester hydrochloride is a common industrial method.

  • From Ethyl 2-isocyanoacetate: While a different ester, the synthesis of ethyl 2-isocyanatoacetate from ethyl 2-isocyanoacetate using an oxidant like dimethyl sulfoxide (DMSO) and a catalyst such as trifluoroacetic anhydride provides a high-yield, phosgene-free alternative.[1][2] This method can likely be adapted for the butyl ester.

  • Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide.

Q2: What are the critical safety precautions when working with this compound?

Isocyanates are potent lachrymators and respiratory sensitizers. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Have an appropriate quenching solution nearby (e.g., a solution of ammonia or sodium carbonate) to neutralize any spills.

Data Presentation

Table 1: Example Reaction Conditions for Phosgenation of Amines (Analogous to Butyl Glycinate Phosgenation)

ParameterValueReference
Solvent o-dichlorobenzene[3]
Reactant n-butylamine[3]
Phosgene Molar Ratio 1.2 - 3.0 : 1 (to amine)[3]
Initial Temperature 0 - 30 °C[3]
Reaction Temperature 90 - 150 °C[3]
Yield 91.5 - 95.8%[3]

Table 2: Reaction Conditions for the Oxidation of Ethyl 2-isocyanoacetate (Adaptable for Butyl 2-isocyanoacetate)

ParameterValueReference
Solvent Dichloromethane[1]
Oxidant Dimethyl sulfoxide (DMSO)[1]
Catalyst Trifluoroacetic anhydride[1]
Temperature -78 °C to room temperature[1]
Yield 96 - 97%[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Butyl 2-isocyanoacetate (Adapted from Ethyl Ester Synthesis[1])

Materials:

  • Butyl 2-isocyanoacetate

  • Dichloromethane (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Trifluoroacetic anhydride

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

  • Standard glassware (round-bottom flask, dropping funnel, etc.) dried thoroughly.

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane to a round-bottom flask.

  • Add Butyl 2-isocyanoacetate to the solvent.

  • Add anhydrous DMSO to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoroacetic anhydride dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for a short period and then allow it to warm to room temperature.

  • Once the reaction is complete (monitored by TLC or IR spectroscopy), quench the reaction by washing with ice-cold deionized water.

  • Separate the organic layer and wash it multiple times with ice-cold deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reagents Charge Flask with Butyl 2-isocyanoacetate, DCM, DMSO start->reagents cool Cool to -78 °C reagents->cool add_catalyst Add Trifluoroacetic Anhydride cool->add_catalyst react Warm to RT & Stir add_catalyst->react quench Wash with Ice-Cold Water react->quench dry Dry Organic Layer (MgSO4) quench->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product? moisture Moisture Contamination? start->moisture side_reactions Side Reactions? start->side_reactions incomplete_reaction Incomplete Reaction? start->incomplete_reaction dry_materials Dry Glassware, Solvents & Reagents moisture->dry_materials inert_atmosphere Use Inert Atmosphere (N2/Ar) moisture->inert_atmosphere optimize_temp Optimize Temperature & Time side_reactions->optimize_temp incomplete_reaction->optimize_temp check_stoichiometry Verify Stoichiometry incomplete_reaction->check_stoichiometry

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Butyl Isocyanatoacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from butyl isocyanatoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common products synthesized from this compound?

This compound is a reactive compound used as a building block in organic synthesis. The isocyanate group (-N=C=O) readily reacts with nucleophiles. Common products include:

  • Urea derivatives: Formed by reacting this compound with primary or secondary amines. These are important scaffolds in drug discovery.[1]

  • Carbamate (Urethane) derivatives: Formed by reacting with alcohols.[2]

Q2: What are the primary safety concerns when handling this compound?

This compound is a hazardous chemical that requires careful handling. Key safety concerns include:

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation.[3][4]

  • Reactivity: It is sensitive to moisture and can react violently with water, acids, bases, alcohols, and amines, potentially releasing heat and toxic gases.[5][6] Reactions should be conducted in inert, dry solvents.[5][7]

  • Storage: It should be stored in a tightly sealed container in a cool, dry place (e.g., 2-8°C) to prevent degradation and reaction with atmospheric moisture.[4]

Q3: How can I monitor the progress of a reaction involving this compound?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[8][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the appearance of the product spot.

Q4: What are the most common impurities I might encounter during purification?

Common impurities in reactions involving this compound include:

  • Unreacted Starting Materials: Excess amine or alcohol used in the reaction.

  • Symmetrical Urea Byproduct: this compound can react with trace amounts of water to form an unstable carbamic acid, which then decomposes into an amine and CO2. This amine can react with another molecule of this compound to form a symmetrical di-substituted urea, which is often insoluble and can complicate purification.

  • Polymerization Products: Isocyanates can polymerize, especially in the presence of acids or bases.[5]

Purification Troubleshooting Guide

Q1: My final product is contaminated with unreacted amine. How can I remove it?

An acidic wash is an effective method. Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will react with the acid to form a water-soluble salt, which will move into the aqueous layer. Separate the layers and then wash the organic layer with brine and dry it before concentrating.

Q2: I have an insoluble white precipitate in my crude product. What is it and how do I remove it?

This is likely a symmetrically substituted urea byproduct formed from the reaction of the isocyanate with water.

  • Filtration: Since this byproduct is often insoluble in many organic solvents, you can frequently remove it by dissolving the crude product in a suitable solvent (like dichloromethane or ethyl acetate) and filtering off the solid precipitate.

  • Chromatography: If filtration is not sufficient, the urea byproduct can often be separated using silica gel column chromatography, as it is typically very polar and will have low mobility.

Q3: My product and a key impurity are not separating well on silica gel column chromatography. What should I do?

  • Optimize the Eluent System: Systematically vary the polarity of your mobile phase. A common starting point for these types of compounds is a mixture of petroleum ether (or hexane) and ethyl acetate.[8][10] Try gradually increasing or decreasing the polarity. Adding a small percentage of a third solvent (e.g., methanol for polar compounds or dichloromethane for intermediate polarity) can sometimes improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

  • Use Preparative Layer Chromatography (PLC): For small-scale purifications, PLC can offer better resolution than standard column chromatography.[9]

Q4: My product is an oil and will not crystallize. What are my options?

  • Silica Gel Column Chromatography: This is the most common purification technique for non-crystalline (oily) products.[2]

  • Trituration: This technique involves washing the crude oily product with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.[2] For example, adding cold hexane to the crude oil, stirring or sonicating, and then decanting the solvent can wash away non-polar impurities.

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method for liquid products.

Visual Guides and Workflows

Synthesis and Purification Workflow

Figure 1. General workflow for the synthesis and purification of this compound derivatives. Reactants Reactants: - this compound - Nucleophile (Amine/Alcohol) - Dry Solvent Reaction Stir at appropriate temperature under inert atmosphere Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (e.g., Quench, Extract, Wash, Dry) Monitoring->Workup Complete Crude Crude Product Workup->Crude Purification Purification (See Troubleshooting Guide) Crude->Purification Pure Pure Product Purification->Pure

Caption: General workflow for synthesizing and purifying this compound derivatives.

Troubleshooting Purification Issues

Figure 2. Decision tree for troubleshooting common purification challenges. Crude Crude Product Analysis Solid Is the product a solid? Crude->Solid Recrystallize Attempt Recrystallization Solid->Recrystallize Yes Oil Product is an oil or crystallization fails Solid->Oil No Success Pure Crystals Recrystallize->Success Successful Recrystallize->Oil Fails Impurity Are there baseline impurities (e.g., urea)? Oil->Impurity Chromatography Purify by Column Chromatography PureOil Pure Oil Chromatography->PureOil Filter Filter crude solution before chromatography Impurity->Filter Yes Impurity2 Is there unreacted amine/alcohol? Impurity->Impurity2 No Filter->Impurity2 Impurity2->Chromatography No Wash Perform Acid/Base Extraction before chromatography Impurity2->Wash Yes Wash->Chromatography

Caption: Decision tree for troubleshooting common purification challenges.

Data Summary

While specific data for this compound derivatives is proprietary, the following table summarizes typical yields for N-acyl ureas, a related class of compounds, synthesized via a carbodiimide method in water, which demonstrates the efficiency of forming the urea linkage.[8][9]

EntryCarboxylic AcidProductYield (%)[8]
1Benzoic acidN-Benzoyl-N,N'-diisopropylurea95
24-Methylbenzoic acidN-(4-Methylbenzoyl)-N,N'-diisopropylurea93
34-Methoxybenzoic acidN-(4-Methoxybenzoyl)-N,N'-diisopropylurea96
44-Chlorobenzoic acidN-(4-Chlorobenzoyl)-N,N'-diisopropylurea94
54-Cyanobenzoic acidN-(4-Cyanobenzoyl)-N,N'-diisopropylurea92

Key Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from standard procedures for purifying N-acyl ureas and carbamates.[2][8]

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or hexane).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

  • Carefully add the sample to the top of the packed column.

3. Elution:

  • Begin eluting the column with the least polar solvent mixture (e.g., 95:5 petroleum ether/ethyl acetate).

  • Collect fractions in test tubes or vials.

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Gradually increase the polarity of the eluent as needed to elute the desired product.

4. Product Isolation:

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is based on general recrystallization principles.[11]

1. Solvent Selection:

  • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of the product in various solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures) to find a suitable one.

2. Dissolution:

  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, which often leads to larger, purer crystals.

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

References

Stability of Butyl isocyanatoacetate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Butyl Isocyanatoacetate in various solvent systems. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive compound due to the presence of the isocyanate functional group (-NCO). A manufacturer's safety data sheet indicates it is stable under normal, dry conditions.[1][2] However, it is sensitive to moisture and reactive with nucleophiles.[2] Its stability is highly dependent on the solvent system and storage conditions.

Q2: How does this compound react with protic solvents like water and alcohols?

A2: Isocyanates readily react with protic solvents.

  • Water: this compound will react with water (hydrolysis) to form an unstable carbamic acid, which then decomposes to form butyl aminoacetate and carbon dioxide gas. The resulting amine can further react with another molecule of this compound to form a urea derivative, which may precipitate from the solution.[3]

  • Alcohols: In the presence of alcohols (e.g., methanol, ethanol), this compound will react to form a urethane (or carbamate) derivative.[4] This reaction is often rapid and can be catalyzed by acids or bases.[5]

Q3: What is the expected stability of this compound in common aprotic solvents?

A3:

  • Aprotic Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): this compound is expected to have the highest stability in dry, aprotic non-polar solvents. These solvents do not have reactive protons to engage with the isocyanate group. However, it is crucial to use anhydrous grades of these solvents, as even trace amounts of water can cause degradation.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile, THF): While generally better than protic solvents, caution is advised. These solvents are hygroscopic and can absorb atmospheric moisture, which will then degrade the isocyanate. Some of these solvents may also contain trace impurities that could react with the isocyanate group over time. One study noted that 85% of compounds in a library were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C, but isocyanates are a particularly reactive class of compounds.[6]

Q4: What are the ideal storage conditions for this compound solutions?

A4: Solutions of this compound should be prepared fresh using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[3] For short-term storage, they should be kept in tightly sealed containers, protected from light and moisture, and stored at a low temperature (e.g., 2-8°C).[7]

Stability in Different Solvent Systems

The following table summarizes the expected qualitative stability of this compound in various solvent systems. This is based on the general reactivity of isocyanates.

Solvent ClassExample SolventsExpected StabilityKey Considerations
Aprotic Non-Polar Toluene, Hexanes, Dichloromethane (DCM)High Must use anhydrous grade solvent. Inert atmosphere is recommended.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Moderate Must use anhydrous grade solvent. Higher risk of moisture contamination.
Aprotic Polar (Amide) Dimethylformamide (DMF), Dimethylacetamide (DMAc)Low to Moderate Risk of reaction with trace amine impurities or water.
Aprotic Polar (Sulfoxide) Dimethyl sulfoxide (DMSO)Low to Moderate Highly hygroscopic. Risk of reaction with absorbed water.
Protic (Alcohols) Methanol, Ethanol, IsopropanolReactive Rapidly forms urethane derivatives. Not suitable for storage.
Protic (Aqueous) Water, BuffersHighly Reactive Rapidly hydrolyzes to form an amine and then a urea derivative.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
White precipitate forms in the reaction or solution. 1. Urea Formation: Reaction with trace water in the solvent or on glassware.[3] 2. Low Solubility: The compound or a reaction product may be insoluble in the chosen solvent.1a. Ensure Anhydrous Conditions: Use freshly opened anhydrous solvent or solvent passed through a drying system. Dry all glassware in an oven before use. 1b. Inert Atmosphere: Conduct the experiment under a nitrogen or argon atmosphere.[3] 2. Change Solvent: Consider a solvent with different polarity in which all components are soluble.
Loss of starting material and formation of unexpected peaks in HPLC/GC analysis. 1. Reaction with Solvent: The solvent may not be inert (e.g., using a protic solvent like methanol).[4] 2. Degradation: The compound has degraded due to moisture or other reactive species. 3. Trimerization: Isocyanates can self-react to form isocyanurate trimers, especially at high temperatures or with certain catalysts.1. Select Inert Solvent: Use a dry, aprotic, non-polar solvent for maximum stability. 2. Verify Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous. 3. Control Temperature: Run reactions at the lowest effective temperature to minimize side reactions.
Inconsistent or non-reproducible experimental results. 1. Variable Moisture Content: Inconsistent levels of moisture in solvents or reagents between experiments. 2. Sample Age: Using a stock solution that has degraded over time.1. Standardize Procedures: Implement a strict protocol for using anhydrous solvents and inert atmospheres. 2. Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Solvent System via HPLC

This protocol outlines a general method to determine the stability and calculate the half-life of this compound in a specific solvent.

1. Materials and Equipment:

  • This compound

  • High-purity anhydrous solvent of interest

  • Internal standard (a stable, non-reactive compound soluble in the chosen solvent, e.g., dodecane)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • Volumetric flasks and autosampler vials

  • Inert gas (Nitrogen or Argon)

2. Preparation of Solutions (under inert atmosphere):

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the anhydrous solvent of interest.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in the same solvent.

  • Test Solution: In a volumetric flask, combine a known volume of the this compound stock solution and the internal standard stock solution. Dilute to the mark with the anhydrous solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. HPLC Method Development:

  • Develop a stability-indicating HPLC method that can separate this compound from its potential degradants (e.g., the corresponding urea or urethane).[8][9]

  • A typical starting point for a reversed-phase method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Dispense the test solution into several sealed vials.

  • Store the vials at a constant temperature (e.g., room temperature, 25°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and inject the sample into the HPLC.

  • The t=0 time point represents the initial concentration.

5. Data Analysis:

  • For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Plot the natural logarithm (ln) of this ratio against time.

  • The degradation rate constant (k) is the negative of the slope of the resulting line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Unexpected Experimental Outcome (e.g., low yield, precipitate, extra peaks) check_conditions Were anhydrous conditions used? (dry solvent, oven-dried glassware) start->check_conditions check_solvent Is the solvent protic? (e.g., water, alcohol) check_conditions->check_solvent Yes implement_dry Action: Implement strict anhydrous and inert atmosphere techniques. check_conditions->implement_dry No check_reagents Are all other reagents compatible and free of nucleophiles? check_solvent->check_reagents No change_solvent Action: Switch to a dry, aprotic, non-polar solvent. check_solvent->change_solvent Yes purify_reagents Action: Purify reagents or use fresh, high-purity starting materials. check_reagents->purify_reagents No re_evaluate Re-run experiment and evaluate results. check_reagents->re_evaluate Yes implement_dry->re_evaluate change_solvent->re_evaluate purify_reagents->re_evaluate

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Butyl Isocyanatoacetate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of Butyl isocyanatoacetate during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Increased Viscosity or Gel Formation Polymerization has initiated. This can be caused by exposure to moisture, elevated temperatures, or light.1. Immediately cool the sample to 2-8°C if not already refrigerated. 2. Blanket the sample with an inert gas like argon or nitrogen to displace any moisture-containing air. 3. If the material is still liquid, consider adding a recommended inhibitor (see FAQ section). 4. If the material has gelled or solidified, it is likely unusable and should be disposed of according to safety guidelines.
Cloudy or Hazy Appearance Onset of polymerization or presence of moisture.1. Verify that the storage container is properly sealed and was purged with inert gas. 2. Test for moisture content if possible. 3. Monitor the sample closely for any changes in viscosity.
Unexpected Reactivity in Experiments Partial polymerization may have occurred, leading to a lower concentration of the monomer and the presence of oligomers.1. Quantify the isocyanate group (-NCO) content using titration (see Experimental Protocols). 2. Analyze the sample using FTIR spectroscopy to detect the presence of polymer (see Experimental Protocols). 3. If polymerization is confirmed, a fresh, properly stored vial of this compound should be used.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[1] It is sensitive to moisture and should be protected from light.

Q2: What causes this compound to polymerize?

A2: The isocyanate group (-N=C=O) in this compound is highly reactive. Polymerization can be initiated by:

  • Moisture: Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule, initiating polymerization.

  • Heat: Elevated temperatures can provide the activation energy needed for the isocyanate groups to react with each other.

  • Light: UV light can also promote radical polymerization pathways.

  • Contaminants: Basic or nucleophilic impurities can catalyze polymerization.

Q3: What types of inhibitors can be used to prevent polymerization?

A3: Several types of chemical inhibitors can be effective. The main classes include:

  • Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT), which act as radical scavengers.

  • Amine Compounds: Certain amines can inhibit polymerization, but their reactivity with isocyanates must be considered.

  • Nitroxide Radicals: Stable free radicals like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) are highly effective radical traps.[2]

Q4: What is a recommended starting concentration for an inhibitor?

A4: The optimal inhibitor concentration depends on the specific inhibitor, storage duration, and temperature. It is crucial to perform optimization studies. As an illustrative example, a study on experimental resin composites showed that BHT concentrations between 0.25 and 0.5 wt% were effective at reducing polymerization shrinkage stress without negatively impacting other properties.[3]

Data Presentation

The following table, adapted from a study on experimental resin composites, illustrates the effect of Butylated Hydroxytoluene (BHT) concentration on polymerization. While not specific to this compound, it provides a relevant example of how inhibitor concentration can be optimized.

Table 1: Effect of BHT Concentration on Physicochemical Properties of an Experimental Resin Composite [3]

BHT Concentration (wt%)Polymerization Shrinkage Stress (MPa)Degree of Conversion (%)Flexural Strength (MPa)
0 (Control)1.25 ± 0.1565.4 ± 1.2130.5 ± 10.2
0.011.20 ± 0.1864.9 ± 1.5128.7 ± 9.8
0.11.15 ± 0.1264.5 ± 1.3127.1 ± 11.1
0.251.05 ± 0.1063.8 ± 1.7125.5 ± 9.5
0.50.95 ± 0.0863.1 ± 1.9124.8 ± 10.7
1.00.80 ± 0.1160.2 ± 2.1115.3 ± 12.3

Experimental Protocols

Protocol 1: Quantification of Isocyanate (-NCO) Content by Titration (Based on ASTM D2572)

Objective: To determine the concentration of unreacted isocyanate groups in a sample of this compound.

Materials:

  • Toluene, anhydrous

  • Dibutylamine (DBA) solution in toluene (e.g., 0.1 N)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 N)

  • Bromophenol blue indicator

  • Erlenmeyer flasks (250 mL) with stoppers

  • Buret (50 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh a sample of this compound (e.g., 1-2 g) into a 250 mL Erlenmeyer flask.

  • Add 50 mL of anhydrous toluene to dissolve the sample.

  • Carefully pipette 25 mL of the DBA solution into the flask.

  • Stopper the flask and allow it to stand at room temperature for 15 minutes.

  • Add a few drops of bromophenol blue indicator.

  • Titrate the solution with the standardized HCl solution until the color changes from blue to yellow.

  • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculate the %-NCO content using the following formula:

    %NCO = [(B - V) * N * 4.202] / W

    Where:

    • B = volume of HCl for the blank (mL)

    • V = volume of HCl for the sample (mL)

    • N = normality of the HCl

    • W = weight of the sample (g)

    • 4.202 = milliequivalent weight of the NCO group

Protocol 2: Monitoring Polymerization by FTIR Spectroscopy

Objective: To qualitatively or quantitatively assess the extent of polymerization by monitoring the disappearance of the isocyanate peak.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or liquid sample cell.

  • This compound sample.

  • Anhydrous solvent (if necessary for dilution), e.g., dichloromethane or chloroform.

Procedure:

  • Sample Preparation:

    • For neat liquid analysis with an ATR-FTIR, place a small drop of the this compound directly onto the ATR crystal.

    • For solution analysis, prepare a solution of known concentration in a suitable anhydrous solvent.

  • Acquire Background Spectrum: Run a background spectrum of the clean, empty ATR crystal or the pure solvent in the liquid cell.

  • Acquire Sample Spectrum: Acquire the spectrum of the this compound sample. The characteristic isocyanate (-N=C=O) peak appears as a strong, sharp band around 2275 cm⁻¹.[4]

  • Analysis:

    • Qualitative: The presence of a strong peak at ~2275 cm⁻¹ indicates the presence of the monomer. A decrease in the intensity of this peak over time suggests polymerization. The appearance of new peaks, such as those corresponding to urethane or urea linkages, can also indicate polymerization.

    • Quantitative: To quantify the monomer content, a calibration curve must be prepared using standards of known concentrations of this compound.[5][6] The peak height or area of the isocyanate band is plotted against concentration.[5][6] The concentration of an unknown sample can then be determined from its peak height or area. The limit of detection for isocyanates by this method can be as low as 0.05 wt%.[5][6]

Protocol 3: Accelerated Stability Study

Objective: To evaluate the long-term stability of this compound under various storage conditions in a shorter timeframe.

Materials:

  • Temperature and humidity-controlled stability chamber.

  • Sealed vials appropriate for the sample size.

  • Inert gas (argon or nitrogen).

  • This compound samples with and without various concentrations of inhibitors.

Procedure:

  • Prepare multiple small, sealed vials of this compound. For samples with inhibitors, ensure the inhibitor is fully dissolved.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Place the vials in a stability chamber at an elevated temperature (e.g., 40°C or 54°C).[7]

  • At specified time points (e.g., 0, 7, 14, and 28 days), remove a vial from each condition.

  • Allow the vial to cool to room temperature.

  • Analyze the sample for %-NCO content using the titration method (Protocol 1) and/or by FTIR (Protocol 2).

  • Plot the %-NCO content versus time for each storage condition and inhibitor concentration to determine the rate of degradation.

Visualizations

Polymerization_Pathway BIA This compound (-N=C=O) CarbamicAcid Carbamic Acid (Unstable) BIA->CarbamicAcid + H2O Polymer Polymer (Polyurea) H2O Moisture (H2O) Amine Amine (-NH2) CarbamicAcid->Amine Decomposition Amine->Polymer + this compound

Caption: Moisture-induced polymerization of this compound.

Troubleshooting_Workflow Start Observe Increased Viscosity or Gel Formation in Sample CheckTemp Is Sample Stored at 2-8°C? Start->CheckTemp CoolSample Action: Cool Sample to 2-8°C CheckTemp->CoolSample No CheckInert Is Sample Under Inert Gas? CheckTemp->CheckInert Yes CoolSample->CheckInert AddInert Action: Purge with Argon/Nitrogen CheckInert->AddInert No AssessState Is Sample Still Liquid? CheckInert->AssessState Yes AddInert->AssessState AddInhibitor Consider Adding Inhibitor (e.g., BHT, TEMPO) AssessState->AddInhibitor Yes Dispose Dispose of Sample According to Safety Protocols AssessState->Dispose No End Monitor Sample AddInhibitor->End

Caption: Troubleshooting workflow for increased viscosity or gelation.

References

Troubleshooting low yields in Butyl isocyanatoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the synthesis of Butyl isocyanatoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method for synthesizing this compound is the phosgenation of butyl glycinate hydrochloride. This involves reacting butyl glycinate hydrochloride with phosgene or a phosgene equivalent like triphosgene in an inert solvent.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this reaction are often attributed to several key factors:

  • Moisture: Isocyanates are highly reactive towards water. Any moisture in the reactants, solvent, or glassware will lead to the formation of unstable carbamic acid, which decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a stable urea byproduct, consuming your desired product.[1]

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.

  • Suboptimal Reaction Temperature: The temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

  • Purity of Starting Materials: The purity of butyl glycinate hydrochloride and the phosgenating agent is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

Q3: What are the common side reactions in the synthesis of this compound?

The primary side reactions include:

  • Urea Formation: As mentioned, reaction with water leads to the formation of a urea byproduct.[1]

  • Allophanate and Biuret Formation: Excess isocyanate can react with the urethane or urea linkages already formed, creating allophanate and biuret cross-links, respectively. This can be more prevalent if there are impurities or if the stoichiometry is not well-controlled.[2]

  • Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can cyclize to form highly stable isocyanurate trimers.[2]

Q4: How can I minimize the formation of byproducts?

To minimize byproduct formation, ensure all glassware is rigorously dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Careful control of stoichiometry and reaction temperature is also critical. Adding the phosgenating agent slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Symptom Possible Cause Recommended Action
Low or No Product Formation Moisture Contamination: Presence of water in reactants or solvent.Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic materials in a glovebox or under an inert atmosphere.
Inactive Phosgenating Agent: Phosgene or triphosgene may have degraded.Use a fresh batch of the phosgenating agent.
Incorrect Stoichiometry: Insufficient phosgenating agent.Carefully check the molar ratios of your reactants.
Formation of a White Precipitate Urea Byproduct Formation: Reaction of the isocyanate with water.[1]Rigorously dry all solvents and reagents. Perform the reaction under a dry, inert atmosphere.[1]
Product is a Gel or Insoluble Solid Trimerization of Isocyanate: Formation of isocyanurate rings at elevated temperatures or with certain catalysts.[2]Carefully control the reaction temperature. If using a catalyst, select one that favors urethane formation over trimerization.
Difficulty in Product Purification Presence of Multiple Byproducts: Due to a combination of the issues above.Optimize reaction conditions to minimize side reactions. Consider alternative purification methods such as vacuum distillation or chromatography.

Quantitative Data on Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the synthesis of similar isocyanates, which can serve as a guide for optimizing the synthesis of this compound.

ReactantPhosgenating AgentSolventTemperature (°C)Yield (%)Reference
n-ButylaminePhosgenem-Dichlorobenzene-5 to 160≥ 96.0CN101357898A[3]
n-ButylaminePhosgeneXylene-20 to 150≥ 95CN1844091A[4]
tert-ButylaminePhosgeneXylene0-20, then reflux75.4 - 80CN108395383B[5]
L-phenylalanine methyl ester hydrochlorideTriphosgeneMethylene chloride / aq. NaHCO₃098Organic Syntheses, Vol. 78, p.220 (2002)[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of methyl (S)-2-isocyanato-3-phenylpropanoate and should be performed by personnel with prior training in handling hazardous chemicals.[6]

Materials:

  • Butyl glycinate hydrochloride

  • Triphosgene

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, add dichloromethane, saturated aqueous sodium bicarbonate solution, and butyl glycinate hydrochloride.

  • Cooling: Cool the biphasic mixture in an ice bath.

  • Addition of Triphosgene: While stirring vigorously, add triphosgene in a single portion.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 15 minutes.

  • Workup:

    • Pour the reaction mixture into a separatory funnel.

    • Collect the organic layer.

    • Extract the aqueous layer with three portions of dichloromethane.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate at reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizing Reaction Issues and Workflow

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Check Reagents Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions CheckWorkup Check Workup & Purification Start->CheckWorkup Moisture Moisture Contamination? CheckReagents->Moisture Purity Starting Material Purity? CheckReagents->Purity Stoichiometry Incorrect Stoichiometry? CheckConditions->Stoichiometry Temperature Suboptimal Temperature? CheckConditions->Temperature Time Incorrect Reaction Time? CheckConditions->Time Losses Product Loss During Workup? CheckWorkup->Losses Moisture->Purity No SolutionReagents Dry Solvents/Reagents Use Fresh Materials Moisture->SolutionReagents Yes Purity->CheckConditions No Purity->SolutionReagents Yes Stoichiometry->Temperature No SolutionConditions Optimize Temp/Time Verify Stoichiometry Stoichiometry->SolutionConditions Yes Temperature->Time No Temperature->SolutionConditions Yes Time->CheckWorkup No Time->SolutionConditions Yes SolutionWorkup Optimize Purification Minimize Transfers Losses->SolutionWorkup Yes ReactionPathways cluster_main Main Reaction cluster_side Side Reactions Butyl Glycinate HCl Butyl Glycinate HCl This compound This compound Butyl Glycinate HCl->this compound + Phosgene Phosgene Phosgene Urea Byproduct Urea Byproduct This compound->Urea Byproduct + H2O Isocyanurate Trimer Isocyanurate Trimer This compound->Isocyanurate Trimer Heat/Catalyst H2O H2O

References

Technical Support Center: Managing Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Butyl isocyanatoacetate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound belongs to the isocyanate class of compounds, which are highly reactive towards nucleophiles, including water. The isocyanate group (-NCO) readily reacts with water in an exothermic reaction. This reaction leads to the formation of an unstable carbamic acid intermediate, which then decomposes into a primary amine (butyl aminoacetate) and carbon dioxide gas. This degradation pathway not only consumes the desired reagent but the evolution of CO2 can also lead to pressure build-up in sealed containers, posing a safety hazard.[1][2]

Q2: What are the visible signs of moisture contamination in my this compound sample?

A2: Visual inspection may reveal a few signs of moisture contamination. The presence of a white solid precipitate is a common indicator, which is likely the corresponding urea formed from the reaction of the isocyanate with the amine degradation product.[1] Increased viscosity or turbidity of the liquid can also suggest that polymerization or degradation has occurred. A bulging or pressurized container is a serious warning sign that CO2 evolution has taken place due to hydrolysis.

Q3: How can I confirm that my this compound has been degraded by moisture?

A3: Spectroscopic methods are highly effective for confirming degradation. Fourier Transform Infrared (FTIR) spectroscopy is a rapid and straightforward technique. A diminished or absent characteristic sharp absorption peak for the isocyanate group (around 2250-2275 cm⁻¹) is a clear indication of consumption of the starting material. Concurrently, the appearance of new peaks corresponding to amine N-H stretching and urea carbonyl C=O stretching can confirm the degradation pathway. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the degradation products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the amine hydrolysis product, often after a derivatization step.[3][4]

Q4: What is the expected shelf-life of this compound and how should it be stored?

A4: The shelf-life of this compound is highly dependent on storage conditions. When stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at the recommended temperature (typically 2-8°C), it should remain stable for an extended period. However, frequent opening of the container, even with precautions, can introduce atmospheric moisture and shorten its effective shelf-life. It is crucial to minimize headspace in the storage container and always flush with inert gas before sealing.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low or no product yield in a reaction Degradation of this compound due to moisture. - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents. Consider drying solvents over molecular sieves or other appropriate drying agents.- Conduct the reaction under a positive pressure of a dry inert gas (Nitrogen or Argon).- Verify the quality of the this compound using FTIR before use.
Inconsistent reaction outcomes Variable moisture content in reagents or solvents. - Standardize the procedure for drying solvents and handling reagents.- Use freshly opened bottles of anhydrous solvents or purify and store them properly.- Minimize the time the reaction is exposed to the atmosphere during reagent addition.
Pressure build-up in reaction vessel Reaction with water leading to CO2 evolution. - This is a safety hazard. Immediately and carefully vent the vessel in a well-ventilated fume hood.- Re-evaluate the experimental setup to ensure a completely anhydrous and inert atmosphere.- Do not cap reactions tightly unless a pressure-relief mechanism is in place.
Formation of white precipitate in the reaction Formation of urea byproduct due to moisture contamination. - Improve anhydrous techniques as mentioned above.- If the urea byproduct is soluble in the reaction mixture, it may need to be removed during the work-up and purification steps.

Quantitative Data

Table 1: Hydrolysis Rate of Related Isocyanates

CompoundConditionHalf-lifeReference
n-Butyl isocyanateIn water< 6 minutes[2]
Methyl isocyanateIn excess water at 25°C9 minutes[1]

Table 2: Key FTIR Absorption Bands for Monitoring this compound Hydrolysis

Functional GroupWavenumber (cm⁻¹)Indication
Isocyanate (-NCO)~2250 - 2275Disappearance indicates consumption of starting material.
Amine (N-H)~3300 - 3500Appearance indicates formation of the hydrolysis product.
Urea (C=O)~1640 - 1680Appearance indicates formation of the urea byproduct.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound

This protocol outlines the safe handling of this compound to minimize moisture exposure.

  • Preparation: Ensure all glassware (syringes, needles, flasks) is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of dry inert gas.

  • Inert Atmosphere: Before opening the this compound container, ensure your reaction setup is under a positive pressure of dry nitrogen or argon.

  • Dispensing: Pierce the septum of the this compound container with a dry needle connected to a source of inert gas to maintain positive pressure. Use a second dry, clean syringe to withdraw the desired volume of the liquid.

  • Storage after use: Before removing the inert gas needle, ensure the syringe needle is withdrawn. Briefly increase the inert gas flow to flush the headspace of the container before removing the gas needle and securely sealing the container. Store at the recommended temperature.

Protocol 2: Monitoring Hydrolysis of this compound by FTIR

This protocol provides a method to qualitatively assess the moisture-induced degradation of this compound.

  • Sample Preparation: In a dry, nitrogen-filled glovebox or using Schlenk techniques, prepare a solution of this compound in an anhydrous solvent (e.g., dry THF or acetonitrile) in a clean, dry vial.

  • Initial Scan: Acquire an FTIR spectrum of the freshly prepared solution. Note the strong, sharp absorbance of the isocyanate peak around 2250-2275 cm⁻¹.

  • Moisture Introduction: Intentionally introduce a small, known amount of water to the solution.

  • Time-course Monitoring: Acquire FTIR spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis: Observe the decrease in the intensity of the isocyanate peak over time. Look for the appearance of new peaks in the amine and urea regions to confirm the hydrolysis reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up prep_glass Dry Glassware (Oven/Flame-dry) setup_inert Assemble under Inert Gas (N2/Ar) prep_glass->setup_inert prep_solvent Use Anhydrous Solvents add_solvent Add Solvents & Non-sensitive Reagents prep_solvent->add_solvent prep_reagents Dry Other Reagents prep_reagents->add_solvent setup_inert->add_solvent add_butyl Add Butyl Isocyanatoacetate add_solvent->add_butyl monitor Monitor Reaction (FTIR, NMR, etc.) add_butyl->monitor workup Quench & Work-up monitor->workup

Experimental Workflow for Moisture-Sensitive Reactions

troubleshooting_logic cluster_solutions Solutions start Problem: Low Reaction Yield or Inconsistent Results check_moisture Is Moisture Contamination the Likely Cause? start->check_moisture check_reagent Verify Reagent Quality (e.g., with FTIR) check_moisture->check_reagent Yes check_procedure Review Experimental Procedure check_moisture->check_procedure No check_reagent->check_procedure Good fresh_reagent Use Fresh or Properly Stored Reagent check_reagent->fresh_reagent Degraded dry_glassware Ensure Glassware is Thoroughly Dry check_procedure->dry_glassware dry_solvents Use/Prepare Anhydrous Solvents check_procedure->dry_solvents inert_atmosphere Maintain Positive Inert Gas Pressure check_procedure->inert_atmosphere

Troubleshooting Logic for Poor Reaction Outcomes

Reaction Pathway of this compound with Water

References

By-product formation and removal in Passerini reactions with Butyl isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing butyl isocyanoacetate in Passerini three-component reactions (P-3CR).

Frequently Asked Questions (FAQs)

Q1: What is the Passerini reaction and what is the expected product when using butyl isocyanoacetate?

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] When using butyl isocyanoacetate, the resulting product will be an α-acyloxy N-(1-butoxy-1-oxoethan-2-yl)amide. The reaction is known for its high atom economy and the ability to generate molecular complexity in a single step.[3]

Q2: What are the common by-products observed in Passerini reactions with butyl isocyanoacetate?

Several by-products can form, and their prevalence often depends on reaction conditions and reagent purity. The most common are summarized in the table below.

Q3: Why is my reaction yield consistently low?

Low yields in Passerini reactions involving isocyanoacetates can often be attributed to the isocyanide's reactivity. Isocyanoacetates are considered electron-deficient, making them less nucleophilic than simple alkyl isocyanides.[4] This can lead to slow or incomplete reactions. Other factors include the purity of reagents, presence of moisture, and suboptimal reaction temperature.[5] For particularly stubborn substrates, using a Lewis acid catalyst such as Sc(OTf)₃ or Yb(OTf)₃ may improve yields by activating the carbonyl component.[5]

Q4: My reaction mixture has a very strong, unpleasant odor. What is it and how should I handle it?

The potent odor is characteristic of the unreacted butyl isocyanoacetate. Isocyanides are known for their powerful and disagreeable smells.[4] It is crucial to perform all manipulations of butyl isocyanoacetate and the reaction mixture in a well-ventilated fume hood. To neutralize residual isocyanide at the end of the reaction, an acidic workup can be employed, which hydrolyzes the isocyanide to the much less odorous N-butylformamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem: My crude ¹H NMR spectrum is complex, showing many unidentifiable signals in addition to starting materials.

  • Possible Cause: Formation of multiple by-products, including isocyanide polymers and hydrolysis products. The α-proton of the isocyanoacetate is acidic and can participate in side reactions.

  • Solution:

    • Simplify the mixture before purification: Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to remove the unreacted carboxylic acid.[6]

    • Remove unreacted isocyanide: If a basic workup is insufficient, a dilute acid wash (e.g., 1M HCl) can be carefully performed to hydrolyze the remaining butyl isocyanoacetate. Note that this may risk hydrolysis of the desired ester product, so conditions should be mild (short duration, 0°C).

    • Characterize by-products: Compare the crude NMR to spectra of your starting materials. Polymeric by-products may appear as broad, unresolved humps in the baseline.

Problem: A sticky, possibly polymeric, residue is present in my crude product.

  • Possible Cause: Isocyanides, particularly in the presence of acid catalysts or upon heating, can undergo self-polymerization.

  • Solution:

    • Minimize polymerization: Ensure the reaction is run under strictly anhydrous conditions and consider if a lower temperature for a longer duration could be effective.[7] Avoid strong Brønsted or Lewis acids unless necessary for activation, as they can promote polymerization.

    • Removal of polymer: These polymers often have different solubility profiles than the desired product. Attempt to triturate the crude mixture with a solvent in which the desired product is soluble but the polymer is not (e.g., diethyl ether or a hexane/ethyl acetate mixture). The polymer can then be removed by filtration. If this fails, column chromatography is the most effective method for separation.

Problem: My desired product seems to be degrading during column chromatography.

  • Possible Cause: The α-acyloxy amide product may be sensitive to the acidity of standard silica gel, leading to hydrolysis of the ester linkage.[8]

  • Solution:

    • Use deactivated silica: Treat the silica gel with a base, such as triethylamine (typically 1% v/v in the eluent system), to neutralize acidic sites.

    • Alternative purification: If the product is crystalline, recrystallization is a milder alternative to chromatography.[4] A protocol using hot 95% ethanol has been reported for a similar Passerini product.[4]

    • Expedite chromatography: Avoid letting the product sit on the column for extended periods. Run the column as quickly as possible while maintaining good separation.

Table 1: Common By-products and Their Formation
By-product ClassStructure/DescriptionFormation ConditionsIdentification Notes
Unreacted Isocyanide Butyl isocyanoacetateIncomplete reaction due to low nucleophilicity, insufficient reaction time, or low temperature.[4]Pungent odor; characteristic isocyanide stretch in IR (~2140 cm⁻¹).
Isocyanide Polymer -(C=N-CH₂COOBu)-nCan be initiated by acidic impurities or catalysts, or by heat.Often an insoluble or sticky, amorphous solid. Appears as broad signals in NMR.
N-Formyl Amide Bu-NH-CHOHydrolysis of unreacted butyl isocyanoacetate during aqueous workup or from exposure to moisture.Amide peaks in IR and NMR. Soluble in aqueous layers during workup.
Hydrolyzed Product α-hydroxy N-(1-butoxy-1-oxoethan-2-yl)amideAcidic or basic conditions during workup or purification can cleave the acyloxy ester.[8]Loss of the acyl group signal in NMR; appearance of a hydroxyl peak.
Table 2: Troubleshooting Summary
SymptomPotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Low nucleophilicity of isocyanoacetate.2. Impure reagents or wet solvent.3. Reaction temperature too low.1. Increase reaction temperature and/or concentration.[4]2. Consider adding a Lewis acid catalyst.[5]3. Ensure all reagents and solvents are pure and anhydrous.
Formation of Insoluble Precipitate 1. Polymerization of isocyanide.2. Product crashing out of solution.1. Attempt to dissolve in a stronger solvent (e.g., DCM, CHCl₃). If insoluble, it is likely a polymer.2. Check product solubility; it may be the desired outcome.
Product Loss During Workup 1. Hydrolysis of the ester linkage.2. Emulsion formation.1. Use mild conditions (e.g., saturated NaHCO₃ instead of stronger bases).2. Keep aqueous washes brief.3. To break emulsions, add brine or filter the mixture through celite.

Experimental Protocols

Protocol 1: General Passerini Reaction with Butyl Isocyanoacetate

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0 eq).

  • Dissolve the components in a minimal amount of a dry, aprotic solvent (e.g., dichloromethane or THF) to achieve a high concentration (0.5 M to 1.0 M).[9]

  • Add butyl isocyanoacetate (1.0 eq) to the stirred solution.

  • Seal the flask and stir the reaction at room temperature. For less reactive substrates, heating may be necessary (e.g., 40-60 °C).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-48 hours.[6]

Protocol 2: Standard Aqueous Workup

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x) to remove unreacted carboxylic acid.

    • Water (1x).

    • Brine (1x) to aid in phase separation.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[6]

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 3: Purification by Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed with the initial eluent.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent system will depend on the specific product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[9]

Visual Guides

Passerini Reaction and By-product Formation Pathways

G cluster_reactants Starting Materials cluster_products Reaction Outcomes RCOOH Carboxylic Acid Passerini_Product Desired Product (α-Acyloxy Amide) RCOOH->Passerini_Product  P-3CR (Desired Pathway) RCHO Aldehyde RCHO->Passerini_Product  P-3CR (Desired Pathway) BuOOC_NC Butyl Isocyanoacetate BuOOC_NC->Passerini_Product  P-3CR (Desired Pathway) Polymer By-product: Isocyanide Polymer BuOOC_NC->Polymer Self-polymerization (Acid/Heat) Formamide By-product: N-Formyl Amide BuOOC_NC->Formamide Hydrolysis (H₂O) (Workup/Wet Conditions)

Caption: Key reaction pathways for Passerini reactions with butyl isocyanoacetate.

Troubleshooting Workflow for Low Yield

G decision decision start Low Yield Observed q1 Analyze Crude Reaction (TLC, NMR) start->q1 Begin Troubleshooting end Re-run Reaction d1 High amount of starting material? q1->d1 incomplete_rxn Incomplete Reaction d1->incomplete_rxn Yes side_rxns Significant By-products Formed d1->side_rxns No action1 1. Increase Temperature/Time 2. Increase Concentration 3. Check Reagent Purity 4. Add Lewis Acid Catalyst incomplete_rxn->action1 Potential Causes d2 Polymeric residue observed? side_rxns->d2 action1->end Implement Solution polymer_issue Polymerization Issue d2->polymer_issue Yes other_issue Other By-products (e.g., Hydrolysis) d2->other_issue No action2 1. Ensure Anhydrous Conditions 2. Lower Reaction Temperature 3. Purify via Trituration/Chromatography polymer_issue->action2 action3 1. Use Anhydrous Solvents 2. Use Milder Workup Conditions (e.g., NaHCO₃ vs NaOH) other_issue->action3 action2->end Implement Solution action3->end Implement Solution

Caption: A logical workflow for troubleshooting low yields in Passerini reactions.

References

Technical Support Center: Improving the Selectivity of Butyl Isocyanatoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of reactions involving butyl isocyanatoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site in this compound?

The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This is the primary site of reaction.

Q2: What are the most common side reactions observed with this compound?

The most common side reactions involve the reaction of the isocyanate group with nucleophiles other than the intended target or with the product itself. These include:

  • Urea formation: Reaction with water present in the solvent or reagents.

  • Allophanate formation: Reaction of excess this compound with the initially formed urethane product.[1][2]

  • Biuret formation: Reaction of excess this compound with a urea byproduct.

  • Polymerization: Self-polymerization of the isocyanate, especially at elevated temperatures or in the presence of certain catalysts.[3]

Q3: How does the choice of solvent affect the selectivity of the reaction?

The solvent can influence reaction rates and selectivity.[4] Polar aprotic solvents like THF, DCM, or acetonitrile are often good choices as they can dissolve the reactants without participating in the reaction. Protic solvents like alcohols should be avoided unless they are the intended reactant. It is crucial to use anhydrous solvents to minimize the formation of urea byproducts.[4]

Q4: What is the effect of temperature on the reaction?

Increasing the reaction temperature generally increases the reaction rate but may decrease selectivity. Higher temperatures can promote side reactions such as allophanate formation and polymerization.[2] It is often advisable to start reactions at a lower temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the progress.

Q5: Can a catalyst improve the selectivity of my reaction?

Yes, catalysts can significantly improve selectivity. For example, when reacting with a substrate containing both hydroxyl and amine groups, the choice of catalyst can favor one reaction over the other. Non-tin catalysts, such as zirconium complexes, have been shown to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC, LC-MS, or ¹H NMR.[7] - Increase the reaction time or temperature cautiously. - Add a catalyst to increase the reaction rate.
Side Reactions - Ensure all reagents and solvents are anhydrous to prevent urea formation.[4] - Use a 1:1 stoichiometry of reactants to minimize allophanate formation. - Run the reaction at a lower temperature to reduce the rate of side reactions.
Poor Nucleophilicity of the Substrate - Consider using a stronger base to deprotonate the nucleophile. - Switch to a more polar solvent to enhance the nucleophilicity of the substrate.
Issue 2: Formation of Multiple Products
Possible Cause Suggested Solution
Reaction with Water - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Allophanate/Biuret Formation - Add the this compound dropwise to the reaction mixture to avoid excess local concentrations. - Use a slight excess of the nucleophile relative to the isocyanate. - Keep the reaction temperature low.
Reaction with Multiple Functional Groups on the Substrate - Use a chemoselective catalyst to favor reaction with the desired functional group. - Employ protecting groups for more reactive functional groups that are not intended to react.[8]

Experimental Protocols

Protocol 1: Selective N-Acylation of a Primary Amine

This protocol describes a general procedure for the selective N-acylation of a primary amine with this compound.

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Distribution
Temperature (°C) Desired Product Yield (%) Allophanate Byproduct (%) Urea Byproduct (%)
09235
25 (Room Temp)8587
50652015

Note: Data is illustrative and will vary depending on the specific reactants and conditions.

Table 2: Effect of Catalyst on Hydroxyl vs. Amine Selectivity
Catalyst Yield of N-Acylated Product (%) Yield of O-Acylated Product (%)
None8020
Dibutyltin dilaurate (DBTDL)6535
Zirconium(IV) acetylacetonate955

Note: Data is illustrative for a substrate containing both amine and hydroxyl groups.

Visualizations

ReactionPathways cluster_reactants Reactants cluster_products Potential Products This compound This compound Desired Product (Urea Derivative) Desired Product (Urea Derivative) This compound->Desired Product (Urea Derivative) Desired Reaction Urea Byproduct Urea Byproduct This compound->Urea Byproduct Side Reaction Allophanate Byproduct Allophanate Byproduct This compound->Allophanate Byproduct Nucleophile (R-NH2) Nucleophile (R-NH2) Nucleophile (R-NH2)->Desired Product (Urea Derivative) Water (H2O) Water (H2O) Water (H2O)->Urea Byproduct Desired Product (Urea Derivative)->Allophanate Byproduct Side Reaction

Caption: Reaction pathways in this compound reactions.

TroubleshootingWorkflow start Low Selectivity Issue check_water Is water contamination suspected? start->check_water use_anhydrous Use anhydrous solvents and inert atmosphere. check_water->use_anhydrous Yes check_temp Is the reaction temperature too high? check_water->check_temp No use_anhydrous->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_stoich Is isocyanate in large excess? check_temp->check_stoich No lower_temp->check_stoich adjust_stoich Use 1:1 stoichiometry or slight excess of nucleophile. check_stoich->adjust_stoich Yes consider_catalyst Is a chemoselective catalyst needed? check_stoich->consider_catalyst No adjust_stoich->consider_catalyst select_catalyst Choose a selective catalyst (e.g., Zirconium complex). consider_catalyst->select_catalyst Yes end Improved Selectivity consider_catalyst->end No select_catalyst->end

Caption: Troubleshooting workflow for low selectivity.

ConditionSelection cluster_inputs Inputs cluster_decisions Decision Points cluster_outputs Optimized Conditions Substrate_Properties Substrate Properties (Nucleophilicity, Steric Hindrance) Solvent_Choice Solvent Choice Substrate_Properties->Solvent_Choice Desired_Product Desired Product Stoichiometry Stoichiometry Desired_Product->Stoichiometry Temperature_Control Temperature Solvent_Choice->Temperature_Control Catalyst_Selection Catalyst Temperature_Control->Catalyst_Selection Catalyst_Selection->Stoichiometry Optimized_Protocol Optimized Reaction Protocol Stoichiometry->Optimized_Protocol

Caption: Logical relationships for selecting reaction conditions.

References

Analytical challenges in monitoring Butyl isocyanatoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Answering the complex analytical questions that arise during the study of Butyl isocyanatoacetate reactions is critical for achieving reproducible results and ensuring product quality. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is real-time monitoring of this compound reactions so challenging?

A: The primary challenge stems from the high reactivity of the isocyanate (-NCO) functional group.[1][2] this compound readily reacts with nucleophiles, including water (moisture), alcohols, and amines.[3][4] This reactivity leads to several analytical difficulties:

  • Sample Instability: When a sample is withdrawn for offline analysis (e.g., HPLC, GC), it can continue to react or be quenched by ambient moisture, leading to a misrepresentation of the reaction's actual state.[1][5]

  • Side Reactions: The presence of even trace amounts of water can lead to the formation of an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to create a urea byproduct, complicating the reaction mixture and analytical quantification.[3]

  • Safety Concerns: Isocyanates are toxic, and offline sampling increases the risk of exposure.[1][6]

Q2: What is the recommended analytical technique for monitoring these reactions?

A: In-situ Fourier Transform Infrared (FTIR) spectroscopy is the most powerful and recommended method for real-time monitoring.[1][7] It addresses the core challenges by analyzing the reaction directly in the vessel without sample extraction. The key is to monitor the disappearance of the strong, sharp absorbance peak of the isocyanate (-NCO) group, which appears around 2270 cm⁻¹ .[3][7] As the reaction progresses, this peak diminishes, while peaks corresponding to the urethane product (e.g., N-H bend around 1520 cm⁻¹) appear and grow.[3]

Q3: Can I use chromatography (HPLC or GC)? What are the main considerations?

A: Yes, HPLC and GC are widely used, but primarily for offline analysis of reaction endpoints, trace impurities, or when in-situ probes are not feasible. The critical consideration is that a derivatization step is almost always necessary to stabilize the reactive isocyanate.[2][8][9]

  • Derivatization: Before analysis, the sample is quenched with a derivatizing agent (e.g., di-n-butylamine, 1-(2-pyridyl)piperazine) that rapidly reacts with the isocyanate to form a stable, easily analyzable urea derivative.[2][10]

  • Method Choice: HPLC with UV or fluorescence detection is common, with fluorescence offering higher sensitivity.[2] GC-MS is excellent for identifying byproducts but also requires derivatization to prevent the isocyanate from reacting with active sites in the column or inlet.[2][11]

Q4: My HPLC chromatogram shows poor peak shape (tailing) for my product. How can I fix this?

A: Peak tailing for amine or urea compounds on standard silica-based columns is a common issue caused by strong interactions with surface silanol groups. To resolve this:

  • Modify the Mobile Phase: Add a small amount (0.1-1%) of a competing amine (like triethylamine) or an acid (like formic or acetic acid) to the mobile phase.[12] An acid can protonate the analyte, reducing unwanted interactions and leading to sharper peaks.

  • Use a Different Column: Consider using an "end-capped" column or a column specifically designed for analyzing basic compounds.

Q5: I suspect side reactions are occurring. How can I identify the byproducts?

A: The most common byproduct results from the reaction with water, forming a substituted urea. To identify this and other potential byproducts:

  • LC-MS: This is the ideal technique. The mass spectrometer can provide the molecular weight of the unknown peaks in your chromatogram, allowing you to deduce their structure.

  • In-situ FTIR: The formation of urea can sometimes be observed by the appearance of a distinct carbonyl (C=O) peak, although it may overlap with the urethane carbonyl peak.

  • NMR: ¹H and ¹³C NMR of the final reaction mixture can help elucidate the structure of major byproducts, provided they can be isolated or their signals can be resolved from the main product.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the analysis of this compound reactions.

Troubleshooting Workflow: Inaccurate Quantification

The following diagram outlines a decision-making process for troubleshooting inaccurate or non-reproducible quantitative results.

G start Start: Inaccurate Quantification technique Which Technique? start->technique ftir_check FTIR Issue: Check Baseline & Peaks technique->ftir_check In-situ FTIR hplc_check HPLC/GC Issue: Check Derivatization & Sample Prep technique->hplc_check Offline HPLC/GC baseline_drift Is Baseline Drifting? ftir_check->baseline_drift deriv_complete Is Derivatization Complete? hplc_check->deriv_complete overlapping_peaks Are Peaks Overlapping? baseline_drift->overlapping_peaks No stabilize_temp Solution: Stabilize Temperature/ Collect New Background baseline_drift->stabilize_temp Yes deconvolution Solution: Use Peak Deconvolution/ Multivariate Analysis overlapping_peaks->deconvolution Yes end_node Problem Resolved overlapping_peaks->end_node No stabilize_temp->end_node deconvolution->end_node sample_stable Is Sample Stable After Quenching? deriv_complete->sample_stable Yes optimize_deriv Solution: Increase Reagent Stoichiometry/ Reaction Time deriv_complete->optimize_deriv No immediate_analysis Solution: Analyze Immediately After Prep/ Store at Low Temp sample_stable->immediate_analysis No sample_stable->end_node Yes optimize_deriv->end_node immediate_analysis->end_node

Caption: Troubleshooting decision tree for inaccurate reaction quantification.

Data Summary Tables

Table 1: Comparison of Recommended Analytical Techniques

FeatureIn-situ FTIRHPLC (with Derivatization)GC-MS (with Derivatization)
Analysis Type Real-time, continuousOffline, endpointOffline, endpoint
Primary Measurement Disappearance of -NCO peakAppearance of stable urea peakAppearance of stable urea peak
Key Advantage No sampling required, true kinetic data[1]High sensitivity, good for trace analysis[2][8]Excellent for byproduct identification
Key Disadvantage Probe can be intrusive; potential for baseline driftDerivatization is mandatory; sample instability[1][2]Derivatization is mandatory; analyte may be thermally labile
Typical Speed Seconds per data point10-30 minutes per sample15-40 minutes per sample
Detection Limit ~0.1 - 1% concentrationppm to ppb levelppm to ppb level

Table 2: Key Spectroscopic and Chromatographic Data

TechniqueParameterTypical Value / Condition
FTIR Isocyanate (-NCO) stretch~2270 cm⁻¹[3][7]
Urethane N-H bend~1518-1530 cm⁻¹[3]
Urethane C=O stretch~1700-1730 cm⁻¹[3]
HPLC Common Deriv. Agent1-(2-pyridyl)piperazine (2PP)[2]
ColumnC18 Reverse-Phase (5 µm, 4.6 x 150 mm)
Mobile PhaseAcetonitrile/Water gradient with 0.1% Formic Acid
DetectionUV (e.g., 254 nm) or Fluorescence (more sensitive)[2]

Experimental Protocols

Protocol 1: In-situ FTIR Monitoring of Reaction Progress

This protocol describes the use of a probe-based FTIR spectrometer to monitor the consumption of this compound in real-time.

Methodology:

  • System Setup: Assemble the reaction vessel under an inert atmosphere (e.g., dry Nitrogen or Argon). Ensure all glassware is rigorously dried.

  • Background Spectrum: Insert the clean, dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction solvent and starting material (excluding the this compound). Collect a background spectrum at the intended reaction temperature. This will subtract signals from the solvent and other reactants.[1]

  • Reaction Initiation: Retract the probe, add the this compound to the vessel, and immediately re-insert the probe.

  • Data Acquisition: Begin spectroscopic data collection immediately. Set the instrument to collect a full spectrum at regular intervals (e.g., every 60 seconds).[1]

  • Analysis: Monitor the absorbance of the isocyanate peak at ~2270 cm⁻¹. Create a trend plot of this peak's height or area versus time to obtain the kinetic profile of the reaction. The reaction is considered complete when this peak no longer decreases.

Protocol 2: Offline HPLC Analysis via Derivatization

This protocol details the steps for quenching a reaction aliquot and analyzing it by HPLC.

Methodology:

  • Prepare Quench Solution: Prepare a solution of a derivatizing agent (e.g., 10-fold molar excess of Di-n-butylamine) in a dry, aprotic solvent (e.g., acetonitrile).

  • Sampling: Under inert atmosphere, withdraw a precise volume of the reaction mixture (e.g., 100 µL) and immediately add it to a known volume of the quench solution (e.g., 900 µL). Vortex thoroughly. Allow the derivatization reaction to proceed for at least 10 minutes to ensure completion.

  • Sample Preparation: Dilute the quenched sample further with the HPLC mobile phase to a concentration suitable for analysis. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared sample onto a C18 reverse-phase column. Elute with a suitable mobile phase gradient (e.g., 20% to 90% acetonitrile in water with 0.1% formic acid over 15 minutes).

  • Quantification: Monitor the chromatogram for the peak corresponding to the stable urea derivative. Quantify its area against a calibration curve prepared from a known standard of derivatized this compound.

Visualizations

Reaction vs. Side Reaction Pathway

This diagram illustrates the desired reaction of this compound with an alcohol versus the common side reaction with water.

G cluster_main Desired Reaction cluster_side Side Reaction BIA This compound (R-NCO) Urethane Desired Product (Urethane) BIA->Urethane ROH Alcohol (R'-OH) ROH->Urethane BIA2 This compound (R-NCO) Amine Intermediate (Amine + CO₂) BIA2->Amine H2O Water (H₂O) H2O->Amine Urea Byproduct (Urea) Amine->Urea BIA3 This compound (R-NCO) BIA3->Urea

Caption: Desired urethane formation vs. undesired urea byproduct formation.

General Analytical Workflow

This diagram shows a generalized workflow for monitoring a chemical reaction using both in-situ and offline techniques.

G start Start Reaction in_situ In-situ Monitoring (e.g., FTIR) start->in_situ is_complete Reaction Complete? in_situ->is_complete data Correlate & Analyze Data in_situ->data is_complete->in_situ No sample Withdraw Aliquot is_complete->sample Yes quench Quench / Derivatize sample->quench offline Offline Analysis (e.g., HPLC, LC-MS) quench->offline offline->data end_proc End Process data->end_proc

Caption: General workflow for reaction monitoring and analysis.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of Butyl Isocyanatoacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of butyl isocyanatoacetate and its derivatives. This compound is a valuable reagent in organic synthesis, particularly in the preparation of a variety of biologically active compounds and polymers. Accurate and efficient analysis of this compound and its reaction products is crucial for process monitoring, quality control, and the characterization of new chemical entities. This document details the experimental protocols, presents comparative data, and explores alternative analytical methodologies.

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS provides a robust method for its characterization.

Experimental Protocol: GC-MS of this compound

A standard protocol for the GC-MS analysis of this compound is outlined below.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • A series of dilutions are made to prepare working standards of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • An internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties but a different retention time) is added to each standard and sample to ensure quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless or with a high split ratio to prevent column overload)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-200.

Data Presentation: this compound

The GC-MS analysis of this compound yields characteristic data points for its identification and quantification.

ParameterValueReference
Molecular FormulaC₇H₁₁NO₃[1][2]
Molecular Weight157.17 g/mol [1][2][3]
Retention Time (Typical)8.5 - 9.5 min
Key Mass Fragments (m/z)57 (Base Peak), 41, 70, 85, 101, 157 (M⁺)[1]

Note: Retention time can vary depending on the specific instrument and chromatographic conditions.

Mass Spectrum Fragmentation Pattern:

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) at m/z 157 is expected but may be of low intensity. The base peak, the most intense signal, is observed at m/z 57 , which corresponds to the butyl cation ([C₄H₉]⁺). This indicates the facile cleavage of the ester group. Other significant fragments and their probable identities are listed in the table below.

m/zProposed Fragment IonStructure
157Molecular Ion [M]⁺[CH₂=NCO-COOCH₂CH₂CH₂CH₃]⁺
101[M - C₄H₈]⁺[CH₂=NCO-COOH₂]⁺
85[O=C-N=CH₂]⁺[O=C=NCH₂]⁺
70[CH₂=NCO]⁺[CH₂=NCO]⁺
57[C₄H₉]⁺ (Base Peak)[CH₃CH₂CH₂CH₂]⁺
41[C₃H₅]⁺[CH₂=CHCH₂]⁺

GC-MS Analysis of this compound Derivatives

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as amines, alcohols, and water. This reactivity allows for the synthesis of a wide range of derivatives, including ureas, carbamates, and biurets. The analysis of these derivatives is essential for confirming reaction completion and characterizing the final products. For GC-MS analysis, it is important that the derivatives are sufficiently volatile and thermally stable.

Synthesis and GC-MS of N-Aryl Urea Derivatives

A common derivatization reaction for isocyanates is the formation of ureas upon reaction with primary or secondary amines.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-N'-(butoxycarbonylmethyl)urea

  • To a solution of this compound (1 mmol) in anhydrous toluene (10 mL), a solution of p-toluidine (1 mmol) in anhydrous toluene (5 mL) is added dropwise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The purified product is dissolved in a suitable solvent for GC-MS analysis.

Data Presentation: N-Aryl Urea Derivative

The GC-MS data for the N-aryl urea derivative will differ significantly from the parent isocyanate.

ParameterThis compoundN-(4-methylphenyl)-N'-(butoxycarbonylmethyl)urea
Molecular Formula C₇H₁₁NO₃C₁₅H₂₂N₂O₃
Molecular Weight 157.17 g/mol 278.35 g/mol
Expected Retention Time ShorterLonger
Key Mass Fragments (m/z) 57, 41, 70, 85, 101, 15757, 91, 106, 120, 149, 172, 221, 278

Predicted Mass Spectrum Fragmentation Pattern of N-(4-methylphenyl)-N'-(butoxycarbonylmethyl)urea:

The fragmentation of the urea derivative will be influenced by the presence of the aromatic ring and the urea linkage.

  • m/z 278: Molecular ion [M]⁺.

  • m/z 221: Loss of the butoxy group (-OC₄H₉).

  • m/z 172: Cleavage of the N-C bond with charge retention on the aromatic portion.

  • m/z 149: McLafferty rearrangement involving the butyl ester.

  • m/z 120: Fragment corresponding to the p-tolyl isocyanate radical cation.

  • m/z 106: Fragment corresponding to the p-toluidine radical cation.

  • m/z 91: Tropylium ion from the tolyl group.

  • m/z 57: Butyl cation from the ester group.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of isocyanates and their derivatives. The choice of method often depends on the specific analytical requirements, such as the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity.[4]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.[4]
Analyte Suitability Volatile and thermally stable compounds.[5]Non-volatile and thermally labile compounds.[5]
Derivatization May not be necessary for volatile isocyanates but can be used to improve chromatography.Often required to improve stability and detectability, typically forming ureas or carbamates.[6][7]
Sensitivity Generally high, especially with selected ion monitoring (SIM).Can be very high, particularly with fluorescence or mass spectrometric detection.[7]
Speed Typically faster run times.[5]Can have longer run times.[5]
Instrumentation Cost Can be more expensive upfront.Can be less expensive, depending on the detector.
Common Applications Analysis of volatile organic compounds, environmental monitoring.Analysis of a wide range of compounds, including large molecules and in complex matrices.[5]

Visualizing Experimental Workflows and Logical Relationships

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound or Derivative Dissolution Dissolution in Volatile Solvent Sample->Dissolution Standard_Addition Internal Standard Addition Dissolution->Standard_Addition Injection Injection into GC Standard_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Mass Spectrum Acquisition Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search Library_Search->Quantification

Fragmentation_Logic cluster_molecule Parent Molecule cluster_fragments Primary Fragmentation Pathways cluster_ions Resulting Fragment Ions Parent This compound (m/z 157) Butyl_Loss Loss of Butyl Radical (-C4H9) Parent->Butyl_Loss Alkene_Loss Loss of Butene (-C4H8) Parent->Alkene_Loss Ester_Cleavage Ester Cleavage Parent->Ester_Cleavage Fragment_100 [M-C4H9]+ m/z 100 Butyl_Loss->Fragment_100 Fragment_101 [M-C4H8]+ m/z 101 Alkene_Loss->Fragment_101 Fragment_57 [C4H9]+ m/z 57 (Base Peak) Ester_Cleavage->Fragment_57

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Butyl Isocyanatoacetate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical reagents is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for butyl isocyanatoacetate and its common alternatives, methyl isocyanatoacetate and ethyl isocyanatoacetate. The data presented herein, including detailed experimental protocols and structural assignments, serves as a valuable resource for the unambiguous identification and quality assessment of these important building blocks in organic synthesis.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, methyl isocyanatoacetate, and ethyl isocyanatoacetate. The data is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound O-CH ₂-CH₂-CH₂-CH₃~4.18Triplet~6.7
O-CH₂-CH ₂-CH₂-CH₃~1.67Multiplet
O-CH₂-CH₂-CH ₂-CH₃~1.42Multiplet
O-CH₂-CH₂-CH₂-CH~0.94Triplet~7.4
CH ₂-NCO~4.05Singlet
Methyl Isocyanatoacetate O-CH~3.81Singlet
CH ₂-NCO~4.03Singlet
Ethyl Isocyanatoacetate O-CH ₂-CH₃~4.25Quartet~7.1
O-CH₂-CH~1.31Triplet~7.1
CH ₂-NCO~4.04Singlet

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C =O~168
NC O~125
O-C H₂-~66
-C H₂-NCO~45
O-CH₂-C H₂-~30
-CH₂-C H₂-CH₃~19
-C H₃~13
Methyl Isocyanatoacetate C =O~169
NC O~126
O-C H₃~53
-C H₂-NCO~45
Ethyl Isocyanatoacetate C =O~168
NC O~125
O-C H₂-~62
-C H₂-NCO~45
-C H₃~14

Experimental Protocol for NMR Characterization

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR characterization of alkyl isocyanatoacetates.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the alkyl isocyanatoacetate sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the sample temperature to a constant value, typically 25 °C.

3. ¹H NMR Acquisition:

  • Acquire the spectrum using a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the different protons.

4. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Use a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H NMR spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of an alkyl isocyanatoacetate product, from initial synthesis to final data analysis.

Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing H1_NMR->DataProcessing C13_NMR->DataProcessing StructureVerification Structure Verification DataProcessing->StructureVerification Purity Purity Assessment StructureVerification->Purity FinalReport Final Report StructureVerification->FinalReport Purity->FinalReport

Caption: Workflow for the synthesis, NMR analysis, and structural verification of alkyl isocyanatoacetates.

This comprehensive guide provides the necessary spectroscopic data and standardized protocols to assist researchers in the accurate characterization of this compound and its primary analogs. The provided workflow diagram further clarifies the logical progression from synthesis to final analysis, ensuring robust and reliable results in a research and development setting.

Monitoring Butyl Isocyanatoacetate Reactions: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the versatile yet highly reactive compound, butyl isocyanatoacetate, real-time reaction monitoring is crucial for ensuring process safety, optimizing reaction conditions, and guaranteeing final product quality. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring the reactions of this compound.

In-situ FTIR spectroscopy has emerged as a powerful tool for real-time analysis, offering significant advantages in understanding reaction kinetics and mechanisms.[1][2] This guide will delve into the performance of FTIR and its alternatives, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your specific research needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for monitoring this compound reactions depends on the specific requirements of the analysis, such as the need for real-time data, sensitivity, or detailed structural information. The following tables summarize the quantitative performance of FTIR, NMR, HPLC, and GC-MS based on typical applications for isocyanate analysis.

Parameter In-situ FTIR Spectroscopy NMR Spectroscopy HPLC GC-MS
Primary Use Real-time reaction kineticsStructural elucidation & quantificationQuantitative analysis of reaction mixturesSeparation & identification of volatile products
Typical Limit of Detection (LOD) ~0.05 wt% for isocyanates[3]Analyte and magnet strength dependent0.1 - 0.5 µg/mL[4]0.0025 - 0.057 µg/mL for derivatized amines[5]
Typical Limit of Quantification (LOQ) ~0.17 wt% for isocyanates[3]Analyte and magnet strength dependent0.5 - 3 µg/mL[4]Low µg/mL range
Precision (Typical RSD) < 5%< 2%< 5% (repeatability)[6]2.12–10.56% (reproducibility)[5]
Temporal Resolution Seconds to minutes[1][7]Minutes to hoursOffline analysis (minutes per sample)Offline analysis (minutes per sample)
Key Advantage Continuous, real-time data acquisition[1][8]Detailed structural informationHigh sensitivity and selectivityExcellent separation and identification
Key Limitation Potential for overlapping peaksLower sensitivity, longer acquisition timesOffline, requires derivatization for isocyanatesRequires volatile and thermally stable analytes

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical experimental workflow for monitoring a this compound reaction using in-situ FTIR spectroscopy.

FTIR_Workflow cluster_setup Reaction Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis start Start reactor Prepare Reaction Mixture (this compound, Alcohol, Solvent) start->reactor probe Insert In-situ FTIR Probe reactor->probe acquire_bg Acquire Background Spectrum probe->acquire_bg initiate Initiate Reaction (e.g., add catalyst, heat) acquire_bg->initiate acquire_spectra Acquire Spectra vs. Time initiate->acquire_spectra process_spectra Process Spectra (Baseline Correction, Normalization) acquire_spectra->process_spectra peak_analysis Analyze Peak Area of N=C=O (~2270 cm⁻¹) process_spectra->peak_analysis kinetic_plot Generate Kinetic Profile (Concentration vs. Time) peak_analysis->kinetic_plot end Determine Reaction Rate & Endpoint kinetic_plot->end

In-situ FTIR reaction monitoring workflow.

Detailed Experimental Protocols

In-situ FTIR Spectroscopy for Reaction Kinetics

This protocol describes the real-time monitoring of the reaction between this compound and a primary alcohol.

Instrumentation:

  • FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector.

  • Fiber-optic attenuated total reflectance (ATR) probe (e.g., with a diamond or zinc selenide crystal).[1]

  • Reaction vessel with appropriate ports for the ATR probe, temperature control, and reagent addition.

Procedure:

  • Reaction Setup: In the reaction vessel, combine the primary alcohol and a suitable solvent (e.g., anhydrous toluene).

  • Background Spectrum: Insert the ATR probe into the reaction mixture and acquire a background spectrum before adding the this compound.

  • Reaction Initiation: Add the this compound to the reaction mixture and start data acquisition. Spectra are typically collected every 30-60 seconds.[1]

  • Data Analysis: Monitor the disappearance of the characteristic isocyanate (-N=C=O) stretching band around 2270 cm⁻¹.[1][9] The peak area is proportional to the concentration of the unreacted isocyanate. Plot the normalized peak area against time to obtain the kinetic profile of the reaction.

NMR Spectroscopy for Reaction Monitoring

This method allows for the quantification of reactants and products over time.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare a reaction mixture in an NMR tube with a known concentration of an internal standard (e.g., mesitylene).

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero. Initiate the reaction (e.g., by adding a catalyst) and acquire subsequent spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the protons of this compound and the product. The relative integrals, when compared to the internal standard, provide the concentration of each species over time.

HPLC for Quantitative Analysis

HPLC is suitable for the quantitative analysis of reaction aliquots. Isocyanates require derivatization for analysis.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column.

Procedure:

  • Sample Preparation: At specific time points, withdraw an aliquot from the reaction mixture and quench the reaction (e.g., with an excess of a derivatizing agent like di-n-butylamine).

  • Chromatographic Separation: Inject the derivatized sample into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the derivatized this compound and the product.

  • Quantification: Detect the components using a UV detector. Quantify the concentrations based on a calibration curve generated from standards of the derivatized analyte. The repeatability of such methods can be in the range of 2.98 to 4.51% RSD.[6]

GC-MS for Product Identification and Quantification

GC-MS is a powerful technique for separating and identifying volatile reaction products. Similar to HPLC, isocyanates and their non-volatile products often require derivatization.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation: Take aliquots from the reaction at different times and derivatize them to form volatile and thermally stable compounds. For example, the reaction product (a urethane) can be analyzed after appropriate workup.

  • GC Separation: Inject the prepared sample into the GC. The components are separated based on their boiling points and interaction with the stationary phase.

  • MS Detection and Analysis: The separated components are detected by the mass spectrometer, which provides mass spectra for identification. Quantification can be achieved using an internal or external standard method.

Conclusion

For real-time monitoring of this compound reactions, in-situ FTIR spectroscopy stands out due to its ability to provide continuous data on the consumption of the isocyanate reactant, which is crucial for kinetic studies and process control.[1][2][9] NMR spectroscopy offers detailed structural information, making it invaluable for mechanistic studies, though it is generally less suited for rapid, real-time monitoring.[10] HPLC and GC-MS are powerful offline techniques that provide high sensitivity and selectivity for the quantitative analysis of reaction components, but they require sample workup, including derivatization for the isocyanate, and do not offer the real-time insights of in-situ FTIR.[11][12] The choice of the optimal analytical method will ultimately be guided by the specific goals of the research, whether it be detailed kinetic analysis, structural elucidation of products, or routine quantitative monitoring.

References

A Comparative Guide to Butyl Isocyanatoacetate and Other Isocyanatoacetate Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of chemical synthesis and drug development, the selection of optimal reagents is paramount. This guide offers a comprehensive comparison of butyl isocyanatoacetate with other common isocyanatoacetate esters, namely methyl and ethyl isocyanatoacetate. By examining their physicochemical properties, reactivity, and performance in key synthetic applications, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for their specific research needs.

Physicochemical Properties: A Comparative Overview

The choice of an isocyanatoacetate ester can be influenced by its physical and chemical properties, which affect solubility, reaction conditions, and handling. The following table summarizes the key physicochemical properties of methyl, ethyl, and this compound.

PropertyMethyl IsocyanatoacetateEthyl IsocyanatoacetateThis compound
CAS Number 2949-21-52949-22-617046-22-9[1]
Molecular Formula C₄H₅NO₃C₅H₇NO₃[2]C₇H₁₁NO₃[1][3]
Molecular Weight ( g/mol ) 115.09129.11[2]157.17[1][3]
Boiling Point (°C) 176-178195-197213[4]
Density (g/mL) 1.151.091.06[4]

Reactivity and Performance in Multicomponent Reactions

Isocyanatoacetate esters are highly valuable building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are instrumental in the rapid generation of diverse molecular libraries for drug discovery. The reactivity of these esters is influenced by both the electronic and steric effects of the alkyl group.

General Reactivity Trends

The isocyanato group is a powerful electrophile, and the adjacent ester functionality further activates the molecule. In general, isocyanatoacetates are considered activated substrates. For instance, in aminolysis reactions, the electron-withdrawing effect of the isocyano group facilitates the reaction under mild conditions. It has been noted that methyl esters can be better starting materials for this procedure compared to the corresponding ethyl esters, suggesting that smaller alkyl groups may lead to higher reactivity.[5]

Steric and Electronic Effects

The alkyl group of the ester can influence the reaction rate and yield through a combination of steric hindrance and inductive effects.

  • Steric Hindrance: Larger alkyl groups, such as butyl, can create more steric bulk around the reactive center compared to methyl or ethyl groups. This can potentially hinder the approach of other reactants, leading to slower reaction rates. It is a generally accepted principle that less sterically hindered isocyanides react faster in multicomponent reactions.

  • Inductive Effect: Alkyl groups are electron-donating, which can increase the nucleophilicity of the isocyanide carbon. However, the primary influence on the reactivity of the isocyanate group is its electrophilicity.

The following table presents hypothetical comparative data for an Ugi four-component reaction, illustrating the expected trend in product yield based on the steric hindrance of the isocyanide.

Isocyanatoacetate EsterExpected Relative Reaction RateExpected Yield (%)
Methyl IsocyanatoacetateFastest85-95
Ethyl IsocyanatoacetateIntermediate80-90
This compoundSlowest75-85
Note: This data is illustrative and based on general principles of chemical reactivity. Actual results may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanatoacetate ester (methyl, ethyl, or butyl) (1.0 eq)

  • Methanol (or other suitable solvent)

Procedure:

  • To a solution of the aldehyde and amine in methanol, stir at room temperature for 1 hour to facilitate imine formation.

  • Add the carboxylic acid to the reaction mixture and stir for an additional 15 minutes.

  • Add the isocyanatoacetate ester to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Visualizing Experimental and Synthetic Workflows

Ugi Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid IminiumIon Iminium Ion CarboxylicAcid->IminiumIon Isocyanide Isocyanatoacetate Ester NitrileAdduct Nitrile Adduct Isocyanide->NitrileAdduct Imine->IminiumIon + H⁺ (from Acid) IminiumIon->NitrileAdduct + Isocyanide AcylAdduct O-Acyl-α-amino Isoamide NitrileAdduct->AcylAdduct + Carboxylate Product α-Acylamino Amide AcylAdduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi four-component reaction.

Combinatorial Synthesis Workflow

The use of isocyanatoacetate esters in combinatorial chemistry allows for the rapid generation of large libraries of compounds for biological screening.

Combinatorial_Synthesis_Workflow cluster_building_blocks Building Blocks cluster_synthesis Synthesis cluster_library Compound Library cluster_screening Screening & Analysis Aldehydes Aldehyde Library (A1, A2, ... An) Reaction Parallel Ugi Reactions (in multi-well plates) Aldehydes->Reaction Amines Amine Library (B1, B2, ... Bn) Amines->Reaction CarboxylicAcids Carboxylic Acid Library (C1, C2, ... Cn) CarboxylicAcids->Reaction Isocyanatoacetates Isocyanatoacetate Ester (D) Isocyanatoacetates->Reaction Library Diverse Library of α-Acylamino Amides Reaction->Library Screening High-Throughput Screening Library->Screening Analysis Structure-Activity Relationship (SAR) Analysis Screening->Analysis Hit Hit Compound Identification Analysis->Hit

Caption: Workflow for combinatorial library synthesis.

Conclusion

This compound, along with its methyl and ethyl counterparts, are powerful reagents in modern organic synthesis. The choice of a specific ester should be guided by the desired reactivity profile and the steric constraints of the target molecule. While smaller esters like methyl and ethyl isocyanatoacetate may offer faster reaction kinetics, this compound provides an alternative with different physical properties that may be advantageous in specific applications. This guide provides a foundational understanding to aid researchers in their selection and experimental design. Further empirical studies are encouraged to delineate the subtle yet significant differences in performance among these valuable synthetic building blocks.

References

Navigating Amine-Reactive Synthons: A Comparative Guide to Alternatives for Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of carbamate and urea functionalities is a frequent necessity. Butyl isocyanatoacetate has served as a valuable reagent for this purpose, providing a convenient method for incorporating a butoxycarbonylmethyl group. However, considerations of steric hindrance, solubility, or the need for alternative ester functionalities often necessitate the exploration of other reagents. This guide provides an objective comparison of key alternatives to this compound, supported by representative performance data and detailed experimental protocols to aid in reagent selection for specific synthetic applications.

Key Alternatives to this compound

The primary alternatives to this compound are other alkyl esters of isocyanatoacetic acid. These reagents share the same fundamental reactivity, driven by the highly electrophilic isocyanate group, but differ in the nature of the ester substituent. This variation can influence physical properties, steric accessibility, and the chemical nature of the final product after potential subsequent transformations of the ester group.

  • Methyl Isocyanatoacetate: As the smallest analogue, it offers the least steric hindrance, which can be advantageous in reactions with bulky nucleophiles. The resulting methyl ester is also susceptible to hydrolysis under milder conditions compared to bulkier esters.

  • Ethyl Isocyanatoacetate: A commonly used and commercially available alternative, it provides a good balance of reactivity and handling characteristics. The ethyl ester offers slightly greater hydrolytic stability than the methyl ester.

  • tert-Butyl Isocyanatoacetate: This reagent introduces a bulky tert-butyl ester group, which can be selectively cleaved under acidic conditions without affecting other ester functionalities, a significant advantage in multi-step synthesis. However, its increased steric bulk may slow reaction rates with hindered amines or alcohols.

Beyond these direct analogues, conceptually different approaches exist for achieving similar synthetic outcomes, such as isocyanate-free methods for carbamate and urea formation. These often involve multi-component reactions or the use of coupling agents with carbon dioxide or its surrogates, offering alternative pathways that avoid the handling of isocyanate reagents altogether.

Performance Comparison

The reaction of an isocyanate with a primary amine to form a disubstituted urea is typically a rapid and high-yielding transformation. While direct, side-by-side comparative studies of methyl, ethyl, and butyl isocyanatoacetates are not extensively documented in the literature, the performance of the parent alkyl isocyanates in these reactions is well-established. The data below is representative of the high efficiency expected for these reactions. The electronic effect of the adjacent ester group in the isocyanatoacetates is generally considered to have a minor impact on the overall high reactivity of the isocyanate moiety towards strong nucleophiles like primary amines.

Table 1: Representative Performance in Urea Synthesis

Reagent/AlternativeNucleophileProductTypical Yield (%)Reaction Conditions
Methyl Isocyanate DiphenylamineN-methyl-N',N'-diphenylurea96%Toluene, 100 °C, 10 h[1]
Ethyl Isocyanate Various AminesN-Ethyl Urea DerivativesHighGeneral reaction with amines
Butyl Isocyanate n-Butylamine1,3-Dibutylurea>95%Phosgenation byproduct[2]
Benzyl Isocyanate Benzylamine1,3-DibenzylureaHighGeneral reaction with amines

Note: The yields presented are for the parent alkyl isocyanates and serve to illustrate the generally high conversion rates for this class of reactions. Actual yields with alkyl isocyanatoacetates may vary depending on the specific substrates and conditions.

Reaction Pathways and Mechanisms

The fundamental reaction pathway for alkyl isocyanatoacetates involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the isocyanate group.

ReactionPathways cluster_urea Urea Synthesis cluster_carbamate Carbamate Synthesis Isocyanate_U R'-O-C(O)-CH2-N=C=O (Alkyl Isocyanatoacetate) Urea_Product R'-O-C(O)-CH2-NH-C(O)-NH-R'' (N-Alkoxycarbonylmethyl-N'-alkyl/arylurea) Isocyanate_U->Urea_Product Nucleophilic Attack Amine R''-NH2 (Primary Amine) Amine->Urea_Product Isocyanate_C R'-O-C(O)-CH2-N=C=O (Alkyl Isocyanatoacetate) Carbamate_Product R'-O-C(O)-CH2-NH-C(O)-O-R''' (Carbamate Product) Isocyanate_C->Carbamate_Product Nucleophilic Attack Alcohol R'''-OH (Alcohol) Alcohol->Carbamate_Product

Figure 1: General reaction pathways for alkyl isocyanatoacetates.

Experimental Protocols

The following are representative protocols for the synthesis of urea and carbamate derivatives using an alkyl isocyanatoacetate. These can be adapted for methyl, ethyl, or this compound.

Protocol 1: Synthesis of N-(Alkoxycarbonylmethyl)-N'-benzylurea

This protocol describes a general procedure for the reaction of an alkyl isocyanatoacetate with benzylamine.

UreaSynthesisWorkflow cluster_workflow Experimental Workflow: Urea Synthesis start Start dissolve_amine Dissolve Benzylamine (1.0 eq) in an aprotic solvent (e.g., THF, CH2Cl2) start->dissolve_amine cool_solution Cool solution to 0 °C (ice-water bath) dissolve_amine->cool_solution add_isocyanate Add Alkyl Isocyanatoacetate (1.0 eq) dropwise with stirring cool_solution->add_isocyanate warm_rt Allow reaction to warm to room temperature and stir for 1-3 h add_isocyanate->warm_rt monitor_tlc Monitor reaction completion by TLC warm_rt->monitor_tlc workup Perform aqueous workup: - Dilute with solvent - Wash with dilute acid, then brine monitor_tlc->workup dry_concentrate Dry organic layer (e.g., Na2SO4) and concentrate in vacuo workup->dry_concentrate purify Purify by recrystallization or column chromatography dry_concentrate->purify end End purify->end

References

A Comparative Guide to the Quantitative Analysis of Butyl Isocyanatoacetate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like butyl isocyanatoacetate is critical for process optimization, quality control, and safety assessment. This guide provides an objective comparison of two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of this compound. The selection between these methods is contingent on factors such as sample matrix, required sensitivity, and the volatility of the analyte.

Comparison of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for the separation and quantification of chemical compounds.[1] Generally, GC is well-suited for volatile and thermally stable compounds, while HPLC is preferred for non-volatile or thermally labile substances.[2][3] For the analysis of isocyanates, which are highly reactive, derivatization is often a necessary step, particularly for HPLC, to enhance stability and detectability.[4]

Table 1: Comparison of Performance Characteristics for GC and HPLC Analysis of this compound

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]
Analyte Volatility Suitable for volatile and thermally stable compounds.[5]Suitable for non-volatile and thermally unstable compounds.[5]
Derivatization Generally not required if the analyte is sufficiently volatile and stable.Often required to improve stability and detection.[4] Common reagents include 1-(2-pyridyl)piperazine (1-2PP).[4]
Typical Column Capillary column (e.g., HP-5, DB-624).[6][7]Reversed-phase column (e.g., C18).[8]
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).[3]UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[9]
Linearity (R²) (Typical) > 0.99> 0.99
Accuracy (% Recovery) (Typical) 80-120%[7]95-105%
Precision (%RSD) (Typical) < 10%[7]< 5%
Limit of Detection (LOD) (Typical) ng/mL to µg/mLpg/µL to ng/mL[10]
Limit of Quantification (LOQ) (Typical) µg/mLng/mL
Analysis Time Faster, typically under 15 minutes.[11]Slower, typically 10-60 minutes.[11]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical results. Below are representative protocols for the quantitative analysis of this compound using GC and HPLC.

Gas Chromatography (GC) Method

This method is predicated on the assumption that this compound possesses sufficient volatility and thermal stability for direct analysis.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace sampler.[7]

  • Capillary column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.[7]

2. Reagents and Standards:

  • This compound standard (purity > 99%).

  • Solvent: Dimethyl sulfoxide (DMSO).[7]

  • Carrier gas: Nitrogen or Helium (>99.99% purity).[7]

3. Standard Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of calibration standards by serially diluting the stock solution with DMSO.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of DMSO.

5. GC Conditions:

  • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes. Ramp to 80°C at 2°C/min, then ramp to 225°C at 30°C/min, and hold for 10 minutes.[7]

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.[6]

  • Carrier Gas Flow Rate: 1.2 mL/min.[7]

  • Injection Mode: Splitless.[6]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method with Derivatization

Due to the high reactivity of the isocyanate group, derivatization is a common strategy to form a stable derivative that can be readily analyzed by HPLC.[4] This protocol utilizes 1-(2-pyridyl)piperazine (1,2-PP) as the derivatizing agent.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Standards:

  • This compound standard (purity > 99%).

  • 1-(2-pyridyl)piperazine (1,2-PP).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Toluene.

  • Dimethyl sulfoxide (DMSO).[12]

3. Derivatization and Standard Preparation:

  • Prepare a stock solution of this compound in toluene.

  • Prepare a stock solution of 1,2-PP in toluene (e.g., 130 µg/mL).[13]

  • For each calibration standard, mix an aliquot of the this compound stock solution with an excess of the 1,2-PP solution and allow it to react to form the stable urea derivative.

  • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.[12]

  • Reconstitute the residue in an appropriate ACN:DMSO solution (e.g., 90:10).[12]

4. Sample Preparation:

  • Dissolve the sample containing this compound in toluene.

  • Add an excess of the 1,2-PP derivatizing solution.

  • Allow the reaction to proceed to completion.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

5. HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: Ambient.

  • Detection Wavelength: Determined by the UV absorbance maximum of the this compound-1,2-PP derivative.

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized standard against the initial concentration of this compound.

  • Quantify the amount of this compound in the sample by comparing the peak area of its derivative to the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for chromatographic analysis and the key decision points when choosing between GC and HPLC.

General Chromatographic Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization (if needed) Sample->Derivatization Standard Standard Preparation Standard->Derivatization Extraction Extraction/Dilution Derivatization->Extraction Injection Injection into Chromatograph Extraction->Injection Separation Separation on Column Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for chromatographic analysis.

Method Selection Logic Analyte This compound Volatility Sufficiently Volatile & Thermally Stable? Analyte->Volatility GC Gas Chromatography (GC) Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No Derivatization Derivatization Required HPLC->Derivatization

Caption: Decision logic for selecting between GC and HPLC.

References

Comparative Guide to Analytical Methods for Butyl Isocyanatoacetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Butyl isocyanatoacetate. Given the reactive nature of isocyanates, analytical methods must be robust and specific. This document outlines two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for direct analysis and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization. The information presented is intended to assist researchers and analytical scientists in selecting the appropriate method for their specific application, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis. GC-MS offers a direct approach suitable for volatile compounds, while HPLC with derivatization provides enhanced sensitivity and is applicable to a wider range of sample types.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer.Chemical reaction of the isocyanate group with a derivatizing agent to form a stable, UV-active derivative, which is then separated and quantified by HPLC with a UV detector.
Sample Preparation Direct injection of a dilute solution in a suitable organic solvent (e.g., hexane, ethyl acetate).Derivatization with an agent such as 1-(2-methoxyphenyl)piperazine (MOPP) or tryptamine, followed by dilution.[1]
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) Low ng/mLLow µg/mL to high ng/mL
Limit of Quantitation (LOQ) Mid ng/mLMid µg/mL to low ng/mL
Advantages - High specificity due to mass spectrometric detection.- No derivatization step required, simplifying sample preparation.- Suitable for identifying unknown impurities.- High sensitivity with appropriate derivatizing agents.- Robust and widely available instrumentation.- Applicable to less volatile and thermally labile compounds.
Disadvantages - Requires the analyte to be volatile and thermally stable.- Potential for analyte degradation in the injector port.- Derivatization adds a step to sample preparation, which can introduce variability.- The derivatizing agent may interfere with the analysis.- Method development can be more complex.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct quantitative analysis of this compound in simple matrices.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, inert solvent such as hexane or ethyl acetate.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Dilute the test sample to fall within the calibration range.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Method Validation:

  • Specificity: Assessed by analyzing a blank sample and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: A calibration curve is generated by plotting the peak area against the concentration of the standards. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: Evaluated by repeated injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be within acceptable limits.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

This method involves the derivatization of this compound to a more stable and UV-active compound prior to HPLC analysis. This approach is based on established methods for isocyanate analysis, such as NIOSH Method 5522 and OSHA Method 42.[2][3]

1. Derivatization:

  • A common derivatizing agent for isocyanates is 1-(2-methoxyphenyl)piperazine (MOPP).[1]

  • In a fume hood, react a known amount of the sample containing this compound with an excess of MOPP solution in an inert solvent like toluene.

  • The reaction forms a stable urea derivative.

2. Sample Preparation:

  • After the derivatization reaction is complete, quench any remaining MOPP with a suitable reagent if necessary.

  • Dilute the derivatized sample with the mobile phase to a concentration within the calibration range.

3. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a buffer such as ammonium acetate, is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector set at a wavelength appropriate for the MOPP derivative (e.g., 254 nm).

  • Injection Volume: 10 µL.

4. Method Validation:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the GC-MS method, using the derivatized analyte.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the validation of the described analytical methods.

GCMS_Validation_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Stock Stock Solution Cal_Std Calibration Standards Stock->Cal_Std GCMS GC-MS Injection Cal_Std->GCMS Sample_Prep Sample Dilution Sample_Prep->GCMS Data_Acq Data Acquisition GCMS->Data_Acq Specificity Specificity Data_Acq->Specificity Linearity Linearity Data_Acq->Linearity Accuracy Accuracy Data_Acq->Accuracy Precision Precision Data_Acq->Precision LOD_LOQ LOD/LOQ Data_Acq->LOD_LOQ

GC-MS Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Derivatization & Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Stock Stock Solution Derivatization Derivatization with MOPP Stock->Derivatization Sample_Prep Sample Derivatization Stock->Sample_Prep Cal_Std Calibration Standards Derivatization->Cal_Std HPLC HPLC Injection Cal_Std->HPLC Sample_Prep->HPLC Data_Acq Data Acquisition HPLC->Data_Acq Specificity Specificity Data_Acq->Specificity Linearity Linearity Data_Acq->Linearity Accuracy Accuracy Data_Acq->Accuracy Precision Precision Data_Acq->Precision LOD_LOQ LOD/LOQ Data_Acq->LOD_LOQ

HPLC Method Validation Workflow

References

A Comparative Study of Butyl Isocyanatoacetate and Ethyl Isocyanatoacetate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of butyl isocyanatoacetate and ethyl isocyanatoacetate in polymerization reactions. While direct, side-by-side experimental data for these specific monomers is limited in publicly available literature, this document synthesizes established principles of polymer chemistry and data from analogous compounds to offer a scientifically grounded comparison. This guide will delve into the anticipated differences in their polymerization kinetics and the expected properties of the resultant polymers, providing valuable insights for material design and development.

Introduction

Isocyanatoacetates are versatile monomers that can be polymerized to create a variety of functional polymers with potential applications in biomedical fields, including drug delivery and tissue engineering. The ester group in these monomers provides a site for further functionalization, allowing for the tuning of polymer properties. The choice between this compound and ethyl isocyanatoacetate as a monomer can significantly impact the polymerization process and the final characteristics of the polymer. This is primarily due to the difference in the steric bulk of the butyl versus the ethyl group.

Predicted Comparative Performance

Based on the principles of steric hindrance and inductive effects in polymerization, we can predict the relative performance of this compound and ethyl isocyanatoacetate. Generally, the bulkier the alkyl group on the ester, the slower the rate of polymerization due to increased steric hindrance at the propagating chain end.

ParameterEthyl IsocyanatoacetateThis compoundRationale
Polymerization Rate FasterSlowerThe less sterically hindered ethyl group allows for easier access of the monomer to the active polymerization site.
Polymer Glass Transition Temperature (Tg) HigherLowerThe longer, more flexible butyl side chain increases the free volume within the polymer, leading to a lower Tg.
Polymer Solubility More soluble in polar solventsMore soluble in non-polar solventsThe longer alkyl chain of the butyl ester increases the polymer's hydrophobicity.
Polymer Mechanical Strength Potentially higher tensile strength and modulusPotentially lower tensile strength and modulus, but higher elongation at breakThe shorter side chains in poly(ethyl isocyanatoacetate) may allow for more efficient chain packing and stronger intermolecular forces. The longer butyl chains can act as internal plasticizers, increasing flexibility.

Experimental Protocols

General Anionic Polymerization of Alkyl Isocyanatoacetates

Materials:

  • Alkyl isocyanatoacetate (ethyl or butyl) (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Initiator solution (e.g., n-butyllithium in hexane or sodium naphthalenide in THF)

  • Methanol (for termination)

  • Dry ice/acetone bath

Procedure:

  • All glassware should be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • The chosen alkyl isocyanatoacetate monomer is dissolved in anhydrous THF in a reaction flask.

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • The initiator solution is added dropwise to the monomer solution with vigorous stirring. The amount of initiator will determine the target molecular weight of the polymer.

  • The polymerization is allowed to proceed for a specific time, during which the viscosity of the solution will likely increase.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)

  • Chemical Structure: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for thermal stability.

  • Mechanical Properties: Tensile testing of polymer films.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of poly(alkyl isocyanatoacetates).

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Alkyl Isocyanatoacetate (Ethyl or Butyl) Polymerization Anionic Polymerization (-78 °C) Monomer->Polymerization Solvent Anhydrous THF Solvent->Polymerization Initiator Initiator (e.g., n-BuLi) Initiator->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation (in non-solvent) Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Poly(alkyl isocyanatoacetate) Drying->Polymer GPC GPC (Mw, PDI) Polymer->GPC NMR_FTIR NMR & FTIR (Structure) Polymer->NMR_FTIR DSC_TGA DSC & TGA (Thermal Properties) Polymer->DSC_TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile G Initiator Initiator (I⁻) Active_Center1 Active Center (I-M⁻) Initiator->Active_Center1 Initiation Monomer1 Monomer (M) Monomer1->Active_Center1 Active_Center2 Growing Polymer Chain (I-M-M⁻) Active_Center1->Active_Center2 Propagation Monomer2 Monomer (M) Monomer2->Active_Center2 Monomer_n ...(n-2) Monomers... Active_Center2->Monomer_n Living_Polymer Living Polymer (I-(M)n⁻) Monomer_n->Living_Polymer Final_Polymer Final Polymer (I-(M)n-T) Living_Polymer->Final_Polymer Termination Terminator Terminating Agent (T) Terminator->Final_Polymer

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular structure and fragmentation behavior of compounds is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of Butyl isocyanatoacetate, offering insights into its structural elucidation and analysis. We present supporting data, experimental protocols, and a visual representation of its fragmentation pathway to aid in its characterization and differentiation from other analytes.

Unveiling the Molecular Fingerprint: Mass Spectrometry of this compound

This compound (C₇H₁₁NO₃, MW: 157.17 g/mol ) is a bifunctional molecule containing both an ester and a highly reactive isocyanate group.[1][2][3][4] Its characterization is crucial for quality control and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound, providing both retention time for separation and a mass spectrum that acts as a molecular fingerprint.[5]

Deciphering the Fragmentation Pattern

Upon electron ionization (EI) in a mass spectrometer, this compound undergoes characteristic fragmentation, yielding a unique pattern of ions. The most prominent peaks in its mass spectrum are summarized in the table below. The base peak, the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 57.[1] Other significant fragments are also consistently detected.

Mass-to-Charge (m/z)Proposed Fragment IonRelative Abundance (%)
157[C₇H₁₁NO₃]⁺• (Molecular Ion)Low
101[C₄H₅NO₂]⁺Moderate
88[C₃H₄O₃]⁺•Moderate
57[C₄H₉]⁺100 (Base Peak)
56[C₄H₈]⁺•High
41[C₃H₅]⁺Moderate
29[C₂H₅]⁺High

Note: Relative abundances are estimated based on available data and typical fragmentation patterns of similar compounds. The molecular ion peak for aliphatic esters is often weak or absent.

The fragmentation of this compound is primarily driven by the lability of the ester and butyl groups. The formation of the butyl cation ([C₄H₉]⁺) at m/z 57 as the base peak is a classic example of alpha-cleavage in esters, where the bond between the carbonyl carbon and the oxygen of the alkoxy group is cleaved. The subsequent loss of a hydrogen atom can lead to the formation of the butene radical cation ([C₄H₈]⁺•) at m/z 56. The peak at m/z 29 is attributed to the ethyl cation ([C₂H₅]⁺), likely arising from further fragmentation of the butyl group.

Visualizing the Fragmentation Cascade

The proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway of this compound is illustrated below. This diagram visualizes the primary cleavage points and the resulting fragment ions.

Fragmentation_Pathway M This compound [C₇H₁₁NO₃]⁺• m/z 157 F57 Butyl Cation [C₄H₉]⁺ m/z 57 (Base Peak) M->F57 α-cleavage F88 [M - C₄H₉]⁺ [C₃H₂NO₃]⁺• m/z 88 M->F88 Loss of Butyl Radical F56 Butene Radical Cation [C₄H₈]⁺• m/z 56 F57->F56 - H• F29 Ethyl Cation [C₂H₅]⁺ m/z 29 F57->F29 - C₂H₄ F41 Allyl Cation [C₃H₅]⁺ m/z 41 F57->F41 - CH₄ F101 [M - C₄H₉O]⁺ [C₃H₂NO₂]⁺ m/z 101

Proposed EI-MS fragmentation pathway of this compound.

Comparative Analysis with Alternative Techniques

While GC-MS is a primary tool, other analytical techniques can provide complementary information for the characterization of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
GC-MS (EI) Molecular weight, fragmentation pattern, retention timeHigh sensitivity, provides structural information, established libraries for comparisonMolecular ion may be weak or absent, requires volatile and thermally stable compounds
LC-MS (ESI/APCI) Molecular weight, some fragmentation (with MS/MS)Suitable for less volatile and thermally labile compounds, soft ionization preserves molecular ionLess fragmentation information in single MS mode, matrix effects can be significant
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, connectivity of atomsUnambiguous structure determinationLower sensitivity than MS, requires larger sample amounts, more complex data interpretation
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -NCO, C=O)Fast, non-destructive, provides information on chemical bondsDoes not provide molecular weight or detailed structural information

Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used as an alternative, especially if the compound is prone to degradation at higher temperatures in the GC inlet. These methods are more likely to produce a prominent molecular ion peak, aiding in the confirmation of the molecular weight.

Experimental Protocol: GC-MS Analysis of this compound

The following provides a general protocol for the analysis of this compound using GC-MS. Instrument parameters may need to be optimized for specific equipment and applications.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.[5]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-200.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with reference spectra from databases (e.g., NIST) or the data presented in this guide for confirmation.

  • Quantify the analyte using the calibration curve generated from the standard solutions.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. By leveraging the provided data and protocols, researchers can confidently identify and characterize this compound in various analytical applications.

References

Purity Assessment of Synthesized Butyl Isocyanatoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized Butyl isocyanatoacetate, a key building block in various chemical syntheses. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the target compound, the potential impurities, and the desired level of accuracy and precision. Commercially available this compound is typically offered at a purity of 98%, providing a benchmark for synthesized batches.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with various detection methods.Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.
Strengths - High sensitivity and selectivity for volatile and semi-volatile compounds.- Excellent for identifying unknown impurities through mass spectral libraries.- Versatile for a wide range of compounds.- Well-established for routine quality control.- Primary ratio method, does not require a reference standard of the analyte.- Provides structural information for both the main compound and impurities.- Non-destructive.
Limitations - Requires the analyte to be thermally stable and volatile.- Potential for thermal degradation of the analyte in the injector.- this compound lacks a strong UV chromophore, requiring alternative detectors (e.g., Refractive Index Detector - RID, or Charged Aerosol Detector - CAD).- RID is not compatible with gradient elution.- Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard that does not overlap with analyte signals.
Typical Impurities Detected - Residual starting materials (e.g., Butyl chloroacetate).- Volatile byproducts (e.g., butene from potential elimination reactions).- Residual solvents.- Non-volatile impurities.- Isomers and related esters.- Unreacted starting materials.- Any proton-containing impurity.- Can quantify non-volatile and inorganic impurities if they have a measurable NMR signal.
Quantitative Accuracy Good, requires calibration with a reference standard.Good, requires calibration with a reference standard.Excellent, provides a direct molar ratio.

Experimental Workflows and Logical Relationships

A systematic approach to purity assessment ensures comprehensive analysis. The following diagram illustrates a typical workflow.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis and Initial Purification cluster_analysis Purity Analysis cluster_results Data Interpretation and Final Purity Synthesis Synthesis of Butyl isocyanatoacetate Purification Initial Purification (e.g., Distillation) Synthesis->Purification GC_MS GC-MS Analysis (Volatile Impurities) Purification->GC_MS Sample HPLC HPLC Analysis (Non-Volatile Impurities) Purification->HPLC Sample qNMR qNMR Analysis (Absolute Purity & Structure) Purification->qNMR Sample Data_Analysis Data Analysis and Impurity Identification GC_MS->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Purity_Calculation Final Purity Calculation Data_Analysis->Purity_Calculation Final_Report Final_Report Purity_Calculation->Final_Report

Safety Operating Guide

Proper Disposal of Butyl Isocyanatoacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of butyl isocyanatoacetate, ensuring the safety of laboratory personnel and environmental compliance. This document provides immediate, critical safety and logistical information, including operational and disposal protocols tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause severe skin burns and eye damage. It is crucial to handle this chemical with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required. For potential significant exposure, disposable coveralls should be considered.

  • Respiratory Protection: If working outside a fume hood or in case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and away from heat, sparks, and open flames. The storage area should be designated for corrosive materials.

First Aid:

  • In case of eye contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Quickly remove contaminated clothing. Immediately wash contaminated skin with large amounts of soap and water. Seek medical attention if irritation occurs.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Minor Spills:

  • Evacuate and ventilate the spill area.

  • Wearing appropriate PPE, absorb the spill with a dry, inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Shovel the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.

  • Decontaminate the spill area using a suitable neutralization solution (see Table 1). Allow the solution to stand for at least 10 minutes before wiping.

Major Spills:

  • Evacuate the area immediately and restrict access.

  • If it is safe to do so, remove all ignition sources.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Disposal Procedures for this compound Waste

All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.

Decontamination Solutions

Isocyanates must be neutralized before final disposal. The following decontamination solutions can be prepared to neutralize small quantities of this compound waste in a laboratory setting.

Solution ComponentFormulation 1Formulation 2
Water90%~89%
Sodium Carbonate5-10%-
Concentrated Ammonia-~1%
Isopropyl Alcohol-~10%
Liquid Detergent0.2-2%-
Note: When using ammonia-based solutions, ensure adequate ventilation to prevent exposure to ammonia vapors.
Experimental Protocol for Neutralization of this compound Waste

This protocol outlines a general procedure for neutralizing small quantities of liquid this compound waste.

Methodology: The primary goal of this procedure is the safe and complete conversion of the reactive isocyanate groups into inert urea or carbamate derivatives. This is achieved by reacting the isocyanate with a nucleophilic solution.

Procedure:

  • Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions listed in Table 1 in a chemically resistant, open-top container. The container should be large enough to accommodate the waste and allow for stirring.

  • Controlled Addition of Waste: While gently stirring the neutralization solution, slowly and in small increments, add the this compound waste. The reaction can be exothermic, so control the rate of addition to prevent excessive heat generation.

  • Reaction Time: Allow the mixture to stir for at least 24 hours to ensure complete neutralization of the isocyanate.

  • Final Disposal: The neutralized mixture should be disposed of as hazardous waste through your institution's EHS department. Follow all federal, state, and local regulations.

Decontamination of Empty Containers

Empty containers that have held this compound must be decontaminated before disposal.

  • Triple rinse the empty container with one of the decontamination solutions from Table 1.[1]

  • IMPORTANT: Do not seal or stopper the container during or after decontamination, as the reaction generates carbon dioxide gas, which can cause a pressure buildup and potential rupture.[1]

  • Allow the container to air dry in a well-ventilated area.

  • The rinsed container and the decontamination rinsate should be disposed of as hazardous waste. Puncture the container to prevent reuse.[1]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_treatment Treatment cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood waste_type Identify Waste Type prep_fume_hood->waste_type liquid_waste Liquid Butyl Isocyanatoacetate Waste waste_type->liquid_waste Liquid contaminated_solids Contaminated Solids (e.g., paper towels, gloves) waste_type->contaminated_solids Solid empty_containers Empty Containers waste_type->empty_containers Container neutralize_liquid Neutralize with Decontamination Solution liquid_waste->neutralize_liquid collect_solids Collect in Open-Top Hazardous Waste Container contaminated_solids->collect_solids decontaminate_container Decontaminate with Neutralization Solution empty_containers->decontaminate_container dispose_hazardous Dispose as Hazardous Waste via EHS neutralize_liquid->dispose_hazardous collect_solids->dispose_hazardous decontaminate_container->dispose_hazardous

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyl Isocyanatoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Butyl isocyanatoacetate, ensuring the protection of personnel and the integrity of your work. The following procedural guidance is designed to be a critical resource for your laboratory's safety protocols.

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or in contact with the skin.[2][3] Adherence to strict safety protocols is therefore mandatory when handling this compound.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate personal protective equipment. When working with this compound, the following PPE is required:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves such as neoprene, nitrile, or butyl rubber.[4][5]To prevent skin contact, which can cause severe burns and irritation.[1][2]
Eye and Face Protection Safety goggles and a face shield.[5]To protect against splashes that can cause serious eye damage.[1]
Skin and Body Protection A disposable suit or chemical-resistant coveralls.[4][5]To prevent contact with skin and clothing.[1]
Respiratory Protection A full-face or half-face respirator with filters suitable for organic vapors and particulates is recommended. In situations with inadequate ventilation, a respirator is mandatory.[5][6]To prevent inhalation, which can be harmful.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2][7]

  • Verify that an emergency shower and eyewash station are readily accessible.[8]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don the required personal protective equipment as specified in the table above.

2. Handling:

  • Ground and bond all containers and receiving equipment to prevent static discharge.[6][8]

  • Use only non-sparking tools.[8]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[1][6]

Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]

  • Waste should be sent to an approved waste disposal plant.[1]

  • Do not dispose of down the drain.[2][7]

Emergency Plan: Spills and Exposure

Immediate and appropriate action is critical in the event of an emergency.

Spill Response:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[9] For isocyanates, activated charcoal adsorbent can also be used.[8]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[10]

  • Decontaminate: Clean the spill area thoroughly. For isocyanates, a decontamination solution of 0.2-0.5% liquid detergent and 3-8% concentrated ammonium hydroxide in water can be used. Allow the solution to react for at least 10 minutes.[11]

Exposure Response:

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1][12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][12]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Butyl_Isocyanatoacetate_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Ensure Good Ventilation prep2 Verify Emergency Equipment Access prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Ground and Bond Containers prep4->handle1 handle2 Use Non-Sparking Tools handle1->handle2 spill Spill Response handle1->spill handle3 Avoid Contact and Inhalation handle2->handle3 handle4 Keep Container Closed handle3->handle4 exposure Exposure Response handle3->exposure handle5 Keep Away from Ignition Sources handle4->handle5 disp1 Treat as Hazardous Waste handle5->disp1 disp2 Dispose via Approved Plant disp1->disp2 disp3 Do Not Use Drains disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.